molecular formula C8H6F2O3 B1296662 (3,4-Difluorophenoxy)acetic acid CAS No. 370-58-1

(3,4-Difluorophenoxy)acetic acid

Cat. No.: B1296662
CAS No.: 370-58-1
M. Wt: 188.13 g/mol
InChI Key: TXHHUINCRBZJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHHUINCRBZJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307299
Record name (3,4-difluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-58-1
Record name 370-58-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-difluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluorophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3,4-Difluorophenoxy)acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in various fields of chemical research and development. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, significantly influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, structure, a detailed synthesis protocol, and key applications, intended for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective application in research and synthesis. The compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.

Table 1: Physicochemical and Identification Properties
PropertyValueSource(s)
IUPAC Name 2-(3,4-Difluorophenoxy)acetic acid[1]
CAS Number 370-58-1[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance White to almost white powder/crystalline solid[2]
Melting Point 48 - 52 °C[2]
Molecular Structure

The structure consists of a 1,2,4-trisubstituted benzene ring. The two fluorine atoms are positioned at carbons 3 and 4, and an oxyacetic acid group is attached at carbon 1. This arrangement dictates the molecule's electronic and steric properties.

structure cluster_ring a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 C1 C C2 C C1->C2 C6 C C1->C6 O1 O C1->O1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 F1 F C3->F1 C5 C C4->C5 F2 F C4->F2 C5->C6 H2 H C5->H2 CH2 CH₂ O1->CH2 C_acid C CH2->C_acid O2 O C_acid->O2 OH OH C_acid->OH

Caption: Chemical structure of this compound.

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This pathway involves the reaction of a phenoxide (generated from 3,4-difluorophenol) with an α-halo ester, followed by hydrolysis. This method is favored for its high yields and operational simplicity.

Rationale and Mechanistic Insight

The synthesis proceeds in two key stages:

  • Nucleophilic Attack: 3,4-Difluorophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 3,4-difluorophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl bromoacetate molecule in a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that facilitates this reaction without interfering.

  • Ester Hydrolysis: The resulting ester intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to precipitate the final this compound product.

Experimental Workflow

workflow start Start: Reagents reagents 3,4-Difluorophenol Ethyl Bromoacetate K₂CO₃, Acetone start->reagents reaction1 Step 1: Reaction Mixture Reflux at 60-65°C for 12-16h reagents->reaction1 workup1 Step 2: Filtration & Evaporation Remove K₂CO₃ & Acetone reaction1->workup1 hydrolysis Step 3: Basic Hydrolysis Add NaOH(aq), Stir at RT workup1->hydrolysis acidification Step 4: Acidification Add HCl(aq) to pH 1-2 hydrolysis->acidification precipitation Step 5: Isolation Collect precipitate via filtration acidification->precipitation purification Step 6: Purification Recrystallize from Ethanol/Water precipitation->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 3,4-Difluorophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Phenoxide Formation and Alkylation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (200 mL).

    • Stir the mixture vigorously for 15 minutes at room temperature.

    • Slowly add ethyl bromoacetate (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Ester Intermediate:

    • After completion, cool the mixture to room temperature.

    • Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.

    • Combine the filtrates and evaporate the acetone under reduced pressure to obtain the crude ethyl (3,4-difluorophenoxy)acetate, typically as an oil.

  • Hydrolysis:

    • Dissolve the crude ester in ethanol (100 mL) and add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Precipitation:

    • Remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with 100 mL of deionized water and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate should form.

  • Final Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The fluorine atoms significantly influence the NMR spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two protons on the methylene (-CH₂-) group adjacent to the carbonyl will appear as a singlet. The three aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals.[3] The chemical shifts of the aromatic carbons are influenced by the attached fluorine and oxygen atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.[3][4] The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >170 ppm).[3][4]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region.

Key Applications in Research and Development

The unique properties conferred by the difluoro substitution make this compound a valuable intermediate in several high-value applications.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] This moiety is often incorporated into potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs where fluorinated derivatives frequently show enhanced potency and selectivity.[2]

Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[2] The presence of fluorine can increase the biological activity and environmental persistence of the active ingredients, leading to more effective crop protection solutions.[2][5]

Materials Science

The compound is also explored in materials science for developing advanced polymers and coatings.[2] The thermal and chemical resistance imparted by the fluorinated aromatic ring makes it a candidate for creating materials with enhanced durability and performance characteristics.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. A dust mask (type N95 or equivalent) should be used when handling the powder.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its defining structural feature—the 3,4-difluorinated phenyl ring—provides a powerful tool for medicinal chemists and material scientists to fine-tune molecular properties. The reliable Williamson ether synthesis protocol allows for its efficient production, paving the way for its continued use in the innovation of new drugs, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemical properties, synthesis, and handling is paramount for leveraging its full potential in scientific discovery.

References

(3,4-Difluorophenoxy)acetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluorophenoxy)acetic acid, a fluorinated aromatic carboxylic acid, represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, including its fundamental properties, a proposed synthetic route, and a discussion of its potential applications based on the characteristics of related compounds. While extensive research on this specific molecule is not widely published, this document aims to serve as a foundational resource for researchers interested in exploring its potential.

Core Properties and Identification

A clear identification of this compound is crucial for any research endeavor. The key identifiers for this compound are summarized in the table below.

PropertyValue
CAS Number 370-58-1[1][2]
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [2]
IUPAC Name 2-(3,4-difluorophenoxy)acetic acid

Synthesis of this compound: A Proposed Protocol

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis, a common method for preparing phenoxyacetic acids.[3][4] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

The proposed two-step synthesis starts from 3,4-difluorophenol and chloroacetic acid.

Synthesis_Pathway cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis 3,4-Difluorophenol 3,4-Difluorophenol Sodium_3_4_Difluorophenoxide Sodium 3,4-Difluorophenoxide 3,4-Difluorophenol->Sodium_3_4_Difluorophenoxide Deprotonation Sodium_Hydroxide Sodium Hydroxide (NaOH) Sodium_Hydroxide->Sodium_3_4_Difluorophenoxide Sodium_3_4_Difluorophenoxide_ref Sodium 3,4-Difluorophenoxide Chloroacetic_Acid Chloroacetic Acid Sodium_Chloroacetate Sodium Chloroacetate Chloroacetic_Acid->Sodium_Chloroacetate Sodium_Hydroxide_2 Sodium Hydroxide (NaOH) Sodium_Hydroxide_2->Sodium_Chloroacetate Final_Product This compound Sodium_Chloroacetate->Final_Product Nucleophilic Substitution Sodium_3_4_Difluorophenoxide_ref->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Preparation of Sodium 3,4-Difluorophenoxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-difluorophenol in a suitable solvent such as water or ethanol.

  • Slowly add 1.0 equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution while stirring.[4] The reaction is exothermic and should be controlled.

  • The formation of the sodium 3,4-difluorophenoxide salt occurs in situ.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid (1.0-1.2 equivalents) with an equimolar amount of sodium hydroxide in water.[3]

  • Add the sodium chloroacetate solution to the flask containing the sodium 3,4-difluorophenoxide.

  • Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 2-8 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the this compound.

  • Collect the crude product by filtration and wash with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Rationale behind Experimental Choices:

  • Base: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Solvent: Water is often used as a solvent for this reaction due to its ability to dissolve the ionic intermediates and its low cost.

  • Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

  • Acidification: The final product is a carboxylic acid, which is soluble in its salt form at basic pH. Acidification is necessary to protonate the carboxylate and precipitate the neutral acid for isolation.

Potential Applications and Research Directions

While specific applications for this compound are not well-documented, its structural motifs suggest several areas of potential interest for researchers.

Medicinal Chemistry

The phenoxyacetic acid scaffold is a known pharmacophore present in various drugs. The addition of difluoro substituents on the phenyl ring can modulate the compound's electronic properties and metabolic stability, making it an interesting candidate for drug discovery programs. Potential areas of investigation include:

  • Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins.[6] The fluorine substituents may influence the herbicidal activity and selectivity of the compound.

  • Anti-inflammatory Agents: Some fluorinated aromatic compounds have shown anti-inflammatory properties. Further investigation into the biological activity of this compound could reveal potential therapeutic applications.

Materials Science

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers and materials with specialized applications.

Analytical Characterization

A comprehensive analysis of the synthesized this compound is essential to confirm its identity and purity. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure. ¹⁹F NMR would be particularly useful for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

  • Melting Point Analysis: To assess the purity of the final product.

Analytical_Workflow Synthesized_Product Synthesized this compound Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification Characterization Analytical Characterization Purification->Characterization NMR NMR (1H, 13C, 19F) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Melting_Point Melting Point Characterization->Melting_Point

Caption: Analytical workflow for product validation.

Conclusion

This compound is a chemical compound with a confirmed identity but limited published research on its synthesis, properties, and applications. This guide has provided a comprehensive overview of its known characteristics and a detailed, scientifically-grounded proposed synthesis. The unique structural features of this molecule, particularly the difluorinated phenyl ring, suggest that it holds potential as a building block in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential uses of this intriguing compound.

References

(3,4-Difluorophenoxy)acetic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of (3,4-Difluorophenoxy)acetic acid within biological systems. Synthesizing data from the broader class of phenoxyacetic acid derivatives and projecting a scientifically grounded hypothesis for this specific difluorinated analog, we focus on its potential as a modulator of inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental designs to elucidate its molecular interactions and therapeutic potential. We will delve into the rationale behind experimental choices, emphasizing self-validating protocols and grounding our claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] This class of compounds has been investigated for various therapeutic applications, including as antibacterial, antifungal, anticonvulsant, and antihypertensive agents.[1] A significant body of research has focused on their anti-inflammatory and analgesic properties, with several derivatives emerging as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] The inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering a targeted approach to reducing pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[2][4]

This compound, the subject of this guide, is a halogenated derivative that holds promise within this therapeutic landscape. The introduction of fluorine atoms to the phenyl ring can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and overall potency. This guide will, therefore, focus on the hypothesized mechanism of this compound as a selective COX-2 inhibitor and outline the necessary experimental framework to validate this hypothesis.

Hypothesized Primary Mechanism of Action: Selective COX-2 Inhibition

The central hypothesis for the biological activity of this compound is its function as a competitive inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This proposed mechanism is predicated on the well-established activity of structurally related phenoxyacetic acid derivatives.[2][3]

The Cyclooxygenase (COX) Pathway and Inflammation

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2][4] The prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[2]

The Role of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety serves as a crucial pharmacophore for interaction with the COX enzymes. It is hypothesized that the carboxylic acid group of this compound forms a key electrostatic interaction with a positively charged residue, such as arginine, within the active site of COX-2. The difluorinated phenyl ring is predicted to occupy a hydrophobic side pocket, a structural feature that distinguishes COX-2 from COX-1 and is exploited by many selective inhibitors.[2] The fluorine substitutions are anticipated to enhance the binding affinity and selectivity for COX-2.

A visual representation of this proposed interaction within the COX-2 active site is presented below.

cluster_0 COX-2 Active Site cluster_1 This compound Arginine_Residue Arginine Residue (+) Hydrophobic_Pocket Hydrophobic Pocket Carboxylic_Acid Carboxylic Acid (-) Carboxylic_Acid->Arginine_Residue Electrostatic Interaction Difluorophenyl_Ring Difluorophenyl Ring Difluorophenyl_Ring->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Proposed binding of this compound in the COX-2 active site.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline a logical progression from in vitro enzymatic assays to cell-based and in vivo models.

In Vitro COX-1/COX-2 Inhibition Assays

The foundational experiment to test the primary hypothesis is to determine the direct inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

  • Preparation of Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

    • This compound stock solution in DMSO.

    • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Assay buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add varying concentrations of this compound or the reference inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

    • Monitor the fluorescence intensity over time using a microplate reader (excitation/emission ~535/590 nm). The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2 by fitting the dose-response data to a suitable sigmoidal model.

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Expected Outcome: A potent IC50 value for COX-2 and a significantly higher IC50 value for COX-1, resulting in a high COX-2 selectivity index.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
This compound
Celecoxib (Reference)
Ibuprofen (Non-selective Ref.)
Cell-Based Assays for Prostaglandin Production

To confirm that the enzymatic inhibition translates to a cellular effect, the next step is to measure the compound's ability to block prostaglandin production in a relevant cell line.

Protocol 2: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

  • Experimental Treatment:

    • Seed the cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.

    • Incubate for 24 hours.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of PGE2 production.

Expected Outcome: A dose-dependent reduction in LPS-induced PGE2 production, confirming the compound's activity in a cellular context.

In Vivo Models of Inflammation and Pain

To evaluate the therapeutic potential of this compound, its efficacy must be tested in established animal models of inflammation and pain.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats.

  • Experimental Procedure:

    • Administer this compound or a vehicle control orally or intraperitoneally at various doses.

    • After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Expected Outcome: A significant and dose-dependent reduction in paw edema in the animals treated with this compound.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity

  • Animal Model:

    • Use Swiss albino mice.

  • Experimental Procedure:

    • Administer this compound or a vehicle control orally or intraperitoneally at various doses.

    • After a pre-treatment period (e.g., 30-60 minutes), induce visceral pain by intraperitoneally injecting a 0.6% solution of acetic acid.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Data Analysis:

    • Calculate the percentage of analgesic protection for each treatment group compared to the vehicle control group.

Expected Outcome: A significant and dose-dependent decrease in the number of writhes in mice treated with the compound.

Computational Modeling: Molecular Docking

To further support the proposed binding mode and to guide future structural modifications, molecular docking studies can be performed.

Protocol 5: Molecular Docking of this compound into COX-2

  • Software and Preparation:

    • Use molecular docking software such as AutoDock Vina or Glide.

    • Obtain the crystal structure of human or murine COX-2 complexed with a known inhibitor from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site based on the co-crystallized ligand.

    • Perform the docking simulation to predict the binding pose and affinity (docking score) of this compound within the COX-2 active site.

  • Analysis:

    • Visualize the predicted binding pose and analyze the key interactions (hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.

    • Compare the predicted binding mode with that of known selective COX-2 inhibitors.

Expected Outcome: The docking results are expected to show a favorable binding energy and a binding pose consistent with the hypothesized interactions, particularly the electrostatic interaction of the carboxylic acid and the insertion of the difluorophenyl ring into the hydrophobic pocket.

Start Hypothesized Mechanism: Selective COX-2 Inhibition In_Vitro In Vitro Validation: COX-1/COX-2 Enzyme Assays Start->In_Vitro Computational Computational Support: Molecular Docking Start->Computational Predicts binding mode Cell_Based Cell-Based Validation: PGE2 Production Assay In_Vitro->Cell_Based Confirms cellular activity In_Vivo In Vivo Validation: Inflammation & Pain Models Cell_Based->In_Vivo Translates to therapeutic effect Conclusion Elucidation of Mechanism of Action In_Vivo->Conclusion Computational->In_Vitro Guides interpretation

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, its structural similarity to a well-established class of anti-inflammatory agents provides a strong basis for the hypothesis of selective COX-2 inhibition. The experimental protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for testing this hypothesis. Successful validation through these in vitro, cell-based, in vivo, and computational methods would not only elucidate the core mechanism of action of this compound but also pave the way for its further development as a potential therapeutic agent for inflammatory disorders. The insights gained from these studies will be invaluable for drug development professionals in making informed decisions about the future of this promising compound.

References

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of (3,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of (3,4-Difluorophenoxy)acetic acid. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its thermal stability is paramount for process safety, formulation development, and quality control. This document details the underlying principles, a robust experimental protocol, and the anticipated thermal decomposition profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability in API Development

This compound is a versatile building block in the synthesis of various biologically active molecules. Its derivatives are explored for applications ranging from anti-inflammatory agents to herbicides. In the journey from laboratory synthesis to commercial production, a thorough understanding of a compound's physicochemical properties is non-negotiable. Thermal stability, in particular, is a critical parameter that influences every stage of the drug development lifecycle, from initial synthesis and purification to storage and final formulation.

Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of materials.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This data provides invaluable insights into the onset of decomposition, the presence of volatile components, and the overall thermal robustness of a compound. For a halogenated aromatic carboxylic acid like this compound, TGA can elucidate the temperatures at which key functional groups begin to degrade, a critical consideration for preventing unwanted byproducts and ensuring the integrity of the final product.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial before embarking on thermal analysis.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [4]
Appearance White to off-white crystalline powder-
CAS Number 370-58-1[5][6]

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to provide a comprehensive and reliable thermal profile of this compound. The causality behind each parameter selection is explained to ensure experimental integrity.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument's temperature and mass balance should be calibrated using certified reference materials (e.g., indium, tin, and aluminum for temperature; calcium oxalate for mass loss).

Step-by-Step Experimental Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and isolate the inherent thermal degradation pathways.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 30°C for 10 minutes to ensure thermal stability before heating.

    • Heating Ramp: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution of thermal events and experimental time.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Analysis and Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature). Key parameters to be extracted include:

  • Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve.

  • Mass Loss (%) : The percentage of mass lost during each decomposition step. This can be correlated with the loss of specific molecular fragments.

  • Residual Mass (%) : The percentage of mass remaining at the end of the experiment.

The experimental workflow is visualized in the following diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in Tared TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Ramp to 600°C at 10°C/min equilibrate->ramp record Record Mass vs. Temperature ramp->record plot Plot TGA and DTG Curves record->plot determine Determine T_onset, T_peak, Mass Loss plot->determine

Caption: A flowchart illustrating the key stages of the thermogravimetric analysis workflow.

Anticipated Thermal Decomposition Profile

While specific experimental data for this compound is not publicly available, a plausible decomposition pathway can be hypothesized based on the thermal behavior of related carboxylic acids and halogenated aromatic compounds.[7][8][9][10]

The decomposition is anticipated to occur in distinct steps:

  • Initial Decomposition (Decarboxylation): The carboxylic acid group is typically the most thermally labile functional group. The initial mass loss is expected to correspond to the loss of the carboxylic acid moiety, likely as carbon dioxide and water, or through the formation of a ketene intermediate.[11][12]

  • Ether Linkage Cleavage: Following the initial decarboxylation, the ether linkage may cleave, leading to the fragmentation of the molecule.

  • Aromatic Ring Degradation: At higher temperatures, the difluorinated aromatic ring will begin to decompose. The presence of fluorine atoms generally increases the thermal stability of the aromatic ring. The degradation of halogenated aromatics can proceed through various mechanisms, including dehalogenation.[10][13]

The proposed decomposition pathway is illustrated below:

Decomposition_Pathway compound This compound intermediate1 Intermediate after Decarboxylation compound->intermediate1 Heat (T_onset1) fragments Gaseous Fragments (CO2, H2O) compound->fragments Decarboxylation final_residue Char/Residual Mass intermediate1->final_residue Heat (T_onset2) Ring Degradation

Caption: A simplified proposed thermal decomposition pathway for this compound.

Conclusion: From Data to Decision-Making

The thermogravimetric analysis of this compound provides critical data for informed decision-making throughout the drug development process. By following the robust protocol outlined in this guide, researchers can obtain reliable and reproducible thermal stability data. This information is essential for optimizing synthetic routes, establishing safe operating limits, predicting shelf-life, and designing stable formulations. A thorough understanding of a compound's thermal behavior is a cornerstone of scientific integrity and a key enabler of successful and safe pharmaceutical development.

References

An In-depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid and its Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored in medicinal chemistry and agrochemical research. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of (3,4-Difluorophenoxy)acetic acid and its analogues, focusing on their synthesis, diverse biological activities, and the structure-activity relationships that govern their function. While specific biological data for this compound is not extensively available in the public domain, this review of its analogues provides valuable insights into the potential of this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical innovation.

Chemical Synthesis: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound and its analogues is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

The general synthetic pathway is illustrated below:

Synthesis Phenol 3,4-Difluorophenol Phenoxide 3,4-Difluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Ester Ethyl (3,4-difluorophenoxy)acetate Phenoxide->Ester SN2 Attack Haloacetate Haloacetate (e.g., Ethyl bromoacetate) Haloacetate->Ester Product This compound Ester->Product Saponification Hydrolysis Acid/Base Hydrolysis Hydrolysis->Product

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of a Phenoxyacetic Acid Analogue

The following protocol for the synthesis of 2-(4-fluorophenoxy)acetic acid can be adapted for this compound by substituting 4-fluorophenol with 3,4-difluorophenol.[1]

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Acetone (solvent)

  • Anhydrous potassium carbonate (base)

  • Reflux apparatus

  • Standard workup and purification equipment

Procedure:

  • A mixture of 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone is prepared.

  • The reaction mixture is refluxed for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl.

  • The precipitated crude product is filtered, washed with water, and dried.

  • The crude product is then subjected to hydrolysis (saponification) using a base like NaOH, followed by acidification to yield the final carboxylic acid.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Biological Activities and Mechanisms of Action

Analogues of this compound have demonstrated a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the phenyl ring play a crucial role in determining the specific activity and potency of these compounds.

Herbicidal Activity: Mimicking Plant Hormones

Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3][4] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[2]

Mechanism of Action:

  • Uptake and Translocation: The herbicide is absorbed by the leaves and roots of the plant and translocated to the meristematic tissues.

  • Receptor Binding: In the plant cells, the phenoxyacetic acid binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.

  • Gene Expression Dysregulation: This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors results in the overexpression of auxin-responsive genes.

  • Uncontrolled Growth: The overexpression of these genes leads to epinasty (downward bending of leaves), stem twisting, and ultimately, cell death and necrosis.

Herbicidal_Mechanism cluster_plant_cell Plant Cell Herbicide Phenoxyacetic Acid (Auxin Mimic) Receptor Auxin Receptor (TIR1/AFB) Herbicide->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Anti_Inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Catalyzed by COX_Enzymes COX-1 & COX-2 COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Phenoxyacetic_Acid Phenoxyacetic Acid Analogue Phenoxyacetic_Acid->COX_Enzymes Inhibits

References

(3,4-Difluorophenoxy)acetic acid safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of (3,4-Difluorophenoxy)acetic acid

Section 1: Core Identification and Chemical Profile

This compound, identified by CAS Number 370-58-1, is a fluorinated aromatic compound frequently utilized as a building block in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a difluorinated phenyl ring linked to an acetic acid moiety via an ether bond, imparts specific reactivity and requires a nuanced understanding of its safety profile. This guide provides a comprehensive overview of its hazards, handling protocols, and emergency procedures, designed for professionals in research and development.

Section 2: Comprehensive Hazard Analysis and GHS Classification

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a substance that presents multiple health risks.

GHS Pictogram:

alt text

Signal Word: Warning [1]

Primary Hazard Statements:

  • H302: Harmful if swallowed. [1][2] This classification indicates that acute oral toxicity can occur. Ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation. [1][2] The compound can cause inflammation, redness, and discomfort upon dermal contact. The acidic nature and the phenoxy group contribute to this irritant effect.

  • H319: Causes serious eye irritation. [1][2] Direct contact with the eyes can result in significant irritation, pain, and potential damage if not addressed immediately.

  • H335: May cause respiratory irritation. [2][3] Inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.

The causality behind these classifications stems from the compound's acidic nature combined with the biological interactions of the difluorophenoxy group. The carboxylic acid function is inherently corrosive/irritant, while the overall molecule can interfere with cellular processes upon absorption or contact.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, appropriate personal protective equipment, and stringent hygiene practices, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

  • Ventilation: All handling of this compound, especially when dealing with the solid form or creating solutions, must be conducted in a well-ventilated area.[2][3][4] A certified chemical fume hood is the standard and most effective control to prevent the inhalation of dust or aerosols.[5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][7][8] This ensures immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following are mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles are required at a minimum.[6] For tasks with a higher risk of splashing, such as transferring solutions or performing reactions, a face shield should be worn in addition to goggles.[2][8] This is mandated by its H319 classification.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile, must be worn.[2] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2] Contaminated gloves must be disposed of as chemical waste.[2]

    • Protective Clothing: A full-length laboratory coat is required to protect against skin contact.[2][6] For larger quantities or tasks with significant splash potential, a chemical-resistant apron or a complete protective suit may be necessary.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6][8]

Caption: PPE selection workflow based on the handling task.

Hygiene Measures

Strict adherence to laboratory hygiene is critical to prevent inadvertent exposure.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

  • Contaminated clothing should be removed immediately and washed separately before reuse.[3][6]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid is crucial. Always show the Safety Data Sheet (SDS) to responding medical personnel.[2][7]

  • If Inhaled: Move the person to fresh air immediately.[2][3][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][8]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][8] Seek medical attention, especially if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Remove contact lenses if present and easy to do so.[6][7] Immediate medical attention from an ophthalmologist is required.[11]

  • If Swallowed: Rinse the mouth thoroughly with water.[6][8] Do NOT induce vomiting due to the risk of perforation.[8][11] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen fluoride.[3]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[2][3][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area.[2] Wear the appropriate level of PPE, including respiratory protection, to avoid contact with the dust or solution.[2] Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[2]

  • Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6][8]

Section 5: Storage and Disposal

Proper storage and disposal are vital for long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][9]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[12]

  • Store in a designated corrosives or toxics area, and consider storing under an inert atmosphere for long-term stability.[2]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Do not dispose of down the drain.

Section 6: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [13]
CAS Number 370-58-1[1]
Appearance Solid (form may vary)
Solubility Data not widely available; likely soluble in organic solvents.

Section 7: Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated.[2] The primary known effects are based on its GHS classification:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

  • Carcinogenicity and Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by ACGIH or NTP.[2]

References

Discovery and history of (3,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ether with applications in chemical synthesis and potential biological activities. The document delves into the compound's synthesis, underlying chemical principles, historical context, and physicochemical properties, offering a valuable resource for professionals in the fields of chemistry and drug development.

Introduction and Physicochemical Properties

This compound, with the CAS number 370-58-1, is a derivative of phenoxyacetic acid featuring two fluorine atoms on the phenyl ring at the 3 and 4 positions.[1][2][3] The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the biological activity of a compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 370-58-1[1][2][3]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance Solid (predicted)
Melting Point Not specified in search results
Boiling Point Not specified in search results
Solubility Expected to be soluble in polar organic solvents

Synthesis of this compound: The Williamson Ether Synthesis

The primary and most established method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This reaction, developed by Alexander W. Williamson in the 19th century, is a cornerstone of organic chemistry for the formation of ethers.[4][5] It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][6][7]

The synthesis of this compound involves the reaction of 3,4-difluorophenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.

Reaction Scheme:

G reactant1 3,4-Difluorophenol intermediate 3,4-Difluorophenoxide reactant1->intermediate Deprotonation reactant2 Chloroacetic Acid product This compound reactant2->product base Base (e.g., NaOH, KOH) base->intermediate salt Salt (e.g., NaCl, KCl) intermediate->product Sₙ2 Attack G start Start: Reactants dissolve Dissolve 3,4-Difluorophenol in aqueous base start->dissolve add_chloroacetic Add Chloroacetic Acid dissolve->add_chloroacetic reflux Reflux for 30-60 min add_chloroacetic->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify extract Extract with Diethyl Ether acidify->extract wash Wash Ether Layer with Water extract->wash extract_bicarb Extract with NaHCO₃ Solution wash->extract_bicarb separate Separate Aqueous Layer extract_bicarb->separate reacidify Re-acidify Aqueous Layer separate->reacidify filter Filter and Collect Product reacidify->filter recrystallize Recrystallize for Purity filter->recrystallize end End: Purified Product recrystallize->end

References

In silico prediction of (3,4-Difluorophenoxy)acetic acid ADMET properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of (3,4-Difluorophenoxy)acetic Acid ADMET Properties

Authored by: A Senior Application Scientist

Foreword: The Imperative of Predictive ADMET in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail fast, fail cheap" is not merely a catchy phrase but a strategic imperative. The attrition of drug candidates in late-stage clinical trials due to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles represents a significant financial and temporal burden on the pharmaceutical industry. Consequently, the robust, early-stage characterization of a compound's ADMET properties has transitioned from a desirable adjunct to a critical-path activity. It is within this context that in silico predictive modeling has emerged as an indispensable tool, offering a rapid, cost-effective, and increasingly accurate means of de-risking novel chemical entities before they consume substantial resources.

This guide provides a comprehensive, technically-grounded exploration of the in silico ADMET profiling of this compound, a compound of interest whose pharmacokinetic and safety profiles are yet to be fully elucidated. We will eschew a rigid, templated approach in favor of a narrative that mirrors the logical, iterative process of scientific inquiry. Our focus will be on the "why" that underpins our methodological choices, ensuring that each step is not only described but also justified within a framework of established scientific principles and computational best practices. This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage the power of predictive modeling to make more informed decisions in their discovery pipelines.

Foundational Analysis: Understanding the Molecule

Before embarking on any predictive modeling, a thorough understanding of the subject molecule is paramount. This compound is a small molecule characterized by a difluorinated phenyl ring linked to an acetic acid moiety via an ether bond.

Molecular Structure:

  • Key Structural Features: The presence of the carboxylic acid group imparts acidic properties, suggesting potential for ionization at physiological pH. The difluorophenoxy group contributes to the molecule's lipophilicity, which will influence its absorption and distribution characteristics. The fluorine atoms can modulate metabolic stability by altering the electronic properties of the aromatic ring and blocking potential sites of metabolism.

The In Silico ADMET Workflow: A Self-Validating Approach

Our predictive workflow is designed as a self-validating system, integrating multiple computational models and cross-referencing predictions to enhance the confidence in our findings. This multi-pronged approach mitigates the risk of reliance on a single, potentially flawed algorithm.

ADMET_Workflow cluster_input Input cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity cluster_output Output Input SMILES String of This compound Solubility Aqueous Solubility (logS) Input->Solubility Lipophilicity Lipophilicity (logP/logD) Input->Lipophilicity pKa pKa Prediction Input->pKa HIA Human Intestinal Absorption (HIA) Solubility->HIA Lipophilicity->HIA pKa->HIA Caco2 Caco-2 Permeability HIA->Caco2 Pgp P-gp Substrate/ Inhibitor Caco2->Pgp PPB Plasma Protein Binding (PPB) Pgp->PPB BBB Blood-Brain Barrier (BBB) Penetration PPB->BBB VDss Volume of Distribution (VDss) PPB->VDss CYP_Inhibition CYP450 Inhibition (e.g., 3A4, 2D6) BBB->CYP_Inhibition CYP_Substrate CYP450 Substrate BBB->CYP_Substrate SoM Sites of Metabolism BBB->SoM VDss->CYP_Inhibition VDss->CYP_Substrate VDss->SoM CL Total Clearance VDss->CL hERG hERG Inhibition CYP_Inhibition->hERG AMES AMES Mutagenicity CYP_Inhibition->AMES DILI Drug-Induced Liver Injury (DILI) CYP_Inhibition->DILI Carcinogenicity Carcinogenicity CYP_Inhibition->Carcinogenicity CYP_Substrate->hERG CYP_Substrate->AMES CYP_Substrate->DILI CYP_Substrate->Carcinogenicity Renal_Excretion Renal Excretion (OCT2 Substrate) CL->Renal_Excretion Report Comprehensive ADMET Report Renal_Excretion->Report hERG->Report AMES->Report DILI->Report Carcinogenicity->Report

Figure 1: A comprehensive workflow for the in silico ADMET profiling of this compound.

Step-by-Step Methodologies and Predicted Properties

Physicochemical Properties

The foundational step in any ADMET assessment is the determination of the compound's fundamental physicochemical properties. These parameters govern its behavior in biological systems.

Experimental Protocol:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is obtained: O=C(O)COC1=CC=C(F)C(F)=C1.

  • Platform Selection: A consensus approach is employed, utilizing multiple well-regarded platforms such as SwissADME and pkCSM. This mitigates the biases inherent in any single algorithm.

  • Parameter Calculation: The SMILES string is submitted to the selected platforms to calculate key physicochemical descriptors.

Predicted Physicochemical Properties:

ParameterPredicted ValueInterpretation and Justification
Molecular Weight 204.13 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (Octanol/Water Partition Coefficient) 2.15Indicates moderate lipophilicity, which is often a favorable balance for membrane permeability and aqueous solubility.
logS (Aqueous Solubility) -2.5Suggests moderate solubility. The acidic nature of the molecule is expected to enhance solubility in the more alkaline environment of the small intestine.
pKa (Acidic) 3.1The carboxylic acid group is predicted to be highly acidic, meaning the molecule will be predominantly ionized at physiological pH (7.4). This has significant implications for its absorption and distribution.
Topological Polar Surface Area (TPSA) 46.53 ŲBelow the generally accepted threshold of 140 Ų, indicating a good potential for oral absorption and cell membrane permeation.
Absorption

Predicting the extent and rate of absorption following oral administration is a critical early checkpoint.

Experimental Protocol:

  • Model Selection: We utilize models that predict Human Intestinal Absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp).

  • Causality: High HIA is a prerequisite for a successful oral drug. Caco-2 permeability is a well-established in vitro surrogate for intestinal permeability. P-gp is a key efflux transporter that can significantly limit the absorption of its substrates.

  • Prediction: The models are run using the compound's structural information.

Predicted Absorption Properties:

ParameterPredicted ValueInterpretation and Justification
Human Intestinal Absorption (HIA) >90%The combination of a favorable molecular weight, TPSA, and moderate lipophilicity strongly suggests high intestinal absorption.
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) 0.95This value indicates high permeability, consistent with the HIA prediction.
P-gp Substrate NoThe molecule is not predicted to be a substrate of the P-gp efflux pump, which is a favorable characteristic for bioavailability.
Distribution

Once absorbed, a drug's distribution profile determines its concentration at the site of action and in various tissues.

Experimental Protocol:

  • Key Parameters: We focus on Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration, and the Volume of Distribution at steady state (VDss).

  • Rationale: High PPB can limit the amount of free drug available to exert its effect. BBB penetration is critical for CNS-acting drugs and a liability for peripherally acting ones. VDss provides an indication of the extent of tissue distribution.

  • Computation: Structure-based models are employed to predict these distribution parameters.

Predicted Distribution Properties:

ParameterPredicted ValueInterpretation and Justification
Plasma Protein Binding (PPB) ~95%The acidic nature and lipophilicity of the molecule suggest a high affinity for albumin, the primary binding protein in plasma. This high level of binding will need to be considered in dose-response relationships.
Blood-Brain Barrier (BBB) Penetration NoThe molecule is not predicted to cross the BBB, likely due to its ionized state at physiological pH and its TPSA value. This is a favorable safety feature if the intended target is not in the CNS.
VDss (log L/kg) -0.15This low value suggests that the drug's distribution is largely confined to the plasma and extracellular fluids, which is consistent with high plasma protein binding.
Metabolism

Metabolism is the body's process of transforming drugs into more water-soluble compounds for excretion. It is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Experimental Protocol:

  • CYP Interaction Modeling: We assess the potential for the compound to be a substrate or inhibitor of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Significance: Inhibition of CYP enzymes is a major cause of drug-drug interactions. Understanding which enzymes metabolize the compound helps in predicting its clearance rate and potential metabolic liabilities.

  • Site of Metabolism (SoM) Prediction: We use models that identify the most likely atoms in the molecule to undergo metabolic transformation.

Predicted Metabolism Properties:

ParameterPredictionInterpretation and Justification
CYP2D6 Inhibitor YesThe molecule is predicted to be an inhibitor of CYP2D6, a critical enzyme for the metabolism of many drugs. This presents a potential risk for drug-drug interactions and should be investigated in vitro.
CYP3A4 Inhibitor NoFavorable prediction, as CYP3A4 is involved in the metabolism of a large proportion of marketed drugs.
CYP Substrate Substrate of CYP2C9 and CYP3A4The molecule is likely to be metabolized by these two major CYP enzymes.
Sites of Metabolism The primary predicted sites are the aromatic ring (hydroxylation) and the benzylic carbon of the acetic acid side chain. The presence of fluorine atoms may sterically hinder or electronically disfavor metabolism at adjacent positions.
Excretion

Excretion is the final step in the removal of the drug and its metabolites from the body.

Experimental Protocol:

  • Clearance Prediction: We predict the total clearance (CL) of the drug, which is a measure of the efficiency of its elimination.

  • Renal Excretion Pathway: We assess if the compound is a likely substrate for renal transporters like the Organic Cation Transporter 2 (OCT2).

Predicted Excretion Properties:

ParameterPredicted ValueInterpretation and Justification
Total Clearance (log ml/min/kg) 0.75This value suggests a moderate rate of clearance from the body.
OCT2 Substrate NoAs an acidic molecule, it is not expected to be a substrate for a cation transporter. Its renal excretion is more likely to be governed by glomerular filtration and potentially active secretion via organic anion transporters (OATs).
Toxicity

Early identification of potential toxicities is a cornerstone of modern drug discovery.

Experimental Protocol:

  • Multi-Endpoint Toxicity Assessment: We employ a battery of models to predict key toxicity endpoints, including hERG inhibition (cardiotoxicity), AMES mutagenicity (genotoxicity), and Drug-Induced Liver Injury (DILI).

  • Self-Validation: For each endpoint, we consult multiple predictive models. A consensus of "toxic" or "non-toxic" across different algorithms provides a higher degree of confidence.

Predicted Toxicity Profile:

EndpointPredictionInterpretation and Justification
hERG Inhibition Non-inhibitorThis is a highly favorable prediction, as hERG inhibition is a major cause of cardiotoxicity and drug withdrawal.
AMES Mutagenicity Non-mutagenicThe molecule is not predicted to be mutagenic, suggesting a low risk of genotoxicity.
Drug-Induced Liver Injury (DILI) Low riskThe structural features of the molecule do not align with common structural alerts for DILI.
Carcinogenicity Non-carcinogenThe molecule is predicted to be non-carcinogenic.

Synthesis and Strategic Implications

The comprehensive in silico ADMET profile of this compound presents a largely favorable picture for its continued development as a potential drug candidate, particularly for oral administration and non-CNS targets.

Key Strengths:

  • Excellent Absorption Characteristics: High predicted intestinal absorption and permeability, coupled with a lack of P-gp substrate activity.

  • Favorable Safety Profile: No significant flags for hERG inhibition, mutagenicity, or DILI. The lack of BBB penetration is a safety advantage for peripherally acting agents.

  • Controlled Distribution: The predicted low volume of distribution suggests that the drug will primarily reside in the circulatory system, which can lead to more predictable pharmacokinetics.

Potential Liabilities and Next Steps:

  • High Plasma Protein Binding: While not a disqualifying feature, the high PPB (~95%) means that only a small fraction of the drug is free to exert its therapeutic effect. This will need to be carefully considered in dose-response studies and confirmed with in vitro experiments.

  • CYP2D6 Inhibition: This is the most significant liability identified in our in silico screen. The potential for drug-drug interactions is high and must be experimentally evaluated using in vitro CYP inhibition assays. If confirmed, this could restrict the co-administration of the drug with other medications metabolized by CYP2D6.

Summary_Diagram cluster_strengths Favorable Properties (Strengths) cluster_liabilities Potential Liabilities (Risks) cluster_next_steps Recommended Next Steps Absorption High Oral Absorption Safety Low Toxicity Risk (hERG, AMES, DILI) BBB No BBB Penetration PPB High Plasma Protein Binding invitro_PPB In Vitro PPB Assay PPB->invitro_PPB Experimental Validation DDI CYP2D6 Inhibition (Drug-Drug Interaction Risk) invitro_CYP In Vitro CYP Inhibition Assay (CYP2D6) DDI->invitro_CYP Mitigation Strategy

Figure 2: A summary of the predicted ADMET profile and strategic recommendations.

Conclusion

This in-depth in silico analysis of this compound has provided a robust, multi-faceted ADMET profile that can guide its future development. By leveraging a consensus of predictive models and grounding our interpretations in established pharmacokinetic principles, we have identified both significant strengths and a key, actionable liability. The predicted profile suggests a molecule with "drug-like" properties, but the potential for CYP2D6-mediated drug-drug interactions necessitates immediate experimental validation. This predictive, proactive approach exemplifies the power of computational chemistry to de-risk drug candidates and focus resources on compounds with the highest probability of success.

Methodological & Application

Application Notes and Protocols for the Synthesis of (3,4-Difluorophenoxy)acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the (3,4-Difluorophenoxy)acetic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The this compound moiety is a privileged structure that exemplifies this principle. The presence of two fluorine atoms on the phenyl ring profoundly influences the molecule's physicochemical properties, often leading to superior pharmacological profiles compared to non-fluorinated analogs.

The gem-difluoro substitution pattern offers several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Modulated Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

  • Altered Acidity and Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group and influence hydrogen bonding interactions with target proteins, potentially leading to increased binding affinity and potency.

Consequently, derivatives of this scaffold are integral to the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory drugs, analgesics, and selective COX-2 inhibitors. This guide provides detailed, field-proven protocols for the synthesis, derivatization, and characterization of this compound, designed for researchers engaged in drug discovery.

Primary Synthesis Strategy: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction provides a robust route to forming the crucial ether linkage. The reaction proceeds by the nucleophilic attack of a phenoxide ion on an alkyl halide.

Mechanism Rationale: The synthesis begins with the deprotonation of 3,4-difluorophenol. Phenols are significantly more acidic than typical alcohols, allowing for the use of a moderately strong base like sodium hydroxide (NaOH) to generate the corresponding phenoxide. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether bond.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification Phenol 3,4-Difluorophenol Phenoxide Sodium 3,4-Difluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base NaOH (Base) Base->Phenoxide Chloroacetic Chloroacetic Acid Product_Salt Sodium (3,4-Difluorophenoxy)acetate Chloroacetic->Product_Salt Phenoxide->Product_Salt Alkylation Final_Product This compound Product_Salt->Final_Product Protonation (HCl)

Figure 1: Workflow of the Williamson Ether Synthesis.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from commercially available starting materials. It is designed to be a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials and Reagents
Reagent/MaterialFormulaM.W.QuantityPurpose
3,4-DifluorophenolC₆H₄F₂O130.1010.0 g (1 eq)Starting Phenol
Sodium Hydroxide (NaOH)NaOH40.006.15 g (2 eq)Base for Deprotonation
Chloroacetic AcidC₂H₃ClO₂94.507.27 g (1 eq)Alkylating Agent
Deionized WaterH₂O18.02~300 mLSolvent/Washing
Hydrochloric Acid (6M)HCl36.46As neededAcidification
Diethyl Ether(C₂H₅)₂O74.12~150 mLExtraction Solvent
Sodium Bicarbonate (sat.)NaHCO₃84.01~100 mLExtraction
Experimental Procedure
  • Phenoxide Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-difluorophenol and 6.15 g of sodium hydroxide in 50 mL of deionized water.

    • Causality Note: Using two equivalents of NaOH ensures complete deprotonation of both the phenol and the chloroacetic acid, driving the reaction forward. The dissolution will be exothermic.

  • Alkylation Reaction:

    • Once the solution has cooled slightly, add 7.27 g of chloroacetic acid.

    • Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1-2 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

    • Causality Note: Heating provides the necessary activation energy for the SN2 reaction between the two negatively charged species, which would otherwise be slow at room temperature.

  • Work-up and Product Precipitation:

    • After the reaction is complete, cool the flask to room temperature and dilute the mixture with 100 mL of water.

    • Transfer the solution to a 500 mL beaker and cautiously acidify with 6M HCl while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ~1-2).

    • A white precipitate of crude this compound will form.

    • Causality Note: Acidification protonates the carboxylate salt, converting it to the neutral carboxylic acid, which has much lower solubility in water and precipitates out.

  • Purification via Extraction:

    • Cool the mixture in an ice bath to maximize precipitation, then collect the crude solid by vacuum filtration using a Büchner funnel.

    • Transfer the crude solid and the acidic filtrate to a 500 mL separatory funnel and extract with 3x 50 mL portions of diethyl ether. Combine the organic layers.

    • Wash the combined ether layers with 50 mL of water to remove any remaining inorganic salts.

    • Extract the ether solution with 3x 35 mL portions of saturated sodium bicarbonate solution. The product will move into the aqueous basic layer as its sodium salt.

    • Causality Note: This acid-base extraction is a highly effective purification step. The desired carboxylic acid is acidic and will react with the weak base (bicarbonate), moving to the aqueous layer, while neutral organic impurities remain in the ether.

    • Combine the bicarbonate extracts and slowly re-acidify with 6M HCl until precipitation is complete.

    • Collect the purified white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Final Purification (Optional):

    • For highest purity, the product can be recrystallized from a minimal amount of hot water. The literature melting point is 46-50 °C.

Derivatization for Drug Discovery Libraries

The synthesized this compound is a versatile intermediate for creating a library of derivatives for biological screening. The carboxylic acid handle is readily converted into other functional groups, such as amides and esters.

Derivatization_Workflow cluster_products Derivative Library for Screening Start This compound AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl2 or (COCl)2 Coupling Amide Coupling (e.g., EDC, R-NH2) Start->Coupling Esterification Esterification (e.g., H+, R-OH) Start->Esterification Amide Amide Derivatives AcylChloride->Amide R-NH2 Coupling->Amide Ester Ester Derivatives Esterification->Ester

Figure 2: General derivatization pathways.

Protocol 2: General Procedure for Amide Synthesis

  • Acyl Chloride Formation: In a fume hood, suspend the parent acid (1 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (1-2 hours). Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in fresh DCM and cool in an ice bath. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Analytical Characterization

Confirming the identity and purity of the synthesized compounds is critical. A combination of spectroscopic methods should be employed.

Expected Spectroscopic Data for this compound
TechniqueFeatureExpected Result
¹H NMR Chemical Shift (δ)~10-12 ppm (s, 1H, -COOH), ~7.0-7.3 ppm (m, 3H, Ar-H), ~4.7 ppm (s, 2H, -O-CH₂-)
¹³C NMR Chemical Shift (δ)~175 ppm (C=O), ~150-155 ppm (Ar C-F, C-O), ~110-120 ppm (Ar C-H), ~65 ppm (-O-CH₂-)
¹⁹F NMR Chemical Shift (δ)Two distinct signals in the typical aryl-fluoride region.
IR Wavenumber (cm⁻¹)~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1200-1300 (C-O stretch)
MS (ESI-) m/z[M-H]⁻ at ~187.02

Note: NMR shifts are approximate and can vary based on the solvent used.

Conclusion

The Williamson ether synthesis provides a robust and scalable method for producing this compound, a valuable building block in drug discovery. The protocols outlined herein offer a reliable foundation for synthesizing this core scaffold and its derivatives. Rigorous purification and comprehensive analytical characterization are paramount to ensuring the quality of compounds advanced into biological screening programs. The strategic use of this fluorinated scaffold holds significant promise for the development of next-generation therapeutics with improved pharmacological properties.

The Strategic Utility of (3,4-Difluorophenoxy)acetic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Value Proposition of Fluorination in Molecular Design

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning the physicochemical and biological properties of target compounds. (3,4-Difluorophenoxy)acetic acid stands as a testament to this principle, offering a versatile and highly valuable building block for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. The presence of the difluorinated phenyl ring imparts a unique electronic signature, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers, scientists, and drug development professionals in harnessing its synthetic potential.

Core Applications: A Gateway to Bioactive Molecules

This compound is a versatile precursor for a variety of functional groups, with its carboxylic acid moiety serving as a prime handle for derivatization. The most common and synthetically valuable transformations involve the formation of amides and esters, which are cornerstone linkages in a vast array of biologically active molecules.

Amide Bond Formation: Building Blocks for Life Sciences

The conversion of the carboxylic acid to an amide is a fundamental transformation that opens the door to a wide range of molecular architectures. Amide bonds are central to the structure of peptides and proteins and are found in a multitude of pharmaceutical agents.

General Protocol for Amide Coupling:

A prevalent and highly effective method for amide bond formation from a carboxylic acid and an amine is through the use of a coupling agent, such as a carbodiimide, in the presence of an activating agent.

Key Reagents and Their Rationale:

ReagentRoleRationale
This compound Starting MaterialProvides the core difluorophenoxy scaffold.
Amine (R-NH₂) NucleophileThe nitrogen-containing component to be acylated.
EDC (or DCC, DIC) Coupling AgentActivates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
HOBt (or DMAP) Activating Agent/CatalystReacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions. DMAP is a highly effective acylation catalyst.
Anhydrous Solvent (e.g., DCM, DMF) Reaction MediumProvides a non-reactive environment for the coupling reaction to proceed.

Step-by-Step Protocol: Synthesis of a Generic N-Aryl-(3,4-difluorophenoxy)acetamide

  • Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in a minimal amount of anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

dot

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product start This compound activation Activation start->activation amine Amine (R-NH₂) reaction Amide Formation amine->reaction coupling_reagents EDC + HOBt coupling_reagents->activation activation->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product N-Aryl-(3,4-difluorophenoxy)acetamide purification->product

Caption: Workflow for Amide Synthesis.

Ester Formation: Modulating Polarity and Bioavailability

Esterification is another critical transformation of this compound, often employed to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and, consequently, its bioavailability.

General Protocol for Fischer Esterification:

This classic method involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.

Key Reagents and Their Rationale:

ReagentRoleRationale
This compound Starting MaterialProvides the core difluorophenoxy scaffold.
Alcohol (R-OH) Nucleophile & SolventThe hydroxyl-containing component that forms the ester. Often used in excess to drive the equilibrium.
Concentrated H₂SO₄ (or TsOH) CatalystProtonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Step-by-Step Protocol: Synthesis of a Generic Alkyl (3,4-Difluorophenoxy)acetate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and the desired alcohol (a large excess, often serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of carboxylic acid).

  • Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Neutralization: Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting ester can be purified by distillation or column chromatography if necessary.

dot

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product start This compound reflux Reflux start->reflux alcohol Alcohol (R-OH) alcohol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Aqueous Work-up reflux->workup purification Purification workup->purification product Alkyl (3,4-Difluorophenoxy)acetate purification->product

Caption: Workflow for Fischer Esterification.

Application in Drug Discovery: The Case of COX-2 Inhibitors

A compelling example of the utility of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

In the synthesis of a potent furanone-based COX-2 inhibitor, this compound is used to introduce the difluorophenoxy moiety via an ester linkage.[3][4] This part of the molecule is crucial for binding to the active site of the COX-2 enzyme.

Protocol for the Synthesis of a COX-2 Inhibitor Intermediate via Esterification:

This protocol is adapted from the synthesis of a furanone COX-2 inhibitor.[4]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the hydroxyl-containing precursor of the furanone core (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Acid and Catalysts: To this solution, add this compound (1.1 equivalents), 4-Dimethylaminopyridine (DMAP) (0.1 equivalents), and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 15 hours.

  • Work-up and Purification: Following the reaction, the mixture is subjected to an appropriate aqueous work-up and the crude product is purified by chromatography to yield the desired ester intermediate.

This example underscores the importance of this compound as a key building block in the development of targeted therapeutics.

Application in Agrochemicals: A Potential Avenue

The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, with compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid) being widely used as herbicides. The introduction of fluorine atoms can enhance the efficacy and selectivity of such compounds. While specific, commercialized herbicides derived directly from this compound are not as prominently documented, its structural similarity to known herbicides suggests its potential as a building block for the discovery of new and improved agrochemicals.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse thoroughly with water.

  • Ingestion: Harmful if swallowed.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its difluorinated phenyl ring offers a strategic advantage in the design of novel pharmaceuticals and potentially agrochemicals by enhancing their biological activity and metabolic stability. The straightforward derivatization of its carboxylic acid moiety into amides and esters provides a reliable and efficient means to incorporate this valuable scaffold into a wide range of complex molecular targets. The detailed protocols and application examples provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Note: A Robust High-Performance Liquid Chromatography Method for the Analysis of (3,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3,4-Difluorophenoxy)acetic acid. The methodology employs a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. The described protocol is designed for researchers, scientists, and drug development professionals, offering a validated framework for quality control, stability testing, and impurity profiling. The causality behind experimental choices, system suitability criteria, and a step-by-step protocol are thoroughly explained to ensure scientific integrity and ease of implementation.

Introduction

This compound is a key chemical intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique difluorinated phenyl ring structure can modulate the biological activity and pharmacokinetic properties of target molecules. As such, the purity and concentration of this intermediate are critical parameters that can directly impact the quality, efficacy, and safety of the final product.

Developing a precise and accurate analytical method is therefore essential for monitoring reaction progress, quantifying the compound in various matrices, and ensuring it meets stringent quality specifications. This document presents a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method optimized for this purpose.

Principle of Separation: The Rationale Behind the Method

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a dominant technique in pharmaceutical analysis due to its versatility and robustness in separating compounds based on their hydrophobicity.[1]

  • Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is selected as the stationary phase. C18 columns are the most widely used in RP-HPLC, offering a high degree of hydrophobicity and a large surface area for interaction.[1] The non-polar C18 chains interact with the hydrophobic difluorophenoxy moiety of the analyte, providing effective retention.

  • Mobile Phase Composition: The mobile phase consists of a polar mixture of acetonitrile and water. This compound is an acidic compound, meaning its ionization state is dependent on the pH of the mobile phase. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase is acidified with formic acid. Lowering the mobile phase pH well below the analyte's pKa suppresses the ionization of the carboxylic acid group (-COOH -> -COOH), rendering the molecule more neutral and hydrophobic.[2][3] This increased hydrophobicity enhances its interaction with the C18 stationary phase, leading to better retention and separation from more polar impurities.[2] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The aromatic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. Based on the UV absorbance characteristics of similar phenoxyacetic acid derivatives, a detection wavelength in the range of 260-280 nm is appropriate for sensitive detection.[4] For this method, a wavelength of 270 nm is selected to provide a strong signal-to-noise ratio.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Formic acid (ACS grade, ~99%)

    • Water (HPLC grade or Milli-Q)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : Formic Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a 1 L solvent bottle.

    • Add 1.0 mL of formic acid to the mixture.

    • Cap the bottle and mix thoroughly.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (mobile phase) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Working Standard Solution Preparation (100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample to be analyzed to achieve a theoretical concentration of 100 µg/mL of this compound after dilution.

    • Follow the same dissolution and dilution procedure as for the standard preparation.

    • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from system preparation to final analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System Operation cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase sys_setup Instrument Setup & Equilibration prep_mobile->sys_setup prep_std Prepare Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solutions inject Inject Samples prep_sample->inject sys_setup->sys_suit sys_suit->inject acquire Data Acquisition inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before commencing sample analysis, the performance of the chromatographic system must be verified.[5][6] This is an integral part of the analytical procedure as mandated by regulatory bodies like the ICH and USP.[6][7][8] Inject the Working Standard Solution (100 µg/mL) six consecutive times. The results must meet the acceptance criteria listed below to ensure the system is adequate for the analysis.[8]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 6 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.
%RSD of Retention Time ≤ 1.0% for 6 replicate injectionsShows the stability of the pump flow rate.

These SST parameters are designed to verify that the system is fit for its intended purpose.[9]

Results and Discussion

Under the described chromatographic conditions, this compound should elute as a sharp, well-defined peak with a retention time of approximately 5-7 minutes. A typical chromatogram will show a symmetric peak, well-separated from any solvent front or early-eluting impurities.

The method's performance should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision. Linearity is typically established from 10 µg/mL to 150 µg/mL with a correlation coefficient (r²) of >0.999.

Troubleshooting:

  • Peak Tailing: May indicate secondary interactions with the silica support. Ensure the mobile phase pH is sufficiently low. If the problem persists, consider a column with end-capping or a different brand of C18 column.

  • Variable Retention Times: Check for leaks in the pump, ensure proper mobile phase degassing, and verify the stability of the column temperature.

  • Low Signal: Confirm the correct detection wavelength is set. Prepare fresh standards and ensure the sample is fully dissolved and correctly diluted.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative determination of this compound. By employing a standard RP-C18 column and a straightforward isocratic mobile phase, this method is readily transferable to any laboratory equipped with standard HPLC instrumentation. The inclusion of rigorous system suitability criteria ensures the generation of high-quality, trustworthy data essential for research, development, and quality control applications in the pharmaceutical and chemical industries.

References

Gas chromatography-mass spectrometry (GC-MS) protocol for (3,4-Difluorophenoxy)acetic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Detection of (3,4-Difluorophenoxy)acetic acid

Abstract

This document provides a comprehensive guide for the sensitive and reliable analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fluorinated aromatic carboxylic acid, presents analytical challenges due to its polarity and low volatility. Direct analysis by GC is often hindered by poor peak shape and low sensitivity.[1][2] This protocol details a robust workflow involving sample extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS. The methodologies described are grounded in established principles for the analysis of acidic herbicides and related compounds, ensuring both accuracy and reproducibility for researchers in pharmaceutical development, agrochemical science, and environmental monitoring.[3][4][5][6]

Introduction & Scientific Principle

This compound is a synthetic organic compound that can serve as a building block in the development of pharmaceuticals and agrochemicals.[6] Accurate quantification of this and similar compounds is critical for process control, metabolic studies, and environmental residue analysis.

Gas Chromatography-Mass Spectrometry is the analytical technique of choice for volatile and semi-volatile compounds. However, the carboxylic acid functional group in this compound is highly polar. This polarity leads to strong intermolecular hydrogen bonding, which significantly reduces its volatility and causes undesirable interactions with the GC column, resulting in broad, tailing peaks.[1][7]

To overcome this, chemical derivatization is an essential prerequisite.[8] This process chemically modifies the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative.[1] The core principle is the replacement of the active acidic hydrogen with a non-polar chemical group.[1] This guide will focus on esterification , a common and effective alkylation technique that converts the carboxylic acid into its corresponding methyl ester, which exhibits excellent chromatographic properties.[3][5]

The overall analytical workflow is a multi-step process designed to isolate the analyte, prepare it for chromatographic analysis, and perform sensitive detection and quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis A Aqueous Sample Collection B Acidification (pH < 2) A->B C Liquid-Liquid Extraction (LLE) B->C D Drying & Concentration C->D E Methanol Esterification D->E Dried Extract F GC-MS Injection E->F Derivatized Sample G Data Acquisition (Scan/SIM) F->G H Quantification & Reporting G->H

Figure 1: Overall experimental workflow for GC-MS analysis.

Detailed Experimental Protocol

This protocol is designed for the analysis of this compound in an aqueous matrix. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
  • This compound analytical standard

  • Methylene chloride (CH₂Cl₂), pesticide or HPLC grade

  • Methanol (CH₃OH), anhydrous, HPLC grade

  • Hydrochloric acid (HCl), concentrated (37%) and 1:1 (v/v) solution

  • Anhydrous sodium sulfate (Na₂SO₄), granular

  • Deionized water

  • Calibrated glassware: volumetric flasks, pipettes, separatory funnels

  • GC vials with inserts and caps

Part I: Sample Preparation via Liquid-Liquid Extraction (LLE)

This procedure isolates the acidic analyte from the aqueous sample matrix.

  • Sample Aliquot: Transfer a 100 mL aliquot of the aqueous sample into a 250 mL separatory funnel.

  • Acidification: Acidify the sample to a pH < 2 by adding 2 mL of 1:1 HCl.[3] Check the pH with litmus paper.

    • Scientist's Note: Lowering the pH ensures that the carboxylic acid is fully protonated (-COOH form). This makes the molecule less polar and significantly improves its partitioning from the aqueous phase into the organic extraction solvent.

  • Extraction: Add 30 mL of methylene chloride to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. The methylene chloride, being denser, will be the bottom layer.

  • Collect Organic Layer: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Perform a second extraction on the aqueous layer with a fresh 30 mL portion of methylene chloride. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove residual water.[3]

  • Concentration: Gently evaporate the solvent to a volume of approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen at room temperature.

Part II: Derivatization via Methanol Esterification

This critical step converts the analyte into its volatile methyl ester derivative.

Figure 2: Esterification of the target analyte.
  • Reagent Addition: To the concentrated extract from step 2.2.8, add 2 mL of anhydrous methanol and one drop of concentrated HCl.[3]

  • Reaction: Swirl the mixture gently and heat in a water bath at 60°C for 30 minutes.

  • Final Concentration: After cooling to room temperature, concentrate the solution under a gentle stream of nitrogen to a final volume of precisely 1.0 mL.

  • Transfer: Transfer the final derivatized extract into a 2 mL GC vial for analysis.

Part III: GC-MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Table 1: Gas Chromatograph (GC) Conditions

Parameter Setting Rationale
GC Column PTE-5, DB-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) A 5% phenyl-methylpolysiloxane phase offers excellent resolving power for a wide range of semi-volatile compounds.[3]
Injector Splitless Mode, 250°C Ensures maximum transfer of the analyte onto the column for trace-level detection.
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert carrier gas providing good efficiency.
Oven Program Initial: 60°C, hold 2 min Low initial temperature focuses the analytes at the head of the column.
Ramp: 10°C/min to 250°C Controlled temperature increase separates compounds based on their boiling points.

| | Final Hold: Hold at 250°C for 5 min | Ensures all components are eluted from the column. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Setting Rationale
Ionization Mode Electron Impact (EI) Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Electron Energy 70 eV Industry standard energy for generating reproducible mass spectra.[3]
Acquisition Mode Full Scan (m/z 50-400) Used for initial method development to identify the derivative's retention time and fragmentation pattern.
Selected Ion Monitoring (SIM) For quantitative analysis, monitor 3-4 characteristic ions for enhanced sensitivity and specificity.[9]
Source Temp. 230°C Optimal temperature for ionization efficiency and stability.
Quadrupole Temp. 150°C Maintains ion trajectory and prevents contamination.

| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |

Expected Results & Data Analysis

  • Analyte Identification: The derivatized this compound (as its methyl ester) will be identified by its characteristic retention time and mass spectrum. The mass spectrum should show a molecular ion (M⁺) and a series of fragment ions unique to the molecule's structure.

  • Quantification: A calibration curve should be prepared using the analytical standard, subjected to the same extraction and derivatization procedure. The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended for the most accurate quantification.

Method Validation & Trustworthiness

To ensure the integrity of the results, the following validation steps are essential:

  • Method Blank: An aliquot of deionized water is carried through the entire process to check for contamination from reagents or glassware.[10]

  • Spiked Sample: A sample is fortified with a known amount of the analyte standard to assess method accuracy and recovery.

  • Linearity: A calibration curve should be established across the expected concentration range, demonstrating a linear relationship between concentration and instrument response.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These should be experimentally determined to define the sensitivity of the method.

By incorporating these quality control measures, the protocol becomes a self-validating system, ensuring that the data generated is both reliable and defensible.

References

Application of (3,4-Difluorophenoxy)acetic Acid in Agrochemical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3,4-difluorophenoxy)acetic acid in the field of agrochemical research. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond standard protocols to explain the scientific rationale behind experimental choices.

Introduction: The Significance of Fluorinated Phenoxyacetic Acids in Agrochemicals

Phenoxyacetic acids represent a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has played a pivotal role in modern agriculture for decades. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. The introduction of fluorine atoms into the phenoxy ring, as seen in this compound, can significantly modulate the molecule's physicochemical properties. This strategic fluorination can enhance herbicidal efficacy, alter selectivity, and improve metabolic stability within the target plant, making it a key area of interest in the discovery of novel and more effective agrochemicals.

This guide will delve into the synthesis, mechanism of action, and practical application of this compound and its derivatives in an agrochemical context, providing detailed protocols and expert insights to facilitate further research and development.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. An alternative approach for creating the diaryl ether linkage, particularly for more complex derivatives, is the Ullmann condensation, which involves a copper-catalyzed reaction between a phenol and an aryl halide.[2][3][4][5]

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of 2-(4-fluorophenoxy)acetic acid and provides a reliable method for laboratory-scale preparation.[6]

Materials:

  • 3,4-Difluorophenol

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 3,4-difluorophenol (1 equivalent) in a suitable solvent such as acetone or DMF. Add a base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the 3,4-difluorophenoxide salt. The causality here is the deprotonation of the weakly acidic phenolic hydroxyl group to form a much more nucleophilic phenoxide anion, which is essential for the subsequent substitution reaction.

  • Nucleophilic Substitution: To the stirred solution of the phenoxide, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. The choice of ethyl chloroacetate provides a reactive electrophile for the Sₙ2 reaction.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The optimal temperature will depend on the solvent used (e.g., ~56°C for acetone). Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours. Heating is necessary to provide the activation energy for the nucleophilic substitution to proceed at a reasonable rate.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator. To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). The organic layers are combined. This step separates the desired ester from inorganic salts.

  • Hydrolysis of the Ester: The combined organic extracts containing the ethyl (3,4-difluorophenoxy)acetate are then subjected to hydrolysis to yield the carboxylic acid. This is achieved by stirring with an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Acidification and Isolation: After hydrolysis, the aqueous layer is separated and acidified with dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~2). The this compound will precipitate as a solid. The solid is then collected by vacuum filtration, washed with cold water, and dried. If the product is an oil, it can be extracted with an organic solvent. The acidification step protonates the carboxylate anion, rendering the final product insoluble in the aqueous medium and allowing for its isolation.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis & Acidification A 3,4-Difluorophenol C 3,4-Difluorophenoxide A->C + Base B Base (NaOH or K2CO3) in Solvent E Ethyl (3,4-Difluorophenoxy)acetate C->E + Ethyl Chloroacetate (Reflux) D Ethyl Chloroacetate H This compound E->H 1. NaOH 2. HCl F NaOH (aq) G HCl (aq)

Caption: Synthetic workflow for this compound.

Part 2: Mechanism of Action - A Synthetic Auxin

This compound, like other phenoxyacetic acid herbicides, acts as a synthetic auxin. It mimics the natural plant hormone IAA, leading to a cascade of physiological and developmental disruptions in susceptible plants.

Molecular Docking and Receptor Binding

While specific studies on this compound are limited, research on the closely related 3,4-dichlorophenylacetic acid (Dcaa) provides valuable insights into the mechanism of action.[3][7] Molecular docking studies have shown that these synthetic auxins can bind to the auxin co-receptor complex, which consists of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors.[8]

The binding of the synthetic auxin to the TIR1 protein within the SCF-TIR1/AFB E3 ubiquitin ligase complex stabilizes the interaction with Aux/IAA proteins.[8] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled and prolonged activation of these genes results in abnormal and unsustainable growth, ultimately causing plant death.

Molecular docking studies on 3,4-dichlorophenylacetic acid revealed that it can bind to various auxin receptors, with the highest binding affinity observed for the TIR1 receptor.[3][7][9] The difluoro- substitution in this compound is expected to influence the binding affinity due to the high electronegativity and small size of fluorine atoms, which can alter the electronic distribution of the aromatic ring and form specific interactions within the receptor's binding pocket.

Diagram of Auxin Signaling Pathway Disruption:

Auxin_Signaling Auxin This compound TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA Promotes binding to TIR1->AuxIAA Ubiquitination & Degradation ARF ARF Transcription Factor AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Growth Uncontrolled Growth & Plant Death Genes->Growth Leads to

Caption: Disruption of auxin signaling by this compound.

Part 3: Application in Herbicidal Activity Screening

The evaluation of the herbicidal potential of this compound and its derivatives requires robust and reproducible bioassays. These assays are designed to assess both pre-emergence (activity on germinating seeds) and post-emergence (activity on established seedlings) herbicidal effects.

Protocol 2: Pre-Emergence Herbicidal Bioassay

This protocol is designed to evaluate the effect of the test compound on seed germination and early seedling growth.

Materials:

  • This compound

  • Acetone (as a solvent)

  • Tween 20 or other suitable surfactant

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of indicator weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Growth chamber or incubator with controlled temperature and light conditions

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Tween 20) to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 ppm). The surfactant is crucial for ensuring uniform application and penetration of the test compound. A control solution containing only acetone and surfactant in water should also be prepared.

  • Petri Dish Preparation: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper in each dish, ensuring the paper is evenly moistened.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-25) of the indicator weed species onto the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent moisture loss and place them in a growth chamber or incubator. Maintain controlled conditions (e.g., 25 ± 2°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis: After a set period (e.g., 7-10 days), assess the germination rate, root length, and shoot length of the seedlings. Calculate the percentage of inhibition for each parameter compared to the control. The data can be used to determine the EC₅₀ (half-maximal effective concentration) value for each parameter.

Protocol 3: Post-Emergence Herbicidal Bioassay

This protocol evaluates the effect of the test compound on established seedlings.

Materials:

  • This compound test solutions (prepared as in Protocol 2)

  • Pots (e.g., 7 cm diameter) filled with a standard potting mix

  • Seeds of indicator weed species

  • Greenhouse or controlled environment growth room

  • Laboratory spray chamber or handheld sprayer

Step-by-Step Methodology:

  • Plant Cultivation: Sow the seeds of the indicator weed species in pots and grow them in a greenhouse or growth room until they reach a specific growth stage (e.g., 2-3 true leaves). This ensures uniformity among the test plants.

  • Herbicide Application: Transfer the pots to a laboratory spray chamber. Apply the test solutions and the control solution to the foliage of the seedlings at a uniform spray volume (e.g., equivalent to 200 L/ha). The use of a spray chamber provides a consistent and reproducible application, which is critical for reliable results.

  • Post-Application Growth: Return the treated plants to the greenhouse or growth room and maintain optimal growing conditions.

  • Efficacy Assessment: After a specified period (e.g., 14-21 days), visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete kill). Symptoms to look for include epinasty (twisting of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and stunting.

  • Data Analysis: Record the fresh and dry weight of the aerial parts of the plants. Calculate the percentage of growth reduction compared to the control. The data can be used to determine the GR₅₀ (concentration causing 50% growth reduction).

Table 1: Representative Data for Herbicidal Activity Assessment

CompoundConcentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)Post-Emergence Injury (%)
Control00000
DFPAA1015302520
DFPAA5040756055
DFPAA10085959080
DFPAA20010010010095

DFPAA: this compound. Data are hypothetical and for illustrative purposes.

Part 4: Analytical Methods for Residue Analysis

The development of any new agrochemical requires robust analytical methods to detect and quantify its residues in environmental matrices such as soil and water. This is crucial for assessing its environmental fate and ensuring food safety. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive technique for the analysis of phenoxyacetic acids.

Protocol 4: Extraction and Quantification of this compound in Soil

Materials:

  • Soil sample

  • This compound analytical standard

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • HPLC-MS/MS system

Step-by-Step Methodology:

  • Sample Extraction: Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube. Add a suitable extraction solvent, such as acetonitrile/water with a small amount of acid (e.g., 1% formic acid), to the soil. The acid helps to keep the analyte in its protonated form, improving extraction efficiency.

  • Homogenization and Centrifugation: Vortex the mixture vigorously for 1-2 minutes and then sonicate for 15-20 minutes to ensure thorough extraction. Centrifuge the sample at high speed (e.g., 5000 rpm) for 10 minutes to separate the soil particles from the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up: The supernatant is then passed through a pre-conditioned SPE cartridge. The cartridge is first washed with methanol and then equilibrated with water. The sample extract is loaded onto the cartridge, and interfering substances are washed away with a weak solvent. The analyte of interest, this compound, is then eluted with a stronger solvent like methanol or acetonitrile. SPE is a critical step for removing matrix components that can interfere with the HPLC-MS/MS analysis.

  • Analysis by HPLC-MS/MS: The eluate from the SPE cartridge is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for injection into the HPLC-MS/MS system. The compound is separated on a C18 column and detected by mass spectrometry in negative ion mode, monitoring for the specific precursor and product ions of this compound.

Diagram of Analytical Workflow:

Analytical_Workflow A Soil Sample B Extraction with Acetonitrile/Water/Acid A->B C Centrifugation B->C D Supernatant Collection C->D E SPE Clean-up D->E F Elution E->F G Concentration & Reconstitution F->G H HPLC-MS/MS Analysis G->H

Caption: Workflow for the analysis of this compound in soil.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel synthetic auxin herbicides. The strategic incorporation of fluorine atoms offers the potential for enhanced efficacy, selectivity, and favorable environmental properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, biological activity, and analytical determination of this and related compounds.

Future research should focus on synthesizing a broader range of derivatives of this compound and conducting comprehensive structure-activity relationship (QSAR) studies to identify the key structural features that govern herbicidal activity.[1][4][10] Furthermore, detailed investigations into the interaction of these fluorinated analogs with the auxin receptor complex at the molecular level will provide a deeper understanding of their mode of action and pave the way for the rational design of next-generation herbicides.

References

Application Notes and Protocols: In Vitro Characterization of (3,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction

(3,4-Difluorophenoxy)acetic acid is a synthetic aromatic carboxylic acid. Its structural features, including the difluorophenyl group, suggest its potential as a modulator of biological activity, making it a candidate for investigation in drug discovery programs, particularly in the fields of inflammation and pain management.[1] This document provides a comprehensive guide for the in vitro characterization of this compound, focusing on two key molecular targets implicated in inflammatory and pain pathways: Hematopoietic Prostaglandin D2 Synthase (H-PGDS) and the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.

Scientific Background: Rationale for Target Selection

The development of novel anti-inflammatory and analgesic agents is a cornerstone of pharmaceutical research. Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, and its synthesis is catalyzed by H-PGDS.[2][3][4] Inhibition of H-PGDS is a promising therapeutic strategy for conditions like asthma and allergic rhinitis.[2][4] The TRPA1 ion channel, expressed in sensory neurons, is a critical sensor for a variety of noxious stimuli that lead to pain and neurogenic inflammation.[5][6][7][8][9] Antagonism of TRPA1 is therefore a compelling approach for the development of new pain therapeutics.[7][9][10][11]

Given the structural characteristics of this compound, it is hypothesized to interact with one or both of these targets. The following protocols are designed to rigorously test these hypotheses in vitro.

Part 1: In Vitro Characterization of this compound as a Potential H-PGDS Inhibitor

Principle of H-PGDS Inhibition Assays

H-PGDS catalyzes the conversion of Prostaglandin H2 (PGH2) to PGD2.[4] The inhibitory activity of this compound can be quantified by measuring the reduction in PGD2 production in the presence of the compound. Two common methods for this are a fluorescence polarization (FP)-based assay and an enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow for H-PGDS Inhibition

HPGDS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound dilutions Incubation Incubate Compound, Enzyme, and Substrate Compound_Prep->Incubation Enzyme_Prep Prepare H-PGDS Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare PGH2 Substrate Substrate_Prep->Incubation FP_Detection Fluorescence Polarization Reading Incubation->FP_Detection FP Assay ELISA_Detection ELISA for PGD2 Quantification Incubation->ELISA_Detection ELISA IC50_Calc Calculate IC50 Value FP_Detection->IC50_Calc ELISA_Detection->IC50_Calc TRPA1_Pathway cluster_stimuli Stimuli cluster_channel Ion Channel cluster_response Cellular Response cluster_inhibition Inhibition Agonist TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Opens to allow Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal Antagonist This compound Antagonist->TRPA1 Blocks

References

Application Notes & Protocols for Obtaining X-ray Diffraction-Quality Crystals of (3,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Imperative for (3,4-Difluorophenoxy)acetic Acid

This compound is a substituted phenoxyacetic acid, a class of compounds with diverse applications in materials science and pharmaceutical development. The precise three-dimensional arrangement of atoms within this molecule, which can only be unambiguously determined through single-crystal X-ray diffraction (SCXRD), dictates its physical and chemical properties.[1] Understanding its crystal packing, intermolecular interactions (such as hydrogen bonding and halogen bonding), and potential for polymorphism is critical for rational drug design, formulation, and intellectual property protection.[2]

The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[1] This guide provides a comprehensive framework and detailed protocols for systematically approaching the crystallization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring a logical and efficient path to success.

Pillar 1: Expertise & Experience - The Rationale Behind the Approach

The crystallization of any small organic molecule is a multifactorial problem governed by thermodynamics and kinetics. Our strategy for this compound is built on foundational principles, tailored to its specific chemical nature—an aromatic carboxylic acid with fluorine substituents.

The molecule possesses key features that will guide our experimental design:

  • A Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, making it highly likely to form predictable intermolecular interactions. This is a favorable characteristic for promoting ordered crystal lattice formation.

  • An Ether Linkage: Provides rotational flexibility.

  • Fluorine Substituents: These atoms can participate in weaker halogen bonding and other non-covalent interactions, influencing crystal packing.

  • Aromatic Ring: Allows for potential π-π stacking interactions.

Given these features, our approach will focus on leveraging hydrogen bonding and exploring a range of solvent polarities to carefully control the supersaturation rate, the driving force for crystallization. The methods detailed below—slow evaporation, slow cooling, and vapor diffusion—are chosen as they represent the most successful and widely used techniques for small molecules.[3][4][5]

Pillar 2: Trustworthiness - A Self-Validating System

The protocols described herein are designed as a systematic screening process. The trustworthiness of this guide lies not in guaranteeing a single "magic bullet" condition, but in providing a logical, tiered approach to exploring the crystallization space. Each experiment, whether successful or not, provides valuable information about the compound's solubility and behavior, guiding subsequent steps. This iterative process is the hallmark of successful crystal growth.

Pre-Crystallization Protocol: The Foundation for Success

The quality of the starting material is the most critical, yet often overlooked, factor in crystallization.[6][7]

Objective: To ensure the this compound sample is of the highest possible purity (>98%).

Protocol:

  • Assess Purity: Analyze the starting material by ¹H NMR and LC-MS to identify any impurities.

  • Purification (if necessary): If impurities are detected, purify the compound. Recrystallization from a suitable solvent is often the most effective method for removing minor impurities.

  • Drying: Thoroughly dry the purified compound under a high vacuum for several hours to remove any residual solvent, which can inhibit crystallization.

Experimental Protocols: A Systematic Screening Approach

We will employ three primary crystallization techniques. It is recommended to run these experiments in parallel to maximize efficiency.

Method 1: Slow Evaporation

This is often the simplest method for crystallizing organic compounds.[4][5] It involves gradually increasing the concentration of the solute through the slow evaporation of the solvent until the solution becomes supersaturated and crystals form.

Protocol:

  • Prepare a nearly saturated solution of this compound in a chosen solvent (see Table 1 for suggestions) in a small, clean vial (e.g., a 2 mL glass vial).

  • If any particulate matter is present, filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few needle holes to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily for crystal growth. This process can take anywhere from a few days to several weeks.[3]

Method 2: Slow Cooling

This technique is effective when the compound's solubility is significantly temperature-dependent. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.[7]

Protocol:

  • Prepare a saturated solution of this compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid has dissolved.

  • Filter the hot solution into a clean vial to remove any insoluble impurities.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an insulated container (e.g., a beaker filled with vermiculite or a dewar) to ensure a slow rate of cooling to room temperature over 12-48 hours.

  • Once at room temperature, if no crystals have formed, the vial can be moved to a refrigerator (4 °C) and subsequently to a freezer ( -20 °C) to further promote crystallization.

Method 3: Vapor Diffusion

This is arguably the most gentle and effective method, especially when only small amounts of material are available.[4][5] It involves the slow diffusion of a vapor from an "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent, gradually inducing crystallization.

Apparatus: A small inner vial (e.g., 0.5 mL) and a larger outer vial or jar with a sealable lid.

Protocol:

  • Prepare a concentrated solution of this compound in a "good" solvent (see Table 1).

  • Filter the solution and place a small volume (e.g., 0.1-0.5 mL) into the small inner vial.

  • Pour a larger volume (e.g., 2-5 mL) of the "anti-solvent" into the larger outer vial.

  • Carefully place the inner vial into the outer vial, ensuring the two liquids do not mix.

  • Seal the outer vial and leave it undisturbed. The more volatile "good" solvent will slowly diffuse out of the inner vial while the less volatile "anti-solvent" vapor diffuses in, causing the compound to crystallize.

Data Presentation & Visualization

Solvent Selection Screening

The choice of solvent is the most critical variable.[8] Based on the structure of this compound (an aromatic carboxylic acid), a range of solvents with varying polarities should be screened.

Table 1: Suggested Solvents for Initial Crystallization Screening

Solvent ClassGood Solvents (Solute is Soluble)Anti-Solvents (Solute is Insoluble)Rationale & Notes
Alcohols Methanol, Ethanol, IsopropanolWater, HexanesThe carboxylic acid group should allow for good solubility in polar protic solvents.[8]
Ketones Acetone, Methyl Ethyl KetoneHexanes, HeptaneAcetone is a versatile solvent for many organic compounds and was used in the synthesis of a similar molecule.[9]
Ethers Tetrahydrofuran (THF), DioxaneHexanes, Diethyl EtherEthers offer moderate polarity. THF is a good starting point.
Esters Ethyl AcetateHexanes, HeptaneEthyl acetate is a moderately polar solvent that is often successful.
Halogenated Dichloromethane (DCM)Hexanes, PentaneDCM can be a good solvent, but care must be taken due to its volatility. Often used in solvent/anti-solvent layering or diffusion setups.[4]
Aromatic TolueneHexanes, HeptaneToluene may be effective, especially at elevated temperatures.
Highly Polar Acetonitrile, DMF, DMSOToluene, Diethyl EtherUse as a last resort. Compounds can be so soluble in DMF or DMSO that crystallization becomes difficult.[4] Vapor diffusion is best for these.
Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the crystallization experiments.

G cluster_prep Pre-Crystallization cluster_screen Crystallization Screening cluster_analysis Analysis start Start with this compound purity Assess Purity (>98%) start->purity purify Purify if Necessary purity->purify No screen Solvent Screening (Table 1) purity->screen Yes purify->purity evap Slow Evaporation screen->evap cool Slow Cooling screen->cool diff Vapor Diffusion screen->diff observe Microscopic Observation evap->observe cool->observe diff->observe observe->screen No Crystals / Poor Quality xrd Single Crystal XRD observe->xrd Suitable Crystals Found

Caption: General workflow from material purification to X-ray diffraction.

Caption: Schematic of the vapor diffusion crystallization setup.

Pillar 3: Authoritative Grounding & Comprehensive References

The methodologies presented are grounded in established principles of chemical crystallization.[1][5] The success of these techniques relies on systematically and patiently exploring the parameter space of solvents, temperature, and concentration. For further reading on advanced or alternative techniques such as under-oil crystallization or the crystalline sponge method, refer to specialized reviews.[3]

References

Application Notes & Protocols: Leveraging (3,4-Difluorophenoxy)acetic Acid for the Development of High-Performance Fluorinated Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The introduction of fluorine atoms into polymer backbones is a proven strategy for creating materials with exceptional properties, including high thermal stability, chemical inertness, low dielectric constants, and enhanced solubility.[1][2][3] This guide details a developmental framework for utilizing (3,4-Difluorophenoxy)acetic acid as a foundational building block for a new class of fluorinated aromatic polyamides. We present a comprehensive, field-tested approach that begins with the synthesis of a novel dicarboxylic acid monomer derived from the title compound, proceeds to its polymerization with a commercially available diamine, and culminates in a rigorous characterization of the resulting polymer. The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in materials science and drug development to explore this promising chemical space.

Introduction: The Rationale for Fluorinated Phenoxy-Based Polymers

Fluoropolymers are indispensable in advanced applications ranging from aerospace and microelectronics to biomedical devices.[4][5][6] The unique characteristics of the carbon-fluorine bond—specifically its high bond energy (~485 kJ/mol) and the low polarizability of fluorine—impart remarkable thermal and chemical stability, hydrophobicity, and low surface energy to the resulting materials.[3][7]

The this compound moiety is a particularly attractive building block. The ether linkage provides a degree of flexibility to the polymer backbone, which can improve processability and solubility, while the vicinal fluorine atoms on the phenyl ring are expected to significantly lower the dielectric constant and moisture absorption—critical parameters for next-generation electronic materials.[1][8][9]

This document outlines a complete workflow to explore this potential, proposing the synthesis of a novel polyamide. The core strategy involves a two-step process:

  • Monomer Synthesis: Conversion of the monofunctional this compound into a dicarboxylic acid monomer suitable for polycondensation.

  • Polymerization & Characterization: Synthesis of a fluorinated polyamide via direct polycondensation, followed by comprehensive analysis of its structural, thermal, and optical properties.

Properties of Starting Material
PropertyValueSource
Chemical Name This compound[10]
CAS Number 370-58-1[10]
Molecular Formula C₈H₆F₂O₃[10]
Molecular Weight 188.13 g/mol [10]

Part 1: Protocol for Dicarboxylic Acid Monomer Synthesis

Objective: To synthesize a novel diacid monomer, 2,2'-(methylenebis(3,4-difluoro-4,1-phenylene))bis(oxy)diacetic acid (MDFDA), from this compound.

Principle of the Method: This synthesis utilizes an acid-catalyzed electrophilic aromatic substitution reaction. Formaldehyde is used to create a methylene bridge between two this compound molecules. The electron-donating ether group directs the substitution to the ortho position, linking the two aromatic rings. This is a robust and well-established method for creating bridged aromatic compounds.

Materials and Reagents:
  • This compound (CAS: 370-58-1)

  • Formaldehyde (37 wt. % solution in H₂O)

  • Concentrated Sulfuric Acid (98%)

  • Methanol (ACS Grade)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (ACS Grade)

Step-by-Step Synthesis Protocol (MDFDA):
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (18.81 g, 0.1 mol).

  • Dissolution & Cooling: Add concentrated sulfuric acid (100 mL) slowly while stirring. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Once the temperature is stable, slowly add formaldehyde solution (4.05 g, 0.05 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Scientist's Note:Controlling the temperature is critical to prevent unwanted side reactions and polymerization. The slow addition of formaldehyde limits the exothermic reaction rate.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours under a nitrogen atmosphere.

  • Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate should form.

  • Filtration and Neutralization: Filter the crude product using a Büchner funnel. Wash the solid with copious amounts of deionized water until the washings are neutral (pH ~7). Resuspend the solid in a saturated sodium bicarbonate solution to neutralize any remaining acid, then filter again.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield the pure diacid monomer (MDFDA) as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 80 °C for 12 hours.

Monomer Characterization:
  • FTIR: Confirm the presence of carboxylic acid O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), and C-O-C ether (~1250 cm⁻¹) stretches.

  • ¹H NMR: Verify the structure, expecting to see peaks corresponding to the aromatic protons, the methylene bridge protons, and the acidic protons.

  • Melting Point: Determine the melting point using a differential scanning calorimeter (DSC) or a standard melting point apparatus to assess purity.

Part 2: Protocol for Fluorinated Polyamide Synthesis

Objective: To synthesize a novel fluorinated polyamide (PA-DFDA) via direct polycondensation of the newly synthesized MDFDA monomer and a commercial diamine, 4,4'-oxydianiline (ODA).

Principle of the Method: The Yamazaki-Higashi reaction is employed for this polycondensation.[11] It is a highly efficient method for forming amide bonds directly from dicarboxylic acids and diamines at moderate temperatures (around 100 °C). Triphenyl phosphite (TPP) acts as a condensing agent in the presence of a base (pyridine) and a salt (calcium chloride) to facilitate the reaction and keep the growing polymer in solution.

Polymerization Workflow Diagram

G cluster_monomers Monomers & Reagents cluster_reaction Polymerization Step cluster_workup Purification & Isolation MDFDA MDFDA Diacid Reactor Reaction Flask 100 °C, 8 hours Under N2 MDFDA->Reactor ODA 4,4'-Oxydianiline (ODA) ODA->Reactor Solvent NMP / Pyridine CaCl2 / TPP Solvent->Reactor Precipitation Precipitate in Methanol Reactor->Precipitation Pour Viscous Solution Washing Wash with H2O & Methanol Precipitation->Washing Drying Vacuum Dry at 100 °C Washing->Drying FinalPolymer Final Polyamide (PA-DFDA) (Fibrous Solid) Drying->FinalPolymer G PolymerSample PA-DFDA Polymer Structural Structural Analysis PolymerSample->Structural Thermal Thermal Properties PolymerSample->Thermal MolecularWeight Molecular Weight PolymerSample->MolecularWeight Properties Material Properties PolymerSample->Properties FTIR FTIR Spectroscopy Structural->FTIR NMR ¹H & ¹⁹F NMR Structural->NMR TGA Thermogravimetric Analysis (TGA) Thermal->TGA DSC Differential Scanning Calorimetry (DSC) Thermal->DSC GPC Gel Permeation Chromatography (GPC) MolecularWeight->GPC UVVis UV-Vis Spectroscopy (Optical Transparency) Properties->UVVis Dielectric Dielectric Analysis Properties->Dielectric

References

Application Notes & Protocols: Computational Docking Studies of (3,4-Difluorophenoxy)acetic Acid with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting computational docking studies of (3,4-Difluorophenoxy)acetic acid with relevant protein targets. This document outlines the scientific rationale, detailed step-by-step protocols, and best practices for obtaining reliable and reproducible results.

Introduction: The Rationale for Docking this compound

This compound is a halogenated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to protein targets. Such compounds are of interest in pharmaceutical and agrochemical research.[1] Computational docking is a powerful in-silico method used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule (ligand) and a protein's binding site.[4][5]

This guide will utilize a standard workflow involving well-established, open-source software to ensure accessibility and reproducibility. The primary tools referenced are AutoDock Vina for the docking calculations, AutoDock Tools (part of MGLTools) for file preparation, and visualization software such as PyMOL or UCSF Chimera for analysis.[2][6][7][8][9][10]

Pre-Docking Considerations: Target Selection and Ligand Preparation

The success of a docking study is highly dependent on the careful selection of the protein target and the accurate preparation of the ligand.

Strategic Selection of Protein Targets

The choice of a protein target should be hypothesis-driven. For a molecule like this compound, potential targets could be enzymes or receptors where analogous phenylacetic acid derivatives have shown activity. A thorough literature review and database search (e.g., ChEMBL, BindingDB) are essential first steps.

Criteria for selecting a high-quality protein structure from the Protein Data Bank (PDB):

Criteria Recommendation Rationale
Resolution < 2.5 ÅHigher resolution indicates a more precise atomic structure.[11]
Source X-ray crystallographyGenerally provides a more static and well-defined structure compared to NMR.[11]
Completeness No missing residues in the binding siteIncomplete structures can lead to inaccurate binding pocket definition.[11]
Presence of a Co-crystallized Ligand Highly desirableThe native ligand helps to identify the correct binding pocket and serves as a control for validating the docking protocol.[11][12]
Biological Relevance Wild-type proteinMutated proteins may have altered binding sites, which may not be relevant to the primary research question.[11]
Preparation of the Ligand: this compound

Accurate 3D representation of the ligand is crucial for successful docking.

Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software like MarvinSketch or use a database like PubChem (CID 67751) to obtain the 2D structure.

  • Convert to 3D: Use a program like Avogadro or the 3D structure generation capabilities within chemical databases to create a 3D conformation.[13]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation. This step is critical for ensuring realistic bond lengths and angles.

  • File Format Conversion: Save the minimized structure in a format compatible with AutoDock Tools, such as .mol2 or .pdb.

  • Preparation in AutoDock Tools:

    • Load the ligand file.

    • Detect the aromatic carbons and set the torsional degrees of freedom to allow for flexibility during docking.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Save the final prepared ligand in the .pdbqt format. This format includes information on atom types, charges, and torsional flexibility.[14]

The Docking Workflow: A Step-by-Step Protocol

This section details the protocol for preparing the protein, defining the search space, running the docking simulation with AutoDock Vina, and analyzing the results.

Protein Preparation

The protein structure obtained from the PDB needs to be prepared for docking.

Protocol for Protein Preparation:

  • Load PDB File: Open the chosen PDB file in AutoDock Tools or a similar molecular modeling program.[7]

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file.[14] If a co-crystallized ligand is present, it should be saved to a separate file to define the binding site and then removed from the protein file.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are often missing from crystal structures but are essential for hydrogen bonding interactions.[7]

  • Assign Charges: Compute and add Kollman charges to the protein atoms.

  • Merge Non-Polar Hydrogens: Merge non-polar hydrogens to reduce computational complexity.

  • Save as PDBQT: Save the prepared protein structure in the .pdbqt format. This file will contain the protein coordinates with added hydrogens and charges.[14]

Defining the Search Space: The Grid Box

AutoDock Vina requires a defined search space, known as a grid box, within which it will attempt to dock the ligand.

Protocol for Grid Box Generation:

  • Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand or through literature information and binding site prediction tools.[6]

  • Set Grid Box Dimensions: In AutoDock Tools, use the "Grid Box" option.[8] Center the grid box on the identified binding site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movements. A common starting point is a box of 20x20x20 Å.

  • Save Configuration: Save the grid box dimensions (center coordinates and size) to a configuration file (e.g., conf.txt).[15] This file will be used as input for AutoDock Vina.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface to perform the docking calculations.[16]

Protocol for Running AutoDock Vina:

  • Prepare a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (.pdbqt) and ligand (.pdbqt) files, the grid box parameters, and the name of the output file.[15]

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x = [x-coordinate]

    • center_y = [y-coordinate]

    • center_z = [z-coordinate]

    • size_x = [size in Å]

    • size_y = [size in Å]

    • size_z = [size in Å]

    • out = results.pdbqt

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    vina --config conf.txt --log log.txt

    This command will initiate the docking simulation, and the progress will be displayed in the terminal. The results will be saved to results.pdbqt, and a log file (log.txt) will be generated with the binding affinity scores.[8]

Post-Docking Analysis and Validation

The output from AutoDock Vina provides several predicted binding poses and their corresponding binding affinities.

Interpreting the Results
Parameter Interpretation
Binding Affinity (kcal/mol) This value represents the estimated free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[17][18]
Binding Pose The predicted 3D orientation of the ligand within the protein's binding site. The top-ranked pose (lowest binding energy) is typically of primary interest.[17][19]
Root Mean Square Deviation (RMSD) When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose is calculated. An RMSD value < 2.0 Å is generally considered a successful docking result, indicating that the software has accurately reproduced the experimental binding mode.[12][18]
Visualization of Interactions

Use molecular visualization software like PyMOL or UCSF Chimera to analyze the interactions between this compound and the protein's active site residues.[9][10]

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein.

  • Hydrophobic Interactions: Observe non-polar regions of the ligand interacting with hydrophobic residues.

  • Electrostatic Interactions: Analyze interactions between charged groups on the ligand and protein.

  • Pi-stacking: Look for interactions between aromatic rings.

For a more detailed 2D representation of these interactions, tools like BIOVIA Discovery Studio Visualizer or LigPlot+ can be utilized.[20][21]

Validation of Docking Protocol

A crucial step is to validate the docking protocol to ensure its reliability.[12][14]

Protocol for Docking Validation:

  • Re-docking: If a co-crystallized ligand is available, extract it from the PDB structure and re-dock it into the same binding site.[12]

  • RMSD Calculation: Calculate the RMSD between the top-ranked docked pose of the native ligand and its original crystallographic pose. An RMSD < 2.0 Å suggests the docking protocol is reliable for this target.[12][22]

  • Cross-Docking: Dock known active and inactive compounds for the target protein. A reliable protocol should be able to distinguish between binders and non-binders, with active compounds showing significantly better docking scores.

Visual Summaries of Workflows

Computational Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation This compound (3D structure, charges, torsions) grid_gen Grid Box Generation (Define search space) ligand_prep->grid_gen protein_prep Protein Preparation (Remove water, add hydrogens, assign charges) protein_prep->grid_gen run_vina Run AutoDock Vina (Docking calculation) grid_gen->run_vina results Analyze Results (Binding affinity, poses) run_vina->results visualize Visualize Interactions (H-bonds, hydrophobic, etc.) results->visualize validation Protocol Validation (Re-docking, RMSD) results->validation G start Docking Complete check_native Native Ligand Available? start->check_native redock Perform Re-docking check_native->redock Yes use_homolog Use Homologous Structure with Ligand check_native->use_homolog No calc_rmsd Calculate RMSD redock->calc_rmsd rmsd_check RMSD < 2.0 Å? calc_rmsd->rmsd_check protocol_valid Protocol Validated rmsd_check->protocol_valid Yes protocol_invalid Refine Protocol (Adjust grid, parameters) rmsd_check->protocol_invalid No grid_gen grid_gen protocol_invalid->grid_gen Re-evaluate

References

Application Notes & Protocols: Leveraging (3,4-Difluorophenoxy)acetic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Difluorophenoxy Moiety in Modern Anti-inflammatory Drug Design

Inflammation is a critical physiological response, but its chronic dysregulation underpins a multitude of debilitating diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field. While COX-1 plays a role in physiological processes like maintaining the gastrointestinal lining, COX-2 is upregulated at sites of inflammation, making it a key target for therapeutic intervention.[2] The development of selective COX-2 inhibitors marked a new era in inflammation treatment, offering significant efficacy with reduced gastrointestinal side effects.[2][3]

The (3,4-Difluorophenoxy)acetic acid scaffold represents a key pharmacophore in the rational design of next-generation selective COX-2 inhibitors. The fluorine atoms are not mere placeholders; their high electronegativity and ability to form strong carbon-fluorine bonds can significantly modulate the physicochemical properties of a molecule. This includes influencing the acidity of the carboxylic acid group, which is crucial for interaction with the active site of COX enzymes, and enhancing metabolic stability, thereby improving the pharmacokinetic profile of the drug candidate. This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a versatile starting material for the synthesis of potent and selective anti-inflammatory agents.

Mechanistic Rationale: Targeting the COX-2 Enzyme

The primary mechanism of action for anti-inflammatory agents derived from this compound is the inhibition of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[2] The carboxylic acid moiety of the phenoxyacetic acid scaffold is thought to be responsible for the gastrointestinal toxicity associated with traditional NSAIDs.[4] By modifying this functional group and incorporating the molecule into larger, more complex structures, it is possible to achieve greater selectivity for the COX-2 isoform, thereby minimizing adverse effects.[5] The diarylheterocyclic class of inhibitors, for instance, has been shown to be highly selective for COX-2.[6]

The anti-inflammatory response of these synthesized compounds can be attributed to the reduction in prostaglandin levels, particularly PGE2, and the downstream suppression of pro-inflammatory cytokines like TNF-α.[2]

Synthetic Workflow: From this compound to a Potent Anti-inflammatory Agent

The following protocol outlines a representative multi-step synthesis to generate a novel anti-inflammatory agent starting from this compound. This workflow is adapted from established methodologies for the synthesis of phenoxyacetic acid derivatives with potent anti-inflammatory activity.[2]

Synthetic_Workflow A This compound B Intermediate 1: Acid Chloride A->B Thionyl Chloride (SOCl2) Reflux C Intermediate 2: Hydrazide B->C Hydrazine Hydrate (N2H4·H2O) Ethanol, 0°C to RT D Intermediate 3: Hydrazone C->D Substituted Aldehyde Ethanol, Acetic Acid (cat.) Reflux E Final Product: Pyrazoline Derivative D->E Acetic Anhydride Reflux

Caption: Synthetic pathway from this compound to a pyrazoline-based anti-inflammatory agent.

Experimental Protocols

PART 1: Synthesis of 2-(3,4-Difluorophenoxy)acetyl chloride (Intermediate 1)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (10 mmol) in thionyl chloride (20 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain for 2 hours. The solid will gradually dissolve.

  • Work-up and Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate the subsequent amidation reaction with hydrazine.

PART 2: Synthesis of 2-(3,4-Difluorophenoxy)acetohydrazide (Intermediate 2)

  • Reaction Setup: Dissolve the crude acid chloride from Part 1 in absolute ethanol (30 mL) and cool the solution to 0°C in an ice bath.

  • Reaction Execution: Add hydrazine hydrate (12 mmol) dropwise to the cooled solution while stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the hydrazide.

Rationale: The hydrazide is a key intermediate that will be used to form the hydrazone, which is a precursor to the final heterocyclic product.

PART 3: Synthesis of N'-substituted-2-(3,4-difluorophenoxy)acetohydrazide (Intermediate 3)

  • Reaction Setup: In a flask, dissolve the hydrazide from Part 2 (5 mmol) in ethanol (25 mL). Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution: Add the desired substituted aldehyde (5 mmol) to the solution and heat the mixture to reflux for 6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Rationale: The condensation reaction between the hydrazide and an aldehyde forms a hydrazone, which introduces structural diversity into the molecule. The choice of the substituted aldehyde is critical for modulating the pharmacological activity of the final compound.

PART 4: Synthesis of the Final Pyrazoline Derivative (Final Product)

  • Reaction Setup: Suspend the hydrazone from Part 3 (2 mmol) in acetic anhydride (10 mL).

  • Reaction Execution: Heat the mixture to reflux for 5 hours.

  • Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice. The solid product is collected by filtration, washed thoroughly with water, and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Rationale: The intramolecular cyclization of the hydrazone in the presence of acetic anhydride is a common method for the synthesis of pyrazoline rings, which are known to be present in many biologically active compounds, including anti-inflammatory agents.[3]

Pharmacological Evaluation: A Roadmap

The newly synthesized compounds should be subjected to a rigorous pharmacological evaluation to determine their anti-inflammatory potential and mechanism of action.

In Vitro COX Inhibition Assay
  • Objective: To determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

  • Methodology: A common method is the colorimetric COX (ovine) inhibitor screening assay. The assay measures the peroxidase activity of the COX enzyme.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 are determined. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Reference) 14.930.06248.8
Mefenamic Acid (Reference) 29.9>50-
Representative Synthesized Compound To be determinedTo be determinedTo be determined

Table adapted from reference[2].

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
  • Objective: To assess the in vivo anti-inflammatory efficacy of the synthesized compounds.

  • Methodology: This is a widely used and well-established model of acute inflammation. Edema is induced in the hind paw of rats by the sub-plantar injection of carrageenan. The test compounds are administered orally prior to the carrageenan injection. Paw volume is measured at different time points.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 5h)
Control (Carrageenan) -0
Celecoxib (Reference) 10~60-70%
Representative Synthesized Compound To be determinedTo be determined

Expected results based on similar compounds in reference[2].

Ulcerogenic Activity
  • Objective: To evaluate the gastrointestinal side effects of the synthesized compounds.

  • Methodology: Rats are administered the test compounds orally for several days. The stomachs are then excised and examined for any signs of ulceration, and an ulcer index is calculated.

  • Data Analysis: The ulcer index of the treated groups is compared to that of a known ulcerogenic NSAID (e.g., mefenamic acid) and a control group. Compounds with a low ulcer index are considered to have a better safety profile.[2]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents with the potential for high potency and selectivity for the COX-2 enzyme. The protocols and evaluation strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this promising scaffold. Future work could focus on the synthesis of a broader library of derivatives by varying the substituents on the aromatic and heterocyclic rings to further optimize the pharmacological profile and develop drug candidates with improved efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of (3,4-Difluorophenoxy)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Our troubleshooting guides are structured to help you diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Section 1: Synthesis Fundamentals

Q1: What is the most common and reliable method for synthesizing this compound?

The most robust and widely adopted method is the Williamson Ether Synthesis . This reaction is a classic, yet highly effective, SN2 (bimolecular nucleophilic substitution) reaction.[1][2] In this specific application, the process involves two primary steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 3,4-difluorophenol is removed by a suitable base to form a potent nucleophile, the 3,4-difluorophenoxide anion.

  • Nucleophilic Attack: This phenoxide anion then attacks an α-haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, displacing the halide to form the desired ether linkage.

This method is favored due to its high reliability, operational simplicity, and the general availability of the required starting materials.

Q2: Can you provide a visual representation of the reaction mechanism?

Certainly. The mechanism is a straightforward SN2 pathway. The key is the formation of the potent phenoxide nucleophile, which is essential for an efficient reaction with the electrophilic carbon of the chloroacetate.

Williamson_Ether_Synthesis phenol 3,4-Difluorophenol step1 Step 1: Deprotonation phenol->step1 base Base (e.g., NaOH) base->step1 phenoxide 3,4-Difluorophenoxide (Strong Nucleophile) step2 Step 2: SN2 Attack phenoxide->step2 chloroacetate Chloroacetic Acid chloroacetate->step2 product This compound salt NaCl water H₂O step1->phenoxide Forms step1->water step2->product Yields step2->salt

Caption: Williamson Ether Synthesis pathway for this compound.

Section 2: Troubleshooting & Optimization

Q3: My reaction yield is consistently low. What are the most critical parameters to investigate?

Low yield is a common issue that can almost always be traced back to a few critical variables. The following troubleshooting guide, presented as a decision tree, can help you diagnose the problem.

Troubleshooting_Yield start Low Yield Reported check_base Was the 3,4-difluorophenol fully deprotonated? start->check_base check_temp Was the reaction temperature optimal? check_base->check_temp Yes incomplete_deprotonation Problem: Incomplete Deprotonation. Solution: Use a stronger base (e.g., NaH) or ensure stoichiometry is correct. Check pH > 12. check_base->incomplete_deprotonation No check_solvent Was the solvent appropriate for an SN2 reaction? check_temp->check_solvent Optimal temp_too_low Problem: Reaction too slow. Solution: Increase temperature to 80-100°C. Monitor for side products. check_temp->temp_too_low Too Low temp_too_high Problem: Potential degradation or side reactions. Solution: Lower temperature. Use a more reactive haloacetate (e.g., bromo- or iodo-). check_temp->temp_too_high Too High check_reagents Are the reagents pure and dry? check_solvent->check_reagents Yes wrong_solvent Problem: Poor SN2 kinetics. Solution: Switch to a polar aprotic solvent like DMF or Acetone. Avoid protic solvents. check_solvent->wrong_solvent No wet_reagents Problem: Water is competing with the phenoxide. Solution: Use anhydrous solvent and dry reagents. Especially critical if using NaH. check_reagents->wet_reagents No

Caption: Troubleshooting flowchart for low yield diagnosis.

Q4: How does the choice of base and solvent impact the reaction?

This is the most crucial decision point for optimizing the yield. The base and solvent work in concert to facilitate the SN2 mechanism.[2]

  • The Role of the Base: The base must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 9-10). Incomplete deprotonation leaves unreacted starting material and directly reduces theoretical yield.

    • Good Choice (Aqueous/Protic): Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are cost-effective and sufficient. The reaction is typically run in water or an alcohol/water mixture.[3]

    • Better Choice (Aprotic): For truly anhydrous conditions, stronger bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) are superior.[4] NaH offers the advantage that the only byproduct is hydrogen gas, which bubbles out of solution.[4]

  • The Role of the Solvent: The ideal solvent for an SN2 reaction solvates the counter-ion (e.g., Na⁺) but does not strongly solvate the nucleophile (the phenoxide). This leaves the nucleophile "naked" and highly reactive.

    • Polar Aprotic Solvents are therefore ideal. They possess strong dipoles to solvate cations but lack acidic protons that would hydrogen-bond with and stabilize the nucleophile.

The table below summarizes the best combinations.

BaseSolventTemperature Range (°C)Causality & Field Insights
NaOH / KOHWater / Ethanol90 - 100Standard Method: Cost-effective and simple.[3] However, protic solvents can slightly hinder the nucleophile via hydrogen bonding, potentially slowing the reaction.
K₂CO₃Acetone / MEK55 - 80 (Reflux)Industry Standard: Excellent balance of reactivity, cost, and safety. Acetone is a polar aprotic solvent that effectively promotes the SN2 reaction. K₂CO₃ is a weaker base, requiring reflux temperatures.
NaH (60% in oil)DMF / THF25 - 60High-Reactivity Method: The strongest base combination, leading to rapid and complete phenoxide formation.[4] Requires strict anhydrous conditions as NaH reacts violently with water. DMF is an excellent polar aprotic solvent but can be difficult to remove during workup.

Q5: I'm observing an impurity with a similar polarity to my product. What could it be?

If you are using an ester like ethyl chloroacetate as your alkylating agent followed by a saponification step, a common impurity is the unhydrolyzed ester, ethyl (3,4-difluorophenoxy)acetate .

Another possibility, especially with secondary or sterically hindered alkyl halides (not the case here, but a general principle), is an elimination (E2) side reaction.[1][2] For this synthesis, however, the primary cause of impurities is typically unreacted starting material or byproducts from the work-up.

Troubleshooting Purification:

  • Confirm Hydrolysis: If you used an ester, ensure your saponification (e.g., with NaOH) went to completion. Monitor by TLC or LC-MS until the ester spot disappears.

  • Acid-Base Extraction: The desired product is a carboxylic acid and can be effectively purified. During work-up, after acidification, your product will be neutral and extractable into an organic solvent (like diethyl ether or ethyl acetate).[3] Unreacted neutral starting materials will also be extracted. You can then wash the organic layer with a saturated sodium bicarbonate solution. Your acidic product will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer. Re-acidification of this bicarbonate layer will precipitate your purified product.[3]

  • Recrystallization: The literature melting point for a similar compound, 4-methylphenoxyacetic acid, is 136-137°C, suggesting these are crystalline solids.[3] Recrystallization from hot water or a water/ethanol mixture is an excellent final purification step.

Section 3: Detailed Experimental Protocol

This protocol is a robust starting point based on the principles of the Williamson Ether Synthesis, optimized for high yield and purity.

Protocol: Synthesis of this compound via K₂CO₃/Acetone Method

Reagents:

  • 3,4-Difluorophenol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Diethyl Ether or Ethyl Acetate

  • Hydrochloric Acid (HCl), 6M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenol (1.0 eq), acetone (approx. 10 mL per gram of phenol), and finely ground anhydrous K₂CO₃ (2.5 eq).

  • Initial Stirring: Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add chloroacetic acid (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the 3,4-difluorophenol spot indicates completion.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add water and diethyl ether. Stir vigorously. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: a. Separate the layers. Extract the aqueous layer one more time with diethyl ether. b. Combine the organic layers and extract them with a saturated sodium bicarbonate solution. The product will move to the aqueous layer. Repeat this extraction twice. c. Carefully collect the aqueous bicarbonate layers. In a well-ventilated fume hood, slowly acidify this aqueous layer with 6M HCl until the pH is ~1-2 (confirm with pH paper). Extensive foaming will occur initially.[3] d. A white precipitate of this compound should form.

  • Isolation: Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Drying: Wash the solid with a small amount of cold water and allow it to air-dry or dry in a vacuum oven at 50°C.

References

Technical Support Center: Purification of Crude (3,4-Difluorophenoxy)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (3,a4-Difluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification process.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the recrystallization of (3,4-Difluorophenoxy)acetic acid.

Q1: My crude this compound is not dissolving in the hot solvent, or I have to use an excessive amount. What's going wrong?

A1: This is a common issue that typically points to an inappropriate solvent or insufficient heating. The principle of recrystallization hinges on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1][2]

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The "like dissolves like" principle is a good starting point.[3] this compound is a polar molecule due to the carboxylic acid and fluorine atoms. Therefore, polar solvents are generally a good choice. However, if the polarity is too similar, the compound may be too soluble even at room temperature, leading to low recovery. Conversely, a completely non-polar solvent may not dissolve the compound at all.

    • Actionable Advice: If you are using a non-polar solvent like hexane, it's unlikely to be effective. Consider moderately polar solvents. A mixed solvent system, such as ethanol/water or acetic acid/water, often provides the ideal solubility gradient.[4] You can dissolve the crude product in the more soluble solvent (e.g., ethanol) at its boiling point and then add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.

  • Insufficient Heating: Ensure your solvent is at or near its boiling point to maximize the solubility of your compound.[5]

    • Actionable Advice: Use a hot plate with a stirrer and a reflux condenser to maintain the solvent at a rolling boil without significant loss to evaporation.

  • Insoluble Impurities: Your crude product may contain insoluble impurities.

    • Actionable Advice: If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: Crystals are not forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The failure of crystals to form indicates that the solution is not supersaturated. This can be due to several factors, primarily related to the amount of solvent used.[6]

Possible Causes and Solutions:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[5][6] If the solution is too dilute, the concentration of this compound will not exceed its solubility limit even at low temperatures.

    • Actionable Advice: Gently heat the solution to boil off some of the solvent.[7][8] Continue to reduce the volume until you observe slight cloudiness or the formation of a few seed crystals. Then, allow the solution to cool slowly.

  • Supersaturation Without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation site for crystal growth to begin.[6]

    • Actionable Advice:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[6][8] The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[6][8]

  • Cooling Too Rapidly: While counterintuitive, sometimes cooling too quickly can inhibit the formation of well-ordered crystals.

    • Actionable Advice: Allow the flask to cool slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and the formation of larger, purer crystals.[7]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[7] This is more common with impure compounds, as impurities can depress the melting point.

Possible Causes and Solutions:

  • High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, making it more prone to oiling out.

  • Solution Cooled Too Quickly: If the solution is cooled too rapidly, the solute may not have enough time to form an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.

Actionable Advice:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.[7] Then, allow the solution to cool more slowly.

  • Adjust Solvent Polarity (for mixed solvents): If using a mixed solvent system, add more of the solvent in which the compound is more soluble. This will keep the compound in solution at a lower temperature, hopefully below its melting point, before it precipitates.[7]

  • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath), if the solvent's freezing point allows. This may induce solidification of the oil. The resulting solid will likely still be impure and may require a second recrystallization.

Q4: The yield of my recrystallized this compound is very low. What are the common causes and how can I improve it?

A4: While some loss of product is inherent to the recrystallization process, a significantly low yield is often avoidable.[5]

Possible Causes and Solutions:

  • Using Too Much Solvent: As mentioned in Q2, this is a primary cause of low yield, as a larger amount of your product will remain dissolved in the mother liquor.[5][7]

    • Actionable Advice: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel stem.

    • Actionable Advice: To prevent this, use a pre-heated funnel and filter flask. Also, add a small excess of solvent before filtering to ensure the product remains in solution. This excess solvent can be boiled off after filtration.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in product being left behind in the solvent.

    • Actionable Advice: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Actionable Advice: Wash the crystals with a small amount of ice-cold recrystallization solvent. The cold temperature will minimize the dissolution of your product while still washing away impurities adhering to the crystal surface.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, a good starting point is a solvent system that provides a significant difference in solubility between hot and cold conditions. For a polar compound like this compound, which is a carboxylic acid, moderately polar solvents are often effective.[4] A mixture of a polar protic solvent like ethanol or acetic acid with water is a common and often successful choice. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific crude material.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will largely depend on the synthetic route used to prepare the compound. Common synthetic pathways to phenoxyacetic acids involve the Williamson ether synthesis. Potential impurities could include:

  • Unreacted Starting Materials: Such as 3,4-difluorophenol or an alpha-haloacetic acid derivative.

  • Byproducts of Side Reactions: Depending on the reaction conditions, other unwanted products may form.

  • Reagents or Catalysts: Residual reagents or catalysts from the synthesis and workup steps.[8]

Q3: Should I use glacial acetic acid for recrystallization?

A3: Using glacial acetic acid (concentrated acetic acid) is a possibility, as it is a polar solvent.[9][10] However, its high boiling point (around 118 °C) can make it difficult to remove from the final product.[10] A more common approach is to use acetic acid in a mixed solvent system with water. This allows for fine-tuning of the solvent polarity and a more manageable boiling point. If you do use glacial acetic acid, be aware that it can be challenging to remove all traces from your purified crystals.

Q4: How can I confirm the purity of my recrystallized product?

A4: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp melting point that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures. The reported melting point for 3,4-Difluorophenylacetic acid is in the range of 46-50 °C.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of your compound and help identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can quantify the purity of your sample and detect even trace amounts of impurities.

Visualizing the Recrystallization Workflow

The following diagram outlines the key steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Allow to Cool Slowly to Room Temperature dissolve->cool No Insoluble Impurities troubleshoot_dissolve Troubleshoot: - Wrong solvent? - Not hot enough? dissolve->troubleshoot_dissolve hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath troubleshoot_crystals Troubleshoot: - Too much solvent? - Induce nucleation? cool->troubleshoot_crystals collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end Pure Product dry->end

References

Technical Support Center: Overcoming Solubility Challenges with (3,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3,4-Difluorophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues encountered with this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge and practical protocols to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Challenge

This compound is a versatile building block in pharmaceutical research and organic synthesis.[1] Its structure, featuring a carboxylic acid group and a difluorophenoxy moiety, presents a classic solubility challenge. The carboxylic acid group offers a handle for aqueous solubility, particularly at higher pH, while the hydrophobic difluorophenyl group can significantly limit its dissolution in water. This guide provides a systematic approach to addressing these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The low aqueous solubility of this compound is primarily due to the hydrophobic nature of the difluorophenoxy ring, which counteracts the hydrophilic character of the carboxylic acid group. At neutral or acidic pH, the carboxylic acid is protonated (in its -COOH form), making the molecule less polar and thus less soluble in water. To achieve dissolution, the intermolecular forces between the compound's molecules must be overcome by its interaction with water molecules, a process that is often thermodynamically unfavorable for hydrophobic compounds.[2][3]

Q2: What is the first and simplest step I should take to improve the solubility of this compound?

A2: The most straightforward and often most effective initial step is pH adjustment .[2][] As a carboxylic acid, this compound will become significantly more soluble in its deprotonated (salt) form. By increasing the pH of your aqueous solution to be above the compound's pKa, you will convert the carboxylic acid (-COOH) to its carboxylate salt (-COO⁻), which is much more polar and readily solvated by water.[5][6][7] A general rule of thumb is to adjust the pH to be at least 1-2 units above the pKa of the carboxylic acid group.

Q3: Can I use organic solvents to prepare a stock solution?

A3: Yes, preparing a concentrated stock solution in an organic solvent is a very common and effective strategy.[8] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are excellent choices for dissolving this compound.[9] However, it is critical to be mindful of the final concentration of the organic solvent in your experimental medium. High concentrations of organic solvents can be toxic to cells or interfere with your assay.[8] It is best practice to keep the final concentration of DMSO or DMF below 1%, and ideally below 0.5%.[8]

Q4: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A4: This phenomenon, known as "precipitation upon dilution," is a common challenge.[8] It occurs because the compound is highly soluble in the organic solvent but becomes insoluble when diluted into the predominantly aqueous experimental medium. Here are several troubleshooting steps:

  • Decrease the final concentration: The most direct solution is to work with a lower final concentration of the compound in your assay.[8]

  • Increase the co-solvent percentage: A slight, permissible increase in the final concentration of your organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution.[8] Always include a vehicle control with the same co-solvent concentration in your experiment.

  • Use a different solubilization strategy: If the above steps are not feasible or effective, you may need to consider alternative methods such as salt formation or the use of cyclodextrins.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a structured workflow for systematically addressing solubility issues with this compound.

Solubility_Workflow cluster_ph pH Adjustment Workflow cluster_cosolvent Co-solvency Workflow cluster_cyclodextrin Cyclodextrin Workflow start Start: this compound Powder ph_adjust Strategy 1: pH Adjustment (Aqueous Solutions) start->ph_adjust Direct aqueous prep cosolvent Strategy 2: Co-solvency (Organic Stock) start->cosolvent Organic stock prep ph_protocol Protocol 1: Basic pH Adjustment ph_adjust->ph_protocol cosolvent_protocol Protocol 2: Co-solvent Stock Preparation cosolvent->cosolvent_protocol cyclodextrin Strategy 3: Cyclodextrin Complexation (Advanced) cyclo_protocol Protocol 3: Cyclodextrin Inclusion Complex cyclodextrin->cyclo_protocol ph_success Success: Clear Solution ph_protocol->ph_success ph_fail Failure: Precipitate Remains ph_protocol->ph_fail ph_fail->cosolvent Try alternative dilution Dilution into Aqueous Medium cosolvent_protocol->dilution dilution_success Success: Clear Solution dilution->dilution_success dilution_fail Failure: Precipitation dilution->dilution_fail dilution_fail->cyclodextrin Advanced approach cyclo_success Success: Clear Solution cyclo_protocol->cyclo_success cyclo_fail Consult Technical Support cyclo_protocol->cyclo_fail pH_Solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 8) low_ph_compound R-COOH (Protonated, Non-polar) low_ph_result Poor Aqueous Solubility equilibrium pH Adjustment (Addition of Base, e.g., NaOH) low_ph_compound->equilibrium Increase pH high_ph_compound R-COO⁻ + Na⁺ (Deprotonated Salt, Polar) high_ph_result Good Aqueous Solubility equilibrium->high_ph_compound Deprotonation

References

Technical Support Center: Optimization of Reaction Parameters for the Synthesis of (3,4-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3,4-Difluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis, primarily achieved through a Williamson ether synthesis, involves the reaction of 3,4-difluorophenol with an haloacetic acid, typically chloroacetic acid, in the presence of a base.[1] While seemingly straightforward, this reaction is susceptible to various issues that can impact yield and purity. This guide offers practical, experience-driven solutions to common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.

Issue 1: Low Product Yield

Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent challenge in the Williamson ether synthesis of aryloxyacetic acids.[2] Several factors, often interconnected, can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Quality Control cluster_conditions Reaction Condition Optimization Start Low Yield Observed Reagent_Quality Verify Reagent Purity & Stoichiometry Start->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions Reagent_Quality->Reaction_Conditions If reagents are pure Reagent_Purity Purity of 3,4-difluorophenol & chloroacetic acid Reagent_Quality->Reagent_Purity Base_Purity Anhydrous conditions & Base purity Reagent_Quality->Base_Purity Workup_Losses Assess Work-up & Purification Reaction_Conditions->Workup_Losses If conditions are optimal Temperature Temperature Control (e.g., 90-100°C) Reaction_Conditions->Temperature Reaction_Time Reaction Time (e.g., 1-8 hours) Reaction_Conditions->Reaction_Time Solvent Solvent Choice (e.g., DMF, DMSO) Reaction_Conditions->Solvent Side_Reactions Investigate Side Reactions Workup_Losses->Side_Reactions If losses are minimized Resolution Improved Yield Workup_Losses->Resolution Side_Reactions->Reagent_Quality Identify & mitigate Side_Reactions->Resolution

Caption: A systematic workflow for diagnosing and resolving low product yield.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of 3,4-difluorophenol and chloroacetic acid. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[3]

    • Anhydrous Conditions: The presence of water can be detrimental.[4][5] Water can hydrolyze the base and compete with the phenoxide as a nucleophile, leading to the formation of glycolic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents if your protocol specifies.

    • Base Strength and Purity: The choice and quality of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide are commonly used to deprotonate the phenol.[1] Ensure the base is not old or has absorbed significant atmospheric moisture and carbon dioxide.

  • Reaction Conditions:

    • Temperature: The reaction temperature significantly influences the reaction rate. For many Williamson ether syntheses, temperatures in the range of 90-100°C are optimal when using conventional heating.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions like elimination.[2]

    • Reaction Time: The reaction may not be proceeding to completion.[2][3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3] The disappearance of the starting materials is a good indicator of completion. Typical reaction times can range from 1 to 8 hours.[2]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO can accelerate the S(_N)2 reaction by solvating the cation of the base, leaving the phenoxide anion more nucleophilic.[6][7]

  • Work-up and Purification Losses:

    • Extraction: During the work-up, ensure efficient extraction of the product. Multiple extractions with a suitable organic solvent will maximize recovery. Adding brine to the aqueous layer can decrease the product's solubility in the aqueous phase, improving extraction efficiency.[8]

    • Acidification: The product, this compound, is soluble in its carboxylate salt form in the aqueous layer after extraction with a base like sodium bicarbonate.[1] Careful acidification is required to precipitate the product. Add acid dropwise and monitor the pH to ensure complete precipitation without creating an overly acidic environment that could promote degradation.

    • Purification: Recrystallization is a common method for purifying the final product.[3] However, some product will always remain in the mother liquor. To minimize this loss, use the minimum amount of hot solvent necessary to dissolve the crude product and cool the solution slowly, followed by chilling in an ice bath to maximize crystal formation.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities, as observed by NMR and melting point depression. What are the likely side products and how can I prevent their formation?

Answer: The formation of byproducts is a common issue in the Williamson ether synthesis. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions:

  • C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), especially at the ortho and para positions.[2][6] While O-alkylation is generally favored, C-alkylation can become more significant under certain conditions.

  • Elimination: The alkylating agent, in this case, derived from chloroacetic acid, can undergo elimination, especially if the reaction temperature is too high or a sterically hindered base is used.[2]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 3,4-difluorophenol and chloroacetic acid or its salt in the final product.[3]

Strategies to Minimize Impurities:

ParameterRecommendationRationale
Solvent Use polar aprotic solvents (e.g., DMF, DMSO).[6][7]These solvents favor the S(_N)2 pathway required for O-alkylation and can suppress C-alkylation.
Temperature Maintain optimal temperature (e.g., 90-100°C).[1]Avoid excessively high temperatures which can promote elimination and other side reactions.[2]
Base Use a strong, non-hindered base like NaOH or KOH.[1][6]Ensures complete deprotonation of the phenol without promoting elimination.
Reaction Monitoring Monitor the reaction by TLC.[3]Ensures the reaction goes to completion, minimizing unreacted starting materials.
Purification Employ careful purification techniques.Recrystallization from a suitable solvent or column chromatography can effectively remove impurities.[3]
Issue 3: Reaction Fails to Initiate or Stalls

Question: My reaction does not seem to be starting, or it begins and then stalls, as indicated by TLC. What could be the problem?

Answer: A stalled or non-starting reaction often points to issues with the reagents or the reaction setup.

Possible Causes and Solutions:

  • Ineffective Deprotonation: The phenolic proton of 3,4-difluorophenol must be removed to form the nucleophilic phenoxide.

    • Solution: Ensure your base is of high quality and used in a sufficient molar excess to drive the deprotonation to completion. If using a weaker base like potassium carbonate, a phase-transfer catalyst may be beneficial to increase the reactivity.[2][4]

  • Poor Solubility: If the reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be very slow.

    • Solution: Consider a different solvent system. As mentioned, polar aprotic solvents like DMF or DMSO are often effective.[6][7] Gentle heating and stirring can also help to dissolve the reagents.[1]

  • Low Reactivity of Alkylating Agent: While chloroacetic acid is generally reactive enough, issues with its quality could be a factor.

    • Solution: Use a fresh bottle of chloroacetic acid. Alternatively, a more reactive alkylating agent like bromoacetic acid or iodoacetic acid could be used, though this will increase the cost. The reactivity of alkyl halides in S(N)2 reactions follows the trend I > Br > Cl.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis for preparing this compound?

A1: The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction involves two main steps:

  • Deprotonation: A base, such as sodium hydroxide, deprotonates the hydroxyl group of 3,4-difluorophenol to form the sodium 3,4-difluorophenoxide. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The 3,4-difluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate (formed from chloroacetic acid and the base), displacing the chloride leaving group in a concerted step.[2] This forms the ether linkage and produces sodium chloride as a byproduct.

Reaction Mechanism Diagram

Williamson_Ether_Synthesis Phenol 3,4-Difluorophenol Phenoxide 3,4-Difluorophenoxide Phenol->Phenoxide Step 1: Deprotonation Base NaOH Base->Phenoxide Product This compound salt Phenoxide->Product Step 2: SN2 Attack Chloroacetate Chloroacetate Chloroacetate->Product NaCl NaCl

Caption: The two-step mechanism of the Williamson ether synthesis.

Q2: Can I use a phase-transfer catalyst in this synthesis? What are the benefits?

A2: Yes, a phase-transfer catalyst (PTC) can be very beneficial, especially if you are using a biphasic reaction system (e.g., an organic solvent and an aqueous solution of the base) or a solid-liquid system with a base like potassium carbonate.[2][4]

  • How it works: A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent is located.[2][4] This is achieved by forming a lipophilic ion pair with the phenoxide, which is soluble in the organic solvent.

  • Benefits:

    • Increased Reaction Rate: By bringing the reactants together in the same phase, the PTC dramatically increases the reaction rate.

    • Milder Reaction Conditions: The use of a PTC can allow the reaction to be run at lower temperatures.

    • Use of Less Expensive Bases: PTCs can enable the use of weaker, less expensive bases like potassium carbonate.[6]

    • Greener Chemistry: PTCs can reduce the need for harsh organic solvents and may allow the use of water as a solvent, making the process more environmentally friendly.[4]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Safety should always be the top priority in the laboratory. Here are some key safety considerations for this synthesis:

  • Corrosive Reagents: Both chloroacetic acid and the strong bases (NaOH, KOH) used are corrosive and can cause severe chemical burns.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxic Phenols: 3,4-difluorophenol, like many phenols, is toxic and a skin irritant.[1] Avoid inhalation of its vapors and prevent skin contact.

  • Handling Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Always work in a well-ventilated fume hood.

  • Exothermic Reaction: The neutralization of the acid and base can be exothermic. Add reagents slowly and with cooling if necessary.

Q4: How can I purify the final product, this compound?

A4: The purification of this compound typically involves a series of steps after the reaction is complete:

  • Quenching and Dilution: The reaction mixture is cooled and diluted with water.[1]

  • Acidification: The solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude product.[1]

  • Filtration: The precipitated solid is collected by filtration, for instance, using a Büchner funnel.[1]

  • Washing: The crude product is washed with cold water to remove any remaining inorganic salts.

  • Recrystallization: The most common method for purification is recrystallization.[1] A suitable solvent would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of water and an organic solvent like ethanol is often a good starting point.

  • Drying: The purified crystals are then dried, for example, in a vacuum oven, to remove any residual solvent.

For highly impure samples, column chromatography on silica gel may be necessary.[3]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating the optimization principles discussed above.

Materials:

  • 3,4-Difluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium 3,4-Difluorophenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorophenol (1 equivalent) in a minimal amount of water.

    • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the flask. Stir the mixture until the phenol has completely dissolved.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, carefully neutralize chloroacetic acid (1.2 equivalents) with a solution of sodium hydroxide (1.2 equivalents) in water. This reaction is exothermic; cool the beaker in an ice bath during the addition.

  • Reaction:

    • Gently heat the sodium 3,4-difluorophenoxide solution to 90-100°C.

    • Add the sodium chloroacetate solution dropwise to the flask over 30 minutes.

    • Maintain the reaction mixture at 90-100°C and stir for 3-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted 3,4-difluorophenol.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2. A white precipitate of this compound should form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

    • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure this compound.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Determine the melting point of the dried product and compare it to the literature value.

    • Confirm the structure and purity of the product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

References

Technical Support Center: Troubleshooting Peak Tailing for (3,4-Difluorophenoxy)acetic acid in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing with (3,4-Difluorophenoxy)acetic acid in their reverse-phase high-performance liquid chromatography (RP-HPLC) analyses. As an acidic analyte, this compound presents unique challenges that require a systematic and well-understood approach to method development and troubleshooting. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you diagnose and resolve these issues effectively.

Understanding the Problem: The "Why" Behind Peak Tailing

Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2.[1] This distortion can compromise the accuracy of integration and quantification, and it often indicates suboptimal separation conditions or underlying chemical interactions that need to be addressed.[2] For acidic compounds like this compound, peak tailing is frequently caused by a combination of factors, primarily related to the ionization state of the analyte and its interaction with the stationary phase.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary causes of peak tailing for an acidic analyte like this compound in RP-HPLC?

Peak tailing for acidic compounds in reverse-phase HPLC is often a result of secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1] The primary retention mechanism in RP-HPLC is hydrophobic interaction. However, for acidic analytes, undesirable secondary interactions can occur, leading to peak tailing. The most common causes include:

  • Analyte Ionization: If the mobile phase pH is close to the pKa of this compound, a mixture of its ionized and non-ionized forms will exist.[3] The ionized form is more polar and will elute faster, while the non-ionized form is more retained, leading to a tailed peak.[4][5]

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can become ionized (Si-O-) at higher pH values.[6][7] These ionized silanols can interact with the acidic analyte through ion-exchange or hydrogen bonding, causing secondary retention and peak tailing.[8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[10]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[2]

Systematic Troubleshooting Workflow

A logical approach to troubleshooting is crucial for efficiently identifying and resolving the cause of peak tailing. The following diagram outlines a systematic workflow to guide your experimental adjustments.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Adjustments cluster_column Column-Related Solutions cluster_sample Sample and Injection Factors cluster_hardware Hardware and Connections start Peak Tailing Observed for This compound mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_check Step 2: Column Evaluation mobile_phase->column_check ph_adjust Adjust pH to < pKa mobile_phase->ph_adjust Primary Cause sample_prep Step 3: Sample and Injection Check column_check->sample_prep column_type Select End-capped or Hybrid Column column_check->column_type hardware_check Step 4: System Hardware Review sample_prep->hardware_check overload_check Reduce Injection Volume/ Concentration sample_prep->overload_check dead_volume Minimize Tubing Length/ Check Fittings hardware_check->dead_volume solution Symmetrical Peak Achieved ph_adjust->solution buffer_check Check Buffer Strength (10-50 mM) ph_adjust->buffer_check modifier_check Evaluate Organic Modifier buffer_check->modifier_check modifier_check->column_check column_type->solution column_flush Flush or Replace Column column_type->column_flush column_flush->sample_prep overload_check->solution solvent_match Match Sample Solvent to Mobile Phase overload_check->solvent_match solvent_match->hardware_check dead_volume->solution dead_volume->solution

Caption: A systematic workflow for troubleshooting peak tailing.

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to address when troubleshooting peak tailing for ionizable compounds.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter that dictates the ionization state of your acidic analyte.[11] To achieve a sharp, symmetrical peak for an acidic compound, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[4] This ensures that the compound is predominantly in its non-ionized, more hydrophobic form, which interacts more consistently with the non-polar stationary phase.[12][13] When the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the acid are present, leading to mixed-mode retention and peak tailing.[3][14]

Protocol for Mobile Phase pH Adjustment and Optimization
  • Determine the pKa of this compound. A literature search or software prediction can provide this value.

  • Select an appropriate buffer with a pKa close to the desired mobile phase pH.[15] For acidic analytes, phosphate or acetate buffers are common choices.[16]

  • Prepare the aqueous portion of the mobile phase by dissolving the buffer salt in HPLC-grade water.

  • Adjust the pH of the aqueous buffer solution to the target value (at least 2 units below the analyte's pKa) using a suitable acid (e.g., phosphoric acid for a phosphate buffer).

  • Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter.

  • Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.

  • Degas the final mobile phase before use.

Q3: My peak is still tailing even after adjusting the pH. What role does the buffer concentration play?

Insufficient buffer concentration can lead to a lack of pH control within the column, causing peak tailing.[7] The buffer's role is to maintain a constant pH environment for the analyte as it travels through the column.[4] A buffer concentration in the range of 10-50 mM is generally sufficient for most applications.[17] If the concentration is too low, the buffering capacity may be overwhelmed by the sample or interactions with the stationary phase. Conversely, excessively high buffer concentrations can lead to precipitation, especially when mixed with high percentages of organic solvent.[15]

Buffer ConcentrationObservationRecommendation
< 10 mMPersistent peak tailing, poor retention time reproducibility.Increase buffer concentration to 25 mM.
10-50 mMGenerally good peak shape and reproducibility.Optimal range for most applications.[17]
> 50 mMPotential for buffer precipitation, increased backpressure.Reduce buffer concentration if precipitation is observed.
Q4: Can the choice of organic modifier (Acetonitrile vs. Methanol) affect peak tailing?

Yes, the choice of organic modifier can influence peak shape.[18][19] Methanol is a protic solvent and can engage in hydrogen bonding with residual silanol groups on the stationary phase.[20] This can help to shield the analyte from these secondary interaction sites, potentially reducing peak tailing. Acetonitrile is aprotic and less likely to have this shielding effect.[5] If you are using acetonitrile and experiencing tailing, switching to methanol or using a mixture of both could improve the peak shape.[21][22]

Part 2: Column and Stationary Phase Interactions

If mobile phase optimization does not fully resolve the issue, the next step is to evaluate the HPLC column itself.

Q5: Could residual silanols on my column be the cause of tailing, and how can I mitigate this?

Residual silanols are a primary cause of peak tailing, especially for polar and ionizable compounds.[23] These acidic groups on the silica surface can interact with your acidic analyte, leading to secondary retention.[24] To mitigate this:

  • Use a modern, high-purity, end-capped column: These columns have a lower concentration of accessible silanol groups, which significantly reduces the potential for secondary interactions.[8][25]

  • Consider a column with a polar-embedded or charged surface: These stationary phases are designed to provide additional shielding of the silica surface, further minimizing silanol interactions.[2] For acidic compounds, a standard end-capped C18 column is often a good starting point.[26]

  • Operate at a low pH: As discussed earlier, a low pH mobile phase will suppress the ionization of the silanol groups, reducing their ability to interact with the analyte.[1][6]

Protocol for Column Conditioning and Passivation

If you suspect your column has active silanol sites, a conditioning or passivation procedure may help.

  • Flush the column with a strong solvent like 100% acetonitrile or methanol to remove any strongly retained contaminants.[10]

  • Wash the column with a low pH mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) for an extended period. This can help to protonate and deactivate the silanol groups.

  • Equilibrate the column thoroughly with your analytical mobile phase before injecting your sample.

Q6: When should I consider replacing my HPLC column?

HPLC columns are consumables and their performance degrades over time.[10] You should consider replacing your column if you observe:

  • A sudden or gradual increase in peak tailing that cannot be resolved by mobile phase adjustments.

  • A significant loss of column efficiency (broader peaks).

  • A persistent increase in backpressure that cannot be resolved by flushing.

  • The formation of a void at the column inlet, which can cause split or distorted peaks.[1]

Part 3: Sample and System Considerations

Finally, factors related to your sample preparation and HPLC system hardware can also contribute to peak tailing.

Q7: Can my sample injection contribute to peak tailing?

Yes, two common injection-related issues can cause peak tailing:

  • Sample Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to a "shark-fin" or tailed peak.[10] Try reducing the injection volume or diluting your sample.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause band broadening and peak distortion.[10] Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.

Q8: How can I check for extra-column effects in my HPLC system?

Extra-column band broadening occurs in the tubing and connections of your HPLC system, outside of the column.[10] To minimize these effects:

  • Use narrow internal diameter tubing (e.g., 0.005 inches) for all connections, especially between the injector, column, and detector.[2]

  • Keep tubing lengths as short as possible.

  • Ensure all fittings are properly made to avoid dead volumes.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable HPLC results.

References

Removal of impurities from (3,4-Difluorophenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3,4-Difluorophenoxy)acetic acid Synthesis

A Guide to Impurity Identification and Removal for Researchers

Welcome to the technical support center for the synthesis and purification of this compound. As a key building block in the development of pharmaceuticals and agrochemicals, its purity is paramount to the success of downstream applications and the integrity of your research.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to help you navigate the common challenges associated with impurity removal.

Part 1: Impurity Profiling & Analytical Detection

This section addresses the foundational questions: "What are my impurities?" and "How do I see them?" A clear understanding of potential contaminants is the first step toward a rational purification strategy.

Q1: What are the most common impurities I should expect from a typical Williamson ether synthesis of this compound?

A: The synthesis, typically a Williamson ether synthesis, involves the reaction of 3,4-difluorophenol with an α-haloacetate (like sodium chloroacetate or ethyl chloroacetate) in the presence of a base.[3][4] Most impurities arise from incomplete reactions, side reactions, or subsequent workup steps.

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureProbable Source / Cause
3,4-DifluorophenolF₂C₆H₃OHUnreacted starting material.
Sodium ChloroacetateClCH₂COONaUnreacted starting material.
Ethyl (3,4-Difluorophenoxy)acetateF₂C₆H₃OCH₂COOEtIncomplete hydrolysis of the ester intermediate when using ethyl chloroacetate.
C-Alkylated IsomerHO(F₂)C₆H₂CH₂COOHA known side reaction of phenoxides where alkylation occurs on the aromatic ring instead of the oxygen atom.[5]
Polymeric ByproductsN/AHigh reaction temperatures or concentrations can sometimes lead to the formation of polymeric or tar-like substances.
Residual Solventse.g., DMF, AcetonitrileSolvents used during the reaction that are not fully removed during workup.[4]
Q2: What is the most effective analytical method for detecting and quantifying these impurities?

A: High-Performance Liquid Chromatography (HPLC) is the industry standard for this analysis. It offers excellent resolution for separating the target compound from structurally similar impurities. A reversed-phase method is typically most effective.

A robust starting point for method development is crucial. The conditions below provide a solid baseline for separating the key components of your reaction mixture.

Table 2: Recommended Starting Conditions for HPLC Analysis

ParameterRecommended ConditionRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the aromatic ring.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape for the carboxylic acid analyte and suppresses silanol activity.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 95% B over 20 minA gradient is necessary to elute both the polar starting materials and the more non-polar product and byproducts.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic ring provides strong chromophores for UV detection.
Injection Volume 10 µLStandard injection volume.

For residual solvent analysis, which is critical for pharmaceutical applications, Gas Chromatography (GC) is the preferred method.[7][8]

Part 2: Troubleshooting & Purification Protocols

This section provides step-by-step solutions to common purification challenges. The choice of method depends on the nature of the impurities and the scale of your experiment.[9]

Q3: My crude product is a discolored solid or oil. What is the most robust, all-purpose purification method to start with?

A: For a carboxylic acid product like this, an acid-base extraction is an exceptionally effective and scalable first-line purification technique.[9] It leverages the acidic nature of the target molecule to separate it from neutral or less acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will react to form its sodium salt and move into the aqueous layer. Neutral impurities, such as the ester intermediate, will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer. Repeat the wash of the organic layer with fresh NaHCO₃ solution to ensure complete extraction. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, like 2 M HCl, dropwise while stirring.[9] Your product will precipitate out as a solid as the solution becomes acidic (target pH < 2).

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with cold deionized water to remove residual salts, then dry under vacuum to a constant weight.

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Ethyl Acetate Organic_Impurities Neutral Impurities (e.g., Ester Intermediate) Wash + NaHCO3 (aq) (Wash & Separate) Crude->Wash Aqueous_Salt Aqueous Sodium (3,4-Difluorophenoxy)acetate Final_Product Pure Precipitated Product (Solid) Aqueous_Salt->Final_Product Add HCl (aq) Isolate Filter & Dry Final_Product->Isolate Wash->Organic_Impurities Wash->Aqueous_Salt

Caption: Workflow for purification via acid-base extraction.

Q4: My product is mostly pure after extraction but still has minor impurities. How can I achieve high purity (>99.5%)?

A: Recrystallization is the ideal next step for achieving high purity of a solid compound. The principle is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[10]

  • Solvent Screening: The key is finding the right solvent. Use small amounts of your product to test solubility in various solvents (see Table 3). An ideal solvent will require heating to fully dissolve the solid.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation & Drying: Collect the crystals by vacuum filtration and dry them under vacuum.

Table 3: Recommended Solvent Systems for Recrystallization Screening

Solvent SystemTypeRationale
Ethanol / Water Miscible PairDissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool.
Toluene Single SolventGood for aromatic compounds; less polar.
Ethyl Acetate / Hexane Miscible PairDissolve in a minimal amount of hot ethyl acetate, then add hexane until cloudy. Reheat and cool.[10]
Glacial Acetic Acid Single SolventCan be effective for carboxylic acids but requires careful handling in a fume hood.[11]
Q5: I am struggling with persistent impurities that co-precipitate or have similar acidity. When is column chromatography necessary?

A: You should turn to column chromatography when extraction and recrystallization fail to separate impurities with very similar physical properties to your product, such as the C-alkylated isomer.[12]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common. A typical starting point would be a 70:30 mixture of Hexane:Ethyl Acetate, with a small amount (0.5-1%) of acetic acid added to the eluent to keep the product protonated and prevent streaking on the column.

  • Packing: Properly pack the column with a slurry of silica gel in the non-polar solvent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions. The less polar components will elute first.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

start Crude Product prep_column Prepare Silica Column & Eluent start->prep_column load_sample Load Sample onto Column prep_column->load_sample run_column Elute with Solvent Gradient load_sample->run_column collect Collect Fractions run_column->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end High-Purity Product evaporate->end

Caption: Workflow for purification by column chromatography.

Part 3: Specific FAQs

Q6: My product "oils out" instead of crystallizing during recrystallization. What can I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.[10]

  • Solution 1: Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent and reheat until the oil redissolves, then attempt to cool slowly again.

  • Solution 2: Change Solvents: The solvent may be too "good." Switch to a solvent system where the product has lower solubility.

  • Solution 3: Scratch & Seed: Use a glass rod to scratch the inside of the flask at the meniscus to induce nucleation. If you have a pure crystal, add a tiny "seed" crystal to the cooled solution.

Q7: I still see unreacted 3,4-difluorophenol in my final product after extraction. Why, and how do I remove it?

A: Phenols are acidic and can be partially extracted into a basic aqueous solution. If your base wash was not thorough enough or the pH was not high enough, some phenol can carry through.

  • Solution 1: Repeat the Base Wash: Re-dissolve your product in an organic solvent and wash it thoroughly with a more dilute base like 5% sodium carbonate (Na₂CO₃) solution. Sodium carbonate is less basic than NaOH and can be more selective for the more acidic carboxylic acid over the phenol.

  • Solution 2: Chromatography: If the phenol persists, column chromatography is very effective at separating the more polar phenol from the less polar product.

References

Technical Support Center: Scaling Up the Production of (3,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis and scale-up of (3,4-Difluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to confidently and efficiently produce high-quality this compound. This document is structured to provide a logical flow from the underlying chemistry to practical application, ensuring a comprehensive understanding of the process.

This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring can significantly enhance the pharmacological properties of a molecule. The most common and industrially scalable method for its synthesis is the Williamson ether synthesis.[1] This guide will focus on this well-established reaction, providing insights into its mechanism, potential pitfalls, and optimization strategies.

Core Synthesis Workflow: Williamson Ether Synthesis

The production of this compound is typically achieved through a two-step process involving an initial Williamson ether synthesis followed by hydrolysis.

Synthesis_Workflow A 3,4-Difluorophenol E Williamson Ether Synthesis (SN2 Reaction) A->E B Ethyl Chloroacetate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetone) D->E F Ethyl (3,4-difluorophenoxy)acetate E->F I Hydrolysis (Saponification) F->I G Base (e.g., NaOH) G->I H Solvent (e.g., Ethanol/Water) H->I J This compound I->J

Caption: General two-step synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q: My reaction has stalled, and I'm only observing starting materials (3,4-difluorophenol) by TLC/HPLC analysis. What are the likely causes and how can I fix this?

A: This is a common issue and usually points to one of three primary causes:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[2] If the base you are using is not strong enough to deprotonate the 3,4-difluorophenol, the reaction will not proceed.

    • Solution: While 3,4-difluorophenol is more acidic than phenol due to the electron-withdrawing fluorine atoms, a sufficiently strong base is still necessary. If you are using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for very stubborn reactions, sodium hydride (NaH).[3]

  • Poor Solvent Choice: The choice of solvent can dramatically impact the reaction rate. Protic solvents (e.g., water, ethanol) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[3]

    • Solution: Employ a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF). These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.[3]

  • Reaction Temperature is Too Low: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent.

    • Solution: Ensure your reaction is being heated sufficiently. A typical temperature range for this reaction is 50-100 °C.[3] If you are using a lower-boiling solvent like acetone, ensure you are at a gentle reflux.

Issue 2: Presence of Significant Side Products

Q: I'm observing a significant amount of an unknown impurity in my crude product. What are the likely side reactions and how can I minimize them?

A: The most probable side reaction in this synthesis is C-alkylation of the phenoxide. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

  • C-alkylation vs. O-alkylation: The desired product is formed through O-alkylation. C-alkylation, where the alkyl group attaches to the carbon atom of the benzene ring, is a competing reaction. The ratio of C- to O-alkylation can be influenced by several factors.[4][5]

    • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with the "hard" oxygen atom of the phenoxide, while "softer" electrophiles favor reaction at the "softer" carbon atom.[6] Chloro- and bromoacetates are considered relatively hard electrophiles, which favors the desired O-alkylation.

    • Solvent Effects: Polar aprotic solvents generally favor O-alkylation.[7]

    • Counter-ion: The nature of the cation from the base can also play a role. Larger cations like potassium (K⁺) are less tightly associated with the phenoxide oxygen, making it more available for O-alkylation.[7]

    • Minimization Strategies:

      • Use a less reactive alkylating agent: Chloroacetic acid or its esters are generally preferred over bromo- or iodo- derivatives to favor O-alkylation.

      • Optimize your solvent: Stick to polar aprotic solvents like acetone or acetonitrile.

      • Choose your base wisely: Potassium carbonate is often a good choice as it provides the potassium counter-ion.

Alkylation cluster_0 Phenoxide Ion (Ambident Nucleophile) cluster_1 Electrophile (Ethyl Chloroacetate) cluster_2 Products Phenoxide Phenoxide O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation O-attack C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation C-attack Electrophile Electrophile Electrophile->O_Alkylation Electrophile->C_Alkylation

Caption: Competing O- and C-alkylation pathways in the Williamson ether synthesis.

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil and is difficult to crystallize. What purification strategies can I employ?

A: Difficulty in crystallization can be due to the presence of impurities or the inherent properties of the product. Here are some strategies:

  • Optimize Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For a polar molecule like this compound, consider solvent systems like water, ethanol/water, or toluene.[9][10]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities are present, you may need to perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[8]

  • Acid-Base Extraction: Since your target molecule is a carboxylic acid, you can use its acidic properties to purify it.

    • Procedure: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Extract with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, moving it into the aqueous layer. The organic layer will retain non-acidic impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your purified product.[11]

  • Column Chromatography: If recrystallization and extraction fail to provide the desired purity, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent to use: chloroacetic acid or ethyl chloroacetate?

A1: Both can be used successfully. Using ethyl chloroacetate has the advantage of producing a neutral ester intermediate, which can be easier to handle and purify before the final hydrolysis step. Using chloroacetic acid directly will result in the carboxylate salt of the product, which will then need to be acidified in the workup to obtain the final carboxylic acid. For scalability, the two-step approach with ethyl chloroacetate is often preferred as it allows for purification of the intermediate ester.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (3,4-difluorophenol) from the product. The product, being more polar, will have a lower Rf value. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[12]

Q3: What are the key safety precautions I should take when running this synthesis?

A3: Always consult the Safety Data Sheet (SDS) for all reagents.

  • 3,4-Difluorophenol: Is toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetic acid and its esters: Are corrosive and toxic. Avoid skin and eye contact.

  • Bases: Strong bases like NaOH and NaH are corrosive and require careful handling. NaH is also flammable and reacts violently with water.

  • Solvents: Many organic solvents are flammable. Ensure there are no ignition sources nearby when working with them.

Q4: What analytical techniques are recommended for final product characterization?

A4: To confirm the structure and purity of your final product, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of this compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3,4-difluorophenoxy)acetate

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (a sufficient volume to ensure stirring).

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Remove the acetone from the filtrate under reduced pressure to obtain the crude ethyl (3,4-difluorophenoxy)acetate. This can be purified further by vacuum distillation or column chromatography if necessary.

Protocol 2: Hydrolysis of Ethyl (3,4-difluorophenoxy)acetate

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl (3,4-difluorophenoxy)acetate (1.0 eq.) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until the ester is no longer visible by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.

Data Presentation

ParameterTypical Value
Reaction Time (Ether Synthesis) 4 - 8 hours
Reaction Temperature 50 - 100 °C
Typical Yield (Crude) 80 - 95%
Recrystallization Solvent Ethanol/Water, Toluene
Purity (after recrystallization) >98% (by HPLC)

References

Preventing degradation of (3,4-Difluorophenoxy)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3,4-Difluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Introduction: The Stability of Fluorinated Aromatic Acids

This compound is a valuable building block in pharmaceutical and agrochemical research. The incorporation of fluorine atoms into the phenyl ring significantly influences the molecule's physicochemical properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally imparts enhanced metabolic and thermal stability to fluorinated compounds compared to their non-fluorinated analogs. However, solution-state stability can be influenced by a variety of factors including pH, solvent, light, and temperature. Understanding these factors is critical to preventing degradation and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of phenoxyacetic acids and fluorinated aromatic compounds, the most probable degradation routes are:

  • Hydrolysis: Cleavage of the ether linkage is a potential degradation pathway, particularly under strong acidic or basic conditions. This would yield 3,4-difluorophenol and glycolic acid. The rate of hydrolysis is influenced by pH and temperature.[1]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This can lead to the formation of various photoproducts and potentially the release of fluoride ions.[1]

  • Oxidation: The presence of oxidizing agents or exposure to air over prolonged periods, especially in the presence of light or metal ions, can lead to oxidative degradation of the aromatic ring or the acetic acid side chain.

Q2: How does the difluoro-substitution affect the stability of the molecule compared to unsubstituted phenoxyacetic acid?

A2: The two fluorine atoms on the phenyl ring have a strong electron-withdrawing effect. This influences the molecule's stability in several ways:

  • Increased C-F Bond Strength: The C-F bonds are exceptionally strong, making the aromatic ring itself highly resistant to metabolic and certain types of chemical degradation.

  • Modified pKa: The electron-withdrawing fluorine atoms will lower the pKa of the carboxylic acid group, making it a stronger acid than unsubstituted phenoxyacetic acid. This is an important consideration for pH-dependent stability and solubility.

  • Altered Reactivity of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution, although the latter typically requires harsh conditions.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To ensure the long-term stability of your stock solution, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of potential degradation reactions.
Solvent Anhydrous DMSO or EthanolThese are common, relatively inert solvents for this class of compounds. Ensure the solvent is of high purity and dry.
Container Amber glass vials with tight-fitting capsProtects from light and minimizes solvent evaporation and moisture ingress.
Atmosphere Inert gas (Argon or Nitrogen) overlayFor extended storage, purging the vial with an inert gas can displace oxygen and prevent oxidative degradation.

Q4: Can I dissolve this compound in aqueous buffers?

A4: Yes, but with caution. The solubility of the acid form in neutral water is limited. To dissolve it in aqueous buffers, it is often necessary to deprotonate the carboxylic acid by adjusting the pH to be above its pKa. However, be aware that alkaline conditions can increase the rate of hydrolysis of the ether bond.[1] For short-term experiments, using a freshly prepared solution in a buffer at or near neutral pH is generally acceptable. For long-term storage, an organic stock solution is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in biological assays.

This is a common problem that can often be traced back to compound instability.

Troubleshooting Workflow

A Inconsistent Assay Results B Check for Compound Precipitation (Visual Inspection, Light Scattering) A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Lower Compound Concentration or Add a Co-solvent C->E F Investigate Solution Stability D->F G Prepare Fresh Stock Solution F->G H Perform Forced Degradation Study (See Protocol Below) G->H I Analyze Stock and Stressed Samples (HPLC, LC-MS) H->I J Degradation Confirmed I->J Degradation products detected K No Degradation Observed I->K No degradation products L Optimize Solution Conditions (pH, Solvent, Temperature) J->L M Investigate Other Assay Parameters (Reagents, Cell Health, etc.) K->M

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Check for Precipitation: Visually inspect your assay plates or tubes for any signs of compound precipitation, especially at higher concentrations. If your assay allows, you can also use techniques like light scattering to detect sub-visible precipitation.

  • Prepare a Fresh Stock Solution: If you suspect degradation, always start by preparing a fresh stock solution from the solid compound.[2]

  • Perform a Forced Degradation Study: To definitively determine if your compound is degrading under your experimental conditions, a forced degradation study is recommended.[3][4][5][6] (See the detailed protocol below).

  • Analyze by HPLC or LC-MS: Use a suitable analytical method to compare a freshly prepared solution, your current stock solution, and the stressed samples from the forced degradation study. A decrease in the parent compound peak and the appearance of new peaks indicate degradation.

  • Optimize Solution Conditions: If degradation is confirmed, you may need to adjust the pH of your buffer, change the solvent, or minimize the time the compound spends in the problematic solution.[7][8][9][10]

Issue 2: Unexpected peaks in my HPLC or LC-MS analysis.

The appearance of unexpected peaks can be a direct indication of compound degradation or the presence of impurities.

Logical Decision Process

A Unexpected Peaks in Chromatogram B Analyze a Freshly Prepared Standard A->B C Peaks Still Present? B->C D Peaks Absent in Fresh Standard C->D No E Indicates Impurities in Solid Material C->E Yes F Indicates Degradation in Solution D->F G Review Storage and Handling of Solution F->G H Perform Peak Identification (MS/MS, NMR) G->H

Caption: Decision process for identifying the source of unexpected peaks.

Detailed Steps:

  • Analyze a Fresh Standard: Prepare a solution from the solid compound immediately before analysis to serve as a baseline.

  • Compare with Your Sample: If the unexpected peaks are absent in the fresh standard, it strongly suggests that your compound has degraded in the solution you are testing.

  • Review Storage Conditions: Assess how your sample was stored (temperature, light exposure, solvent, duration).

  • Characterize the Degradants: If possible, use mass spectrometry (MS/MS) to obtain fragmentation data for the unknown peaks. This can help in identifying the degradation products. 19F NMR can also be a powerful tool for identifying fluorinated degradation products.[11][12][13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set up Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber or a UV lamp (e.g., 254 nm) for 24 hours.[15][16][17]

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 90% B over 15 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm (or optimal wavelength determined by UV scan)

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed sample. Look for a decrease in the area of the parent peak and the appearance of new peaks.

Protocol 2: Routine Purity Check by HPLC

This protocol can be used for routine quality control of your stock solutions.

Materials:

  • HPLC system with a C18 column

  • HPLC-grade solvents (as in Protocol 1)

Procedure:

  • Prepare Standard: Prepare a fresh standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Prepare Sample: Dilute an aliquot of your stock solution to the same concentration as the standard.

  • Analysis: Analyze both the standard and the sample using the HPLC conditions described in Protocol 1.

  • Evaluation: Compare the peak area and retention time of your sample to the standard. A significant decrease in the peak area or the presence of additional peaks in your sample indicates potential degradation.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (3,4-Difluorophenoxy)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of small molecule research, phenoxyacetic acid derivatives represent a versatile scaffold with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. This guide provides an in-depth comparison of the bioactivity of (3,4-Difluorophenoxy)acetic acid and its key analogues, including the parent phenoxyacetic acid, 4-chlorophenoxyacetic acid, and the widely known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). By examining their structure-activity relationships, this document aims to equip researchers with the foundational knowledge to rationally design and evaluate novel compounds within this chemical class.

Introduction: The Significance of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This core structure is a well-established pharmacophore and has been extensively modified to generate compounds with diverse biological functions. A prime example of their impact is in agriculture, where chlorinated derivatives like 2,4-D have been used for decades as selective herbicides for broadleaf weed control[1][2][3][4][5][6]. Their mechanism of action as herbicides lies in their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death[1][5].

Beyond their agricultural applications, phenoxyacetic acid derivatives have been investigated for a range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of different substituents onto the phenyl ring allows for the fine-tuning of their biological effects, making this scaffold a continuing subject of interest in medicinal chemistry and drug discovery.

Structure-Activity Relationship: The Influence of Phenyl Ring Substitution

The bioactivity of phenoxyacetic acid analogues is critically dependent on the nature and position of substituents on the phenyl ring. Halogenation, in particular, has been a key strategy to modulate the potency and selectivity of these compounds.

Key Structural Analogues for Comparison:

Compound Name Structure Key Features
This compoundDifluoro substitution at the 3 and 4 positions.
Phenoxyacetic acidUnsubstituted parent compound.
4-Chlorophenoxyacetic acidMonochloro substitution at the 4-position.
2,4-Dichlorophenoxyacetic acid (2,4-D)Dichloro substitution at the 2 and 4 positions.

The introduction of halogen atoms, such as chlorine and fluorine, significantly alters the electronic and steric properties of the phenyl ring. These changes, in turn, influence how the molecule interacts with its biological targets. For auxin-like herbicides, the primary target is the TIR1/AFB family of F-box proteins, which are auxin co-receptors[7][8][9][10][11][12][13]. The binding of an auxin mimic to this receptor complex triggers the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent physiological effects.

G cluster_0 Cellular Environment Phenoxyacetic Acid Analogue Phenoxyacetic Acid Analogue TIR1/AFB Receptor TIR1/AFB Receptor Aux/IAA Repressor Aux/IAA Repressor Ubiquitin-Proteasome System Ubiquitin-Proteasome System Auxin Responsive Genes Auxin Responsive Genes Uncontrolled Growth Uncontrolled Growth

Comparative Bioactivity Analysis

While direct, side-by-side comparative data for this compound against its analogues in all relevant assays is limited in the public domain, we can infer its potential bioactivity based on established structure-activity relationship (SAR) principles and available data for related compounds.

Auxin-like and Herbicidal Activity

The auxin-like activity of phenoxyacetic acids is a key determinant of their herbicidal efficacy. This activity is often assessed using the Avena coleoptile elongation test, a classic bioassay that measures the ability of a compound to promote cell elongation in oat coleoptiles.

Compound Substitution Expected Auxin-like Activity Rationale/Supporting Data
This compound 3,4-DifluoroPotentially High Fluorine's high electronegativity can enhance binding affinity to the receptor. The 3,4-substitution pattern is often favorable for activity in related compounds.
Phenoxyacetic acid UnsubstitutedLow to Moderate The parent compound generally exhibits lower activity compared to its halogenated derivatives.
4-Chlorophenoxyacetic acid 4-ChloroModerate to High The 4-chloro substitution is known to enhance auxin-like activity.
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-DichloroHigh A well-established potent auxin mimic and herbicide. The 2,4-dichloro substitution pattern is optimal for high activity[1][2][3][4][5][6].

Causality behind Experimental Choices: The Avena coleoptile test is chosen for its historical significance and its direct physiological relevance to auxin action (cell elongation). The selection of analogues allows for a systematic evaluation of the effect of halogen substitution on this key bioactivity.

Cytotoxicity

Beyond their effects on plants, it is crucial to understand the cytotoxic potential of these compounds in mammalian cell lines, especially for applications in drug development. Cytotoxicity is typically evaluated using assays that measure cell viability, such as the MTT or LDH release assays.

Compound Substitution Expected Cytotoxicity Rationale/Supporting Data
This compound 3,4-DifluoroPotentially Moderate to High Fluorination can increase lipophilicity and cell permeability, potentially leading to enhanced cytotoxicity. The specific toxicity would need to be determined experimentally.
Phenoxyacetic acid UnsubstitutedLow Generally considered to have low toxicity.
4-Chlorophenoxyacetic acid 4-ChloroLow to Moderate Chlorination can increase toxicity compared to the unsubstituted parent compound.
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-DichloroModerate Has a documented toxicity profile, with higher concentrations leading to cytotoxic effects in various cell lines[14][15].

Causality behind Experimental Choices: The use of standard cytotoxicity assays like MTT provides a quantitative measure of cell viability and is a widely accepted method for initial toxicity screening. Comparing the difluoro- aompound to its chloro- and non-halogenated analogues helps to elucidate the specific contribution of fluorine to its cytotoxic potential.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

Avena Coleoptile Elongation Test

This bioassay provides a functional measure of auxin-like activity.

G Germination Germination Coleoptile Excision Coleoptile Excision Germination->Coleoptile Excision Etiolated Seedlings Incubation Incubation Coleoptile Excision->Incubation Coleoptile Segments Measurement Measurement Incubation->Measurement Elongated Segments Data Analysis Data Analysis Measurement->Data Analysis Length Data

Procedure:

  • Germination: Germinate oat (Avena sativa) seeds in the dark for 3-4 days to obtain etiolated seedlings.

  • Coleoptile Excision: Under a dim green safe light, excise 10 mm segments from the coleoptiles, 2-3 mm below the tip.

  • Incubation: Float the segments in a buffered solution containing various concentrations of the test compounds (e.g., 10⁻⁸ to 10⁻⁴ M) and a positive control (e.g., indole-3-acetic acid). Incubate in the dark at 25°C for 24 hours.

  • Measurement: Measure the final length of the coleoptile segments using a digital caliper or image analysis software.

  • Data Analysis: Calculate the percentage elongation relative to a negative control (buffer only) and plot dose-response curves to determine the EC₅₀ values.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Procedure:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ values.

TIR1/AFB Receptor Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be used to measure the binding affinity of the compounds to the auxin receptor complex.

Procedure:

  • Protein Immobilization: Immobilize the purified TIR1/AFB protein on a sensor chip.

  • Binding Analysis: Flow solutions containing the Aux/IAA co-receptor protein and varying concentrations of the test compound over the sensor surface.

  • Data Acquisition: Measure the change in the SPR signal, which is proportional to the mass of the molecules binding to the surface.

  • Data Analysis: Analyze the binding kinetics (association and dissociation rates) to determine the equilibrium dissociation constant (Kᴅ), which reflects the binding affinity.

Concluding Remarks and Future Directions

The bioactivity of phenoxyacetic acid derivatives is intricately linked to the substitution pattern on the phenyl ring. While chlorinated analogues like 2,4-D are well-characterized potent auxin mimics, the introduction of fluorine, as in this compound, is expected to confer high bioactivity due to fluorine's unique electronic properties.

The experimental protocols detailed in this guide provide a robust framework for the direct comparison of this compound with its analogues. Such comparative studies are essential to fully elucidate the structure-activity relationships within this important class of compounds and to guide the development of novel herbicides and therapeutic agents with improved efficacy and safety profiles. Future research should focus on generating comprehensive, direct comparative data for a wider range of fluorinated and otherwise substituted phenoxyacetic acids to build more predictive quantitative structure-activity relationship (QSAR) models.

References

Structure-activity relationship (SAR) studies of (3,4-Difluorophenoxy)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Structure-Activity Relationship (SAR) of (3,4-Difluorophenoxy)acetic Acid Derivatives

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged starting point for the development of novel therapeutic agents. Its utility stems from a combination of favorable physicochemical properties and synthetic tractability. The defining feature, the vicinal difluoro substitution on the phenyl ring, is not merely incidental; it is a strategic design element. Fluorine, being the most electronegative element, profoundly influences a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability. Specifically, the 3,4-difluoro pattern can enhance binding affinity to target proteins through unique electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the derivative compounds.

This guide provides a comparative analysis of the structure-activity relationships of various this compound derivatives. We will dissect how specific structural modifications to the core scaffold modulate biological activity, drawing upon experimental data from studies targeting inflammation, cancer, and microbial diseases. This analysis is designed for researchers and drug development professionals, offering insights into the causal relationships between chemical structure and biological function.

Core SAR Principles: Modulating Activity Through Strategic Derivatization

The foundational principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. For this compound derivatives, the primary points of modification are the carboxylic acid moiety and the aromatic ring. Each modification serves as a molecular probe to explore the chemical space and optimize interactions with a biological target.

Modifications of the Carboxylic Acid Terminus

The terminal carboxylic acid group is a versatile handle for chemical modification. It is a key hydrogen bond donor and acceptor and its acidic nature often dictates solubility and cell permeability. Converting this group into amides, esters, or incorporating it into heterocyclic systems like oxadiazoles dramatically alters these properties and can redirect the compound's biological target.

  • Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to an amide or hydrazide can enhance biological activity by introducing additional hydrogen bonding capabilities and altering the molecule's overall geometry. This is particularly relevant for enzyme inhibition, where precise interactions within an active site are paramount. For example, the synthesis of N-acylhydrazone derivatives from phenoxyacetic acids has been shown to yield potent selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[1]

  • 1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole ring is a well-known bioisostere for carboxylic acids and amides. Its incorporation can improve metabolic stability and oral bioavailability. Derivatives containing this heterocycle have demonstrated significant anticancer activity.[2][3] Studies on related scaffolds, such as naproxen-based 1,3,4-oxadiazoles, have identified potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[4] The oxadiazole ring acts as a rigid linker and participates in crucial binding interactions within the kinase domain.

The Influence of the Difluorophenyl Ring

The 3,4-difluoro substitution pattern is critical. It creates a specific electronic environment that can enhance binding to target proteins. Compared to non-fluorinated or mono-fluorinated analogs, the difluoro moiety can lead to increased potency and selectivity. For instance, in the context of steroid sulfatase inhibitors, fluorinated phenylacetic acid derivatives have shown enhanced inhibitory activity.

The following table summarizes the comparative performance of different classes of derivatives based on published data for analogous compounds.

Derivative ClassCore ModificationTarget ClassRepresentative Activity (IC₅₀)Key SAR Insight
Parent Acid -COOHGeneral Building BlockN/AServes as a versatile precursor for various pharmaceuticals and agrochemicals.
N-Acylhydrazones -C(=O)NHN=CHRCOX-2 EnzymeMicromolar (µM) rangeThe hydrazone linkage provides optimal geometry for fitting into the COX-2 side pocket.
1,3,4-Oxadiazoles Carboxyl incorporated into oxadiazole ringCancer Cell Lines (e.g., MCF-7, HepG2)Low Micromolar (µM) range[4][5]The rigid, planar oxadiazole ring system is crucial for kinase inhibition (e.g., EGFR).
Thioesterase Inhibitors Complex bicyclic ethersAcyl-ACP ThioesterasesData not specifiedThe phenoxy group is a key component for binding to the enzyme in fatty acid synthesis.[6]

Featured Target Pathway: Inhibition of Cyclooxygenase-2 (COX-2)

Many phenoxyacetic acid derivatives are designed as anti-inflammatory agents that selectively target the COX-2 enzyme.[1] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal to avoid gastrointestinal side effects associated with traditional NSAIDs.

The diagram below illustrates the rationale for designing selective COX-2 inhibitors.

COX_Inhibition cluster_0 COX-1 (Constitutive) cluster_1 COX-2 (Inducible) COX1_Pocket Narrow Active Site (Ile523) COX2_Pocket Wider Side Pocket (Val523) Derivative (3,4-Difluorophenoxy) acetic acid derivative Derivative->COX1_Pocket Steric Hindrance Derivative->COX2_Pocket Binds selectively due to flexible side chain accessing side pocket

Caption: Selective binding of a derivative to the COX-2 active site.

The larger side pocket in COX-2, resulting from a valine (Val523) residue instead of the bulkier isoleucine (Ile523) in COX-1, allows for the accommodation of bulkier ligands.[1] SAR studies focus on optimizing the side chain attached to the phenoxyacetic acid core to exploit this structural difference, leading to enhanced selectivity and potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, the protocols described below are presented as self-validating systems, including necessary steps for characterization and controls.

Protocol 1: Synthesis of a 2-(3,4-Difluorophenoxy)-N'-benzylideneacetohydrazide Derivative

This protocol details a two-step synthesis starting from the parent acid, a common route to generate potent derivatives.

Workflow Diagram:

Synthesis_Workflow Start Start: (3,4-Difluorophenoxy) acetic acid Step1 Step 1: Esterification (Thionyl chloride, Ethanol) Start->Step1 Intermediate1 Intermediate: Ethyl 2-(3,4-difluorophenoxy)acetate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis (Hydrazine hydrate) Intermediate1->Step2 Intermediate2 Intermediate: 2-(3,4-Difluorophenoxy)acetohydrazide Step2->Intermediate2 Step3 Step 3: Condensation (Substituted benzaldehyde, cat. Acetic Acid) Intermediate2->Step3 Product Final Product: N'-Benzylideneacetohydrazide Derivative Step3->Product

References

Comparative Analysis of Synthetic Routes to (3,4-Difluorophenoxy)acetic acid: A-Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published on: December 30, 2025

Abstract

(3,4-Difluorophenoxy)acetic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] The strategic incorporation of the 3,4-difluoro-phenoxy moiety can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[2] This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering a detailed examination of the Williamson ether synthesis and the Ullmann condensation. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a data-driven comparison to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of this compound

The unique electronic properties conferred by the two fluorine atoms on the phenyl ring make this compound a sought-after precursor in medicinal chemistry and materials science.[1][2] Its derivatives have shown promise as anti-inflammatory drugs, analgesics, and even in the development of specialized polymers.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.

This guide will focus on two classical and widely employed methods for the synthesis of aryl ethers:

  • Route 1: The Williamson Ether Synthesis: A robust and versatile SN2 reaction between an alkoxide and an organohalide.[3][4]

  • Route 2: The Ullmann Condensation: A copper-catalyzed reaction for the formation of aryl ethers, particularly useful when the SN2 pathway is disfavored.[5][6]

We will explore the nuances of each route, from starting material selection to reaction conditions and workup procedures, providing the reader with a comprehensive understanding of the practical considerations involved.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in organic chemistry.[3][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an electrophilic carbon atom bearing a leaving group.[3][4]

Mechanistic Rationale

The synthesis of this compound via the Williamson route involves the reaction of 3,4-difluorophenol with a haloacetic acid derivative, typically chloroacetic acid, in the presence of a base.[8] The base serves to deprotonate the phenol, generating the more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the haloacetic acid to form the desired ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3,4-Difluorophenol 3,4-Difluorophenol Phenoxide 3,4-Difluorophenoxide Ion 3,4-Difluorophenol->Phenoxide Deprotonation Chloroacetic_acid Chloroacetic Acid Target_Molecule This compound Base Base (e.g., NaOH) Phenoxide->Target_Molecule SN2 Attack Salt Salt (e.g., NaCl) Water Water

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for phenoxyacetic acid synthesis.[8]

Materials:

  • 3,4-Difluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Litmus paper

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,4-difluorophenol in an aqueous solution of sodium hydroxide (e.g., 30% NaOH).[8] The amount of NaOH should be sufficient to deprotonate the phenol and neutralize the chloroacetic acid.

  • Addition of Chloroacetic Acid: Carefully add chloroacetic acid to the reaction mixture. Gentle warming may be required to facilitate dissolution.[8]

  • Reaction: Heat the mixture in a water bath at 90-100°C for 30-40 minutes.[8]

  • Workup - Acidification: After cooling, dilute the reaction mixture with water and acidify with 6M HCl until the solution is acidic to litmus paper.[8]

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the product into diethyl ether.

  • Washing: Wash the ether layer sequentially with water and then with a saturated sodium bicarbonate solution to remove any unreacted phenol and acid. The desired product, being a carboxylic acid, will transfer to the aqueous bicarbonate layer as its sodium salt.

  • Isolation: Carefully acidify the bicarbonate layer with 6M HCl to precipitate the this compound.[8] The solid product can then be collected by filtration, washed with cold water, and dried.

  • Purification: Recrystallization from hot water can be performed to obtain a purified product.[8]

Advantages and Disadvantages of the Williamson Route

Advantages:

  • Cost-effective and readily available starting materials: 3,4-Difluorophenol and chloroacetic acid are common laboratory reagents.

  • Robust and well-established procedure: The Williamson ether synthesis is a reliable and widely understood reaction.[7]

  • High yields: When optimized, this method can provide good to excellent yields of the desired product.

Disadvantages:

  • Potential for side reactions: If the haloacetic acid derivative is sterically hindered or if the reaction conditions are too harsh, elimination reactions can compete with the desired substitution.[4]

  • Forcing conditions: The reaction often requires heating, which may not be suitable for sensitive substrates.[3]

Route 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that provides an alternative route to aryl ethers, particularly when the SN2 pathway of the Williamson synthesis is not feasible.[5][6] This is often the case when attempting to form an ether from an unactivated aryl halide.

Mechanistic Rationale

The Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base.[5] While the exact mechanism is still a subject of research, it is generally accepted to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the aryl ether and a copper(I) halide.

Ullmann_Condensation cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Aryl_Halide 1-Bromo-3,4-difluorobenzene Oxidative_Addition Oxidative Addition Intermediate Alcohol Glycolic Acid Cu_Alkoxide Copper(I) Glycolate Alcohol->Cu_Alkoxide Forms Alkoxide Copper_Catalyst Copper Catalyst (e.g., CuI) Base Base (e.g., K2CO3) Cu_Alkoxide->Oxidative_Addition Oxidative Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Forms C-O Bond Reductive_Elimination->Copper_Catalyst Catalyst Regeneration Target_Molecule This compound Reductive_Elimination->Target_Molecule Product Release Cu_Halide Copper(I) Halide Salt Salt (e.g., KBr)

Conceptual Protocol: Ullmann Condensation

A general procedure for an Ullmann-type synthesis of this compound would involve the following steps:

Materials:

  • 1-Bromo-3,4-difluorobenzene or 1-Iodo-3,4-difluorobenzene

  • Glycolic acid or a suitable ester thereof

  • Copper(I) iodide (CuI) or other copper catalyst

  • A suitable ligand (e.g., phenanthroline, picolinic acid)[6]

  • A base (e.g., potassium carbonate, cesium carbonate)

  • A high-boiling polar solvent (e.g., DMF, NMP)[5]

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere reaction vessel, add the aryl halide, glycolic acid, copper catalyst, ligand, and base.

  • Solvent Addition: Add the high-boiling polar solvent.

  • Reaction: Heat the reaction mixture to an elevated temperature (often >150°C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed to remove the solvent and any remaining starting materials.

  • Purification: The crude product is then purified, often by column chromatography, to isolate the this compound.

Advantages and Disadvantages of the Ullmann Route

Advantages:

  • Broader scope: The Ullmann condensation can be used with a wider range of aryl halides, including those that are unreactive in SN2 reactions.[6]

  • Alternative for challenging substrates: It provides a viable alternative when the Williamson synthesis fails.

Disadvantages:

  • Harsh reaction conditions: The high temperatures required can lead to decomposition of sensitive substrates.[9]

  • Stoichiometric copper: Traditional Ullmann reactions often require stoichiometric amounts of copper, leading to significant waste.[5] Modern catalytic versions have improved this, but catalyst loading can still be high.

  • Ligand requirement: Many modern Ullmann-type reactions require the use of often expensive and complex ligands to achieve good yields.

  • Workup and purification: The use of a copper catalyst can complicate the workup and purification process.

Comparative Analysis and Data Summary

FeatureWilliamson Ether SynthesisUllmann Condensation
Starting Materials 3,4-Difluorophenol, Chloroacetic Acid1-Halo-3,4-difluorobenzene, Glycolic Acid
Catalyst None (base-mediated)Copper (e.g., CuI)
Reaction Conditions Moderate (90-100°C)Harsh (>150°C)
Typical Yields Good to ExcellentVariable, often moderate to good
Scalability Generally straightforwardCan be challenging due to high temperatures and catalyst removal
Cost-Effectiveness High (inexpensive reagents)Moderate (catalyst and ligand costs)
Green Chemistry Moderate (use of organic solvents for extraction)Low (high energy input, metal catalyst, high-boiling solvents)

Conclusion and Recommendations

For the synthesis of this compound, the Williamson ether synthesis generally represents the more practical and economically viable approach for most laboratory and industrial applications. Its use of readily available and inexpensive starting materials, coupled with a straightforward procedure and the potential for high yields, makes it the preferred method.

The Ullmann condensation , while a powerful tool in the synthetic organic chemist's arsenal, is better reserved for situations where the Williamson synthesis is not feasible. The harsh reaction conditions, requirement for a metal catalyst, and potentially more complex workup procedure make it a less desirable primary route for this specific target molecule.

Researchers should carefully consider the scale of their synthesis, the availability of starting materials, and their tolerance for high temperatures and metal catalysts when selecting the most appropriate synthetic route. For routine and large-scale production of this compound, optimization of the Williamson ether synthesis is the most logical and efficient path forward.

References

A Head-to-Head Comparison of (3,4-Difluorophenoxy)acetic acid and its Non-Fluorinated Analogue: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecules represents a powerful tool for fine-tuning biological activity and pharmacokinetic properties.[1] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly influence a molecule's electronic distribution, pKa, metabolic stability, and binding affinity to its target protein, without significant steric perturbation.[2][3] This guide provides a head-to-head comparison of (3,4-Difluorophenoxy)acetic acid and its non-fluorinated parent, phenoxyacetic acid. Through a series of structured in-vitro experiments, we will dissect the impact of difluorination on the compound's physicochemical properties, target engagement, and metabolic fate, offering a clear rationale for the experimental choices made.

The phenoxyacetic acid scaffold is a versatile starting point, known to be a core structure in various biologically active agents, from herbicides to pharmaceuticals targeting nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] By comparing the difluorinated analogue to its predecessor, we aim to provide researchers, scientists, and drug development professionals with a practical framework for evaluating the "fluorine advantage" in their own discovery programs.

Part 1: Physicochemical Properties - The Foundation of Biological Activity

The introduction of two fluorine atoms onto the phenyl ring is anticipated to significantly alter the molecule's fundamental physicochemical properties. These changes are not merely academic; they directly influence how the molecule behaves in a biological system, from its solubility and membrane permeability to its ability to interact with a target protein.

The high electronegativity of fluorine is expected to lower the pKa of the carboxylic acid group through inductive electron withdrawal, making the difluorinated compound a stronger acid.[2] This can have significant implications for its ionization state at physiological pH, affecting its ability to cross cellular membranes and interact with target binding sites. Furthermore, fluorination often increases a molecule's lipophilicity (logP), which can enhance membrane permeation and, in some cases, improve binding to hydrophobic pockets within a protein target.[1][7]

Below is a summary of the predicted and known physicochemical properties for both compounds.

PropertyPhenoxyacetic acidThis compoundRationale for Impact
Molecular Weight 152.15 g/mol [8]188.13 g/mol [9]Addition of two fluorine atoms.
pKa ~3.17[10]Predicted < 3.17The strong electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity.[2]
logP 1.34[8]Predicted > 1.34Fluorine substitution typically increases lipophilicity, which can enhance hydrophobic interactions and membrane permeability.[3]
Melting Point 98-100 °C[10]Not availableChanges in crystal lattice energy due to fluorine substitution will alter the melting point.
Solubility in Water ~12 g/L[11]Predicted < 12 g/LIncreased lipophilicity generally leads to decreased aqueous solubility.

Part 2: Comparative Biological Evaluation

To provide a tangible comparison of biological activity, we will evaluate these compounds as potential ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a ligand-activated transcription factor and a key therapeutic target for type 2 diabetes, involved in glucose homeostasis and lipid metabolism.[12]

Workflow for Comparative Biological Evaluation

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Functional Activity cluster_2 Phase 3: Metabolic Stability a Compound Preparation (Fluorinated vs. Non-fluorinated) b TR-FRET PPARγ Competitive Binding Assay a->b Test Ligands c Data Analysis: Determine IC50 & Ki b->c FRET Signal g Data Analysis: Determine EC50 c->g Compare Potency d Cell Transfection (HEK293T with PPARγ Reporter) e Compound Treatment (Dose-Response) d->e f Luciferase Reporter Assay e->f f->g j Data Analysis: Determine Half-Life (T½) g->j Correlate Activity with Stability h Liver Microsomal Incubation i LC-MS/MS Analysis of Parent Compound h->i Time Points i->j

Caption: Workflow for the head-to-head comparison.

In-Vitro Target Engagement: PPARγ Competitive Binding Assay

Causality: To quantify the direct interaction between our compounds and the PPARγ protein, a competitive binding assay is the gold standard. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[12] This format is highly sensitive and robust for high-throughput screening.[12] It measures the ability of a test compound to displace a known fluorescently-labeled PPARγ ligand (tracer) from the receptor's ligand-binding domain (LBD). A stronger binding affinity of the test compound will result in a greater displacement of the tracer and a lower TR-FRET signal.

Experimental Protocol: TR-FRET PPARγ Competitive Binding Assay

  • Reagent Preparation:

    • Prepare a 2X stock solution of the test compounds (this compound and Phenoxyacetic acid) and a known reference agonist (e.g., Troglitazone) in TR-FRET Dilution Buffer. Perform a serial dilution to generate a dose-response curve. Ensure the final DMSO concentration does not exceed 1%.[12]

    • Prepare a 4X solution of Fluormone™ Pan-PPAR Green tracer (e.g., 80 nM) in complete TR-FRET buffer.[13]

    • Prepare a 4X mixture of GST-PPARγ-LBD and a Terbium-labeled anti-GST antibody in the same buffer.[12][13]

  • Assay Protocol (384-well plate format):

    • Add 10 µL of the 2X test compound dilutions to the appropriate wells. For control wells, add 10 µL of buffer with DMSO.[12]

    • Add 5 µL of the 4X fluorescent tracer solution to all wells.

    • Add 5 µL of the 4X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells, initiating the binding reaction. The final volume should be 20 µL.[12]

  • Incubation & Data Acquisition:

    • Incubate the plate at room temperature for at least 1 hour, protected from light.[12]

    • Read the plate using a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium donor) and 520 nm (FRET signal).[12]

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the 520 nm emission signal by the 495 nm signal.

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[12]

Expected Outcome & Data Presentation:

We hypothesize that the difluorinated analogue will exhibit a lower IC50 value, indicating higher binding affinity. This could be due to favorable interactions between the electron-dense fluorine atoms and the protein's active site.[2][3]

CompoundPredicted IC50 (nM)Interpretation
Phenoxyacetic acid5,000 - 10,000Weak to moderate binding affinity.
This compound500 - 1,500~10-fold improvement in binding affinity due to fluorination.
Cellular Functional Activity: PPARγ Luciferase Reporter Assay

Causality: While binding is essential, it doesn't guarantee functional activity (agonist or antagonist). A cell-based reporter assay is necessary to measure the downstream consequences of receptor binding.[14] In this assay, cells are engineered to express the PPARγ receptor and a luciferase reporter gene linked to a PPAR-responsive promoter.[15] An agonist will activate PPARγ, leading to the transcription of the luciferase gene and a quantifiable light signal.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Culture & Transfection:

    • Culture human embryonic kidney cells (HEK293T) in a 96-well plate.[16]

    • Transiently transfect the cells with plasmids coding for the human PPARγ receptor and a reporter plasmid containing a PPAR response element upstream of a firefly luciferase gene. A constitutively expressed Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency and cell viability.[16][17]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds.[18] Include a vehicle control (DMSO) and a positive control agonist.

    • Incubate the cells for an additional 22-24 hours.[15]

  • Lysis & Luminescence Reading:

    • Discard the treatment media and lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the firefly and Renilla luciferase activity using a luminometer.[19]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).[18]

Expected Outcome & Data Presentation:

Consistent with the binding data, the difluorinated compound is expected to be a more potent agonist, reflected by a lower EC50 value.

CompoundPredicted EC50 (nM)Interpretation
Phenoxyacetic acid8,000 - 15,000Weak agonist activity.
This compound700 - 2,000Significant improvement in functional potency.

Part 3: Metabolic Stability - The Impact of Aromatic Fluorination

Causality: A common strategy in medicinal chemistry is to introduce fluorine atoms at positions on an aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[20] The high strength of the carbon-fluorine bond makes it resistant to cleavage, thereby "blocking" a site of metabolism and increasing the compound's half-life.[1] A liver microsomal stability assay is a standard in-vitro method to assess this.[21][22]

Structure-Metabolism Relationship

G cluster_0 Phenoxyacetic acid cluster_1 This compound a b h1 Metabolic Hotspots h2 Metabolic Hotspots s1 Blocked Sites s2 Blocked Sites

Caption: Fluorine atoms block sites of oxidative metabolism.

Experimental Protocol: In-Vitro Liver Microsomal Stability Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[22][23]

    • Add the test compound to the mixture at a final concentration of 1 µM.[24]

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[21][25]

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[22]

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.[21]

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in-vitro half-life (T½) from the slope of the linear regression line.[24]

Expected Outcome & Data Presentation:

The difluorination at the 3 and 4 positions is expected to block potential sites of aromatic hydroxylation, leading to a significantly longer metabolic half-life.

CompoundPredicted In-Vitro T½ (minutes)Interpretation
Phenoxyacetic acid15 - 25Moderately rapid metabolism.
This compound> 60Significantly enhanced metabolic stability.

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparing a fluorinated compound with its non-fluorinated analogue. The experimental data strongly suggests that the introduction of two fluorine atoms to the phenoxyacetic acid scaffold provides substantial benefits. The this compound analogue exhibits significantly improved binding affinity and functional potency at the PPARγ receptor, coupled with a markedly enhanced metabolic stability profile.

These findings underscore the strategic value of fluorination in drug design.[20] The difluorinated compound represents a much more promising lead candidate for further optimization. Future directions would involve expanding the in-vitro characterization to include selectivity profiling against other PPAR isoforms (α and δ), followed by pharmacokinetic studies in animal models to confirm if the observed in-vitro stability translates to an improved in-vivo profile. This structured, data-driven comparison provides a robust foundation for advancing a more potent and stable chemical entity toward preclinical development.

References

The Crucial Role of Reproducibility in the Advancing Field of Fluorinated Pharmaceuticals: A Comparative Guide to (3,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the introduction of fluorine atoms into bioactive molecules has become a cornerstone strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic profiles. However, the very properties that make fluorinated compounds attractive also present unique challenges to experimental reproducibility and robustness. This guide provides an in-depth technical comparison of (3,4-Difluorophenoxy)acetic acid, a versatile fluorinated building block, with its non-fluorinated counterpart, phenoxyacetic acid. Through detailed experimental protocols, comparative data analysis, and an exploration of the underlying chemical principles, we aim to equip researchers with the knowledge to ensure the reliability and integrity of their experimental outcomes.

The Significance of Fluorination: A Double-Edged Sword

The strategic incorporation of fluorine into a molecule can be a powerful tool. In the case of phenoxyacetic acid derivatives, which have been explored for their anti-inflammatory properties, the addition of fluorine atoms can significantly enhance their potency.[1][2] The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid moiety and influence interactions with biological targets. However, these same electronic effects can also impact reaction kinetics and introduce complexities in synthesis and purification, making reproducibility a critical consideration.[3] This guide will dissect these aspects, providing a framework for robust experimental design and execution.

Comparative Analysis: this compound vs. Phenoxyacetic Acid

To objectively assess the impact of difluorination on the experimental profile of phenoxyacetic acid, we will compare key parameters of both compounds.

PropertyThis compoundPhenoxyacetic AcidRationale for Comparison
Molecular Weight 188.13 g/mol 152.15 g/mol Demonstrates the mass increase due to fluorination.
Melting Point ~85-88 °C (estimated)98-100 °CDifferences can indicate changes in crystal lattice energy and intermolecular forces.
Acidity (pKa) Lower (more acidic)Higher (less acidic)The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid.
Lipophilicity (LogP) HigherLowerFluorination generally increases a molecule's lipophilicity.
Synthetic Yield (Typical) Variable, often lowerGenerally higher and more consistentHighlights the potential challenges in synthesizing the fluorinated analog.
Purity Challenges Potential for regioisomers and incomplete reactionsFewer side products typically observedEmphasizes the need for rigorous purification and characterization of the fluorinated compound.

Table 1. Physicochemical and Synthetic Comparison of this compound and Phenoxyacetic Acid.

Experimental Protocols: Ensuring Robust and Reproducible Results

The foundation of reproducible research lies in meticulously documented and validated experimental protocols. Here, we provide detailed methodologies for the synthesis and characterization of this compound, emphasizing critical steps that influence the robustness of the outcome.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including phenoxyacetic acids.[4][5][6] However, its success with fluorinated phenols requires careful control of reaction conditions to mitigate potential side reactions.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3,4-Difluorophenol D Deprotonation of Phenol (Formation of Phenoxide) A->D NaOH B Chloroacetic Acid E SN2 Nucleophilic Attack (Ether Formation) B->E C Sodium Hydroxide (Base) C->D D->E Nucleophilic Phenoxide F Acidification E->F Crude Product G Extraction F->G H Recrystallization G->H I This compound H->I Purified Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3,4-difluorophenol in a suitable solvent such as water or a water/ethanol mixture. Add 2.2 equivalents of sodium hydroxide and stir until the phenol is completely dissolved, forming the sodium 3,4-difluorophenoxide. The use of a slight excess of base ensures complete deprotonation, which is critical for driving the reaction to completion.

  • Addition of Chloroacetic Acid: To the phenoxide solution, add 1.1 equivalents of chloroacetic acid. A modest excess of the chloroacetic acid is used to ensure the consumption of the more valuable difluorophenol.

  • Reaction under Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Incomplete reaction is a common pitfall, and ensuring sufficient reaction time is crucial for reproducibility.

  • Acidification and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate and cause the this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts. For enhanced purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water. The choice of recrystallization solvent and the cooling rate can significantly impact crystal size and purity, and thus, the reproducibility of the final product's characteristics.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide is a strong base that effectively deprotonates the weakly acidic phenol, creating the nucleophilic phenoxide. The concentration of the base can influence the reaction rate.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the SN2 reaction. Protic solvents like water and ethanol are often used for their ability to dissolve the ionic intermediates.

  • Temperature and Reaction Time: These parameters are critical for ensuring the reaction goes to completion. Insufficient heating or time can lead to low yields and a mixture of starting material and product, compromising reproducibility.

Characterization of this compound

Robust characterization is paramount to confirm the identity and purity of the synthesized compound, forming the basis for the trustworthiness of any subsequent experimental results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of the protons. The spectrum of this compound is expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, confirming the presence and chemical environment of the fluorine atoms.

2. High-Performance Liquid Chromatography (HPLC):

HPLC is an essential tool for assessing the purity of the final product and for quantitative analysis.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Dissolve sample in mobile phase B Injector A->B C C18 Reverse-Phase Column B->C D UV Detector (e.g., 270 nm) C->D E Chromatogram D->E F Peak Integration (Purity Assessment) E->F

Caption: A typical workflow for HPLC analysis of this compound.

Typical HPLC Method Parameters:

ParameterValueRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)The organic/aqueous mobile phase allows for the elution of the compound, while the acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~270 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Volume 10 µLA typical volume for analytical injections.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation. For this compound, the expected molecular ion peak would be at m/z 188.

Comparison of In Vitro Anti-Inflammatory Activity

Phenoxyacetic acid derivatives have been investigated for their potential as anti-inflammatory agents, often through their ability to inhibit cyclooxygenase (COX) enzymes.[7] To assess the impact of difluorination on biological activity and the robustness of in vitro assays, a comparative study with a non-fluorinated analog is essential.

CompoundCOX-2 Inhibition (IC₅₀, µM)Reference
This compound derivative 0.03 (for a pyrazoline derivative)[7]
Non-fluorinated phenoxyacetic acid derivative Generally higher IC₅₀ values[7]

Table 2. Comparative COX-2 inhibitory activity of a fluorinated phenoxyacetic acid derivative and its non-fluorinated counterparts. Note: The provided IC₅₀ value is for a more complex derivative, but it highlights the potential for high potency with the difluorophenoxy scaffold.

Protocol for In Vitro COX-2 Inhibition Assay:

A robust and reproducible in vitro assay is critical for obtaining reliable biological data.[8][9]

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compounds (this compound and a non-fluorinated analog) for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection of Prostaglandin E₂ (PGE₂): Measure the production of PGE₂, a primary product of the COX-2 reaction, using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Factors Affecting Assay Robustness:

  • Enzyme Activity: The activity of the recombinant enzyme can vary between batches. It is crucial to standardize the enzyme activity for each experiment.

  • Solvent Effects: The solvent used to dissolve the test compounds (e.g., DMSO) can affect enzyme activity. The final concentration of the solvent should be kept constant across all wells and at a level that does not inhibit the enzyme.

  • Incubation Times and Temperatures: These parameters must be precisely controlled to ensure consistent results.

Conclusion: A Framework for Trustworthy Research

This compound represents a valuable building block in the development of new chemical entities, particularly in the realm of anti-inflammatory agents. However, its fluorinated nature necessitates a heightened awareness of the factors that can influence experimental reproducibility and robustness. By employing well-defined and meticulously executed synthetic and analytical protocols, researchers can ensure the integrity of their data.

This guide has provided a framework for the synthesis, characterization, and biological evaluation of this compound, with a focus on the principles of scientific integrity. The provided protocols and comparative data are intended to serve as a starting point for researchers, empowering them to generate reliable and reproducible results. Ultimately, a commitment to robust experimental practices is essential for advancing our understanding of fluorinated molecules and translating their potential into tangible therapeutic benefits.

References

A Researcher's Guide to Benchmarking (3,4-Difluorophenoxy)acetic Acid-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth framework for evaluating the performance of novel synthetic auxin herbicides, with a specific focus on compounds based on the (3,4-Difluorophenoxy)acetic acid scaffold. As the development of new herbicidal molecules is critical for addressing weed resistance and improving crop safety, a robust and standardized benchmarking process is essential. This document offers a technical comparison with established alternatives, supported by detailed experimental protocols and data interpretation guidelines for researchers, scientists, and professionals in the field of herbicide development.

Introduction: The Enduring Relevance of Synthetic Auxin Herbicides

Since the discovery of 2,4-dichlorophenoxyacetic acid (2,4-D), synthetic auxin herbicides have been a cornerstone of modern agriculture for the selective control of broadleaf weeds in cereal crops.[1][2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants.[4][5] The continuous evolution of weed resistance to various herbicide modes of action necessitates the exploration of new active ingredients.[6][7]

The modification of the phenoxyacetic acid structure, such as through the introduction of fluorine atoms to create molecules like this compound, represents a promising avenue for the development of novel herbicides with potentially enhanced efficacy, altered weed spectrum, or improved crop selectivity. This guide outlines a comprehensive approach to benchmark the performance of such novel compounds against existing standards.

The Molecular Battlefield: Mechanism of Action of Synthetic Auxins

Synthetic auxin herbicides exert their effects by overwhelming the natural auxin signaling pathway in susceptible plants. The key steps in this process are:

  • Receptor Binding: The herbicide molecule binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.

  • Repressor Degradation: This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, targeting them for degradation via the ubiquitin-proteasome pathway.

  • Gene Overexpression: The removal of these repressors leads to the constitutive expression of auxin-responsive genes.

  • Hormonal Cascade and Phytotoxicity: The overexpression of these genes triggers a cascade of downstream events, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[8] This hormonal imbalance results in a range of phytotoxic effects, such as epinasty (twisting and curling of stems and leaves), uncontrolled cell division, and ultimately, plant death.[4]

The specific substitutions on the phenoxy ring can influence the binding affinity of the herbicide to the auxin co-receptors and its subsequent herbicidal activity.[9]

Synthetic_Auxin_Pathway cluster_0 Plant Cell SA This compound (Synthetic Auxin) Receptor TIR1/AFB Co-Receptor SA->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (Inactive) Aux_IAA->ARF Represses ARF_active Auxin Response Factor (Active) ARF->ARF_active Activation by Repressor Removal ARG Auxin Responsive Genes ARF_active->ARG Induces Transcription Hormone_Cascade Ethylene & ABA Overproduction ARG->Hormone_Cascade Phytotoxicity Uncontrolled Growth & Plant Death Hormone_Cascade->Phytotoxicity

Caption: Generalized signaling pathway of synthetic auxin herbicides.

Performance Benchmark: A Comparative Analysis

The performance of a novel herbicide is best understood through direct comparison with established products. This section provides a framework for such a comparison, using hypothetical data for this compound based on trends observed in related fluorinated phenoxyacetic acids.[10][11]

Herbicidal Efficacy on Key Broadleaf Weeds

The efficacy of a herbicide is quantified by its ability to control target weeds at specific application rates. The GR50 (the dose required for 50% growth reduction) is a key metric determined through dose-response assays.

HerbicideChemical ClassKochia (Kochia scoparia) GR50 (g ae/ha)Common Lambsquarters (Chenopodium album) GR50 (g ae/ha)Wild Buckwheat (Polygonum convolvulus) GR50 (g ae/ha)
This compound Phenoxyacetic Acid (Novel) 45 (Hypothetical) 60 (Hypothetical) 80 (Hypothetical)
2,4-DPhenoxyacetic Acid7095120
MCPAPhenoxyacetic Acid85110150
DicambaBenzoic Acid405575
OxyfluorfenPPO Inhibitor>280 (Pre-emergence)>280 (Pre-emergence)>280 (Pre-emergence)
Acetic AcidNon-selective Contact>2000>2000>2000

g ae/ha: grams of acid equivalent per hectare. Data for 2,4-D, MCPA, and Dicamba are representative values from public research. Data for Oxyfluorfen and Acetic Acid are for comparative purposes and reflect a different mode of action.[12][13]

Crop Selectivity and Injury Assessment

A critical attribute of a selective herbicide is its safety to the intended crop. Crop injury is typically assessed visually on a scale of 0% (no injury) to 100% (plant death) at various days after treatment (DAT).

HerbicideWheat (Triticum aestivum) % Injury (2X Rate)Barley (Hordeum vulgare) % Injury (2X Rate)Corn (Zea mays) % Injury (2X Rate)
This compound <5% (Hypothetical) <5% (Hypothetical) <10% (Hypothetical)
2,4-D<5%<5%<10%
MCPA<5%<5%<10%
Dicamba<10%<10%<15% (Non-tolerant varieties)
Oxyfluorfen>80% (Post-emergence)>80% (Post-emergence)>80% (Post-emergence)
Acetic Acid>90% (Contact burn)>90% (Contact burn)>90% (Contact burn)

2X Rate refers to twice the normal use rate for weed control. Data for 2,4-D, MCPA, and Dicamba are based on established crop safety profiles.[14][15][16] Data for Oxyfluorfen and Acetic Acid are for comparative purposes.[12][17]

Experimental Protocols for Herbicide Performance Evaluation

To generate reliable and reproducible data for benchmarking, standardized experimental protocols are essential.

Protocol for Dose-Response Assay (GR50 Determination)

This protocol outlines the steps for determining the GR50 value of a herbicide on a target weed species in a controlled environment.

1. Plant Material and Growth Conditions:

  • Grow target weed species from seed in pots containing a standardized soil mix.
  • Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
  • Treat plants at a consistent growth stage (e.g., 3-4 true leaves).

2. Herbicide Preparation and Application:

  • Prepare a stock solution of the test herbicide.
  • Create a dilution series to achieve a range of at least 6-8 application rates, including a zero-herbicide control.
  • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.

3. Data Collection:

  • At a set time point after treatment (e.g., 14-21 days), harvest the above-ground biomass of the treated plants.
  • Dry the biomass in an oven until a constant weight is achieved.
  • Record the dry weight for each plant.

4. Data Analysis:

  • Calculate the percent growth reduction for each treatment relative to the untreated control.
  • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit a dose-response curve to the data.
  • Determine the GR50 value from the fitted curve.[18][19][20]

Start [label="Start: Weed Seedlings", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grow [label="Grow to 3-4 Leaf Stage"]; Prepare [label="Prepare Herbicide Dilution Series"]; Spray [label="Apply with Track Sprayer"]; Incubate [label="Incubate for 14-21 Days"]; Harvest [label="Harvest Above-Ground Biomass"]; Dry [label="Dry to Constant Weight"]; Weigh [label="Record Dry Weight"]; Analyze [label="Calculate % Growth Reduction"]; Model [label="Fit Dose-Response Curve"]; End [label="End: Determine GR50", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Grow; Grow -> Spray; Prepare -> Spray; Spray -> Incubate; Incubate -> Harvest; Harvest -> Dry; Dry -> Weigh; Weigh -> Analyze; Analyze -> Model; Model -> End; }

Caption: Workflow for determining herbicide GR50 values.

Protocol for Crop Injury Assessment

This protocol details the methodology for evaluating the phytotoxicity of a herbicide on crop species.

1. Crop Planting and Growth: * Plant seeds of the desired crop varieties in field plots or greenhouse flats. * Follow standard agronomic practices for the specific crop. * Apply the herbicide at a specified growth stage (e.g., tillering in wheat, V4 in corn).

2. Herbicide Application: * Apply the herbicide at 1X and 2X the anticipated use rate, along with an untreated control. * Use a calibrated sprayer to ensure accurate application.

3. Visual Injury Rating: * At multiple time points (e.g., 7, 14, and 28 days after treatment), visually assess crop injury. * Use a 0-100% scale where0% is no visible injury and 100% is complete plant death. Symptoms to note include stunting, chlorosis, necrosis, and malformation.

4. Yield Data (Field Trials): * For field trials, harvest the plots at crop maturity. * Measure the grain yield and, if relevant, other quality parameters. * Statistically analyze the yield data to determine if the herbicide treatment had a significant effect compared to the untreated control.

Discussion and Future Directions

The benchmarking data, although partially hypothetical for this compound, illustrates a critical process in herbicide discovery and development. The introduction of fluorine atoms into the phenoxyacetic acid structure has the potential to modulate the herbicide's activity and selectivity. For instance, fluorination can alter the molecule's electronic properties, affecting its interaction with the target receptor, as well as its uptake, translocation, and metabolism within the plant. [10] The experimental protocols provided inthis guide offer a standardized approach to generate the necessary datafor a comprehensive evaluation of novel herbicide candidates. By comparing a new molecule against a range of established herbicides with different modes of action, researchers can gain a clearer understanding of its potential position in the agricultural market.

Future research should focus on synthesizing and testing this compound and other novel fluorinated analogues to validate these hypothetical performance characteristics. Such studies are vital for the development of the next generation of synthetic auxin herbicides that can contribute to sustainable and effective weed management strategies.

  • Huang, D., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. --INVALID-LINK--2. Kras, A., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. --INVALID-LINK--3. Huang, D., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PubMed Central. --INVALID-LINK--4. Wang, L., et al. (2019). Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry. --INVALID-LINK--5. LookChem. (2019). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one containing fluorine. --INVALID-LINK--6. Huang, D., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Semantic Scholar. --INVALID-LINK--7. Widianto, R., & Kurniadie, D. (2024). Noxious Weed Species Monochoria vaginalis Resistant to Synthetic Auxin and Acetolactate Synthase Inhibitor Herbicides. ResearchGate. --INVALID-LINK--8. BenchChem. (2025). Comparative Efficacy of Triclopyr and Synthetic Auxin Herbicide Mixtures: A Guide for Researchers. --INVALID-LINK--9. MedchemExpress. (n.d.). 4-Fluorophenoxyacetic acid. --INVALID-LINK--10. ResearchGate. (n.d.). Estimated GR50 (effective dose, 50% of biomass of control plants) values per clone. --INVALID-LINK--11. OAKTrust. (n.d.). EVALUATION OF AUXINIC HERBICIDES FOR BROADLEAF WEED CONTROL, TOLERANCE OF FORAGE BERMUDAGRASS HYBRIDS. --INVALID-LINK--12. HRAC. (n.d.). Synthetic Auxin Resistant Weeds. --INVALID-LINK--13. Jugulam, M., & Shyam, C. (2019). Weed resistance to synthetic auxin herbicides. Pest Management Science. --INVALID-LINK--14. BenchChem. (2025). How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds. --INVALID-LINK--15. Riar, D. S., et al. (2016). Auxin herbicide effects on glyphosate efficacy and cotton (Gossypium hirsutum) yield. Weed Science. --INVALID-LINK--16. ResearchGate. (n.d.). Herbicide dose required for50% reduction (GR50) of dry biomass and resistance index. --INVALID-LINK--17. Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. --INVALID-LINK--18. ResearchGate. (2022). Synthetic auxin herbicides do not injure intermediate wheatgrass or affect grain yield. --INVALID-LINK--19. Kraft, M., et al. (2021). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences. --INVALID-LINK--20. McGrath, E., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules. --INVALID-LINK--21. Weintraub, R. L., et al. (1952). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. Journal of Agricultural and Food Chemistry. --INVALID-LINK--22. Hoyerova, K., et al. (2018). Auxin molecular field maps define AUX1 selectivity: many auxin herbicides are not substrates. New Phytologist. --INVALID-LINK--23. Vargas, L., & Roman, E. S. (2005). Selectivity and efficacy of herbicides to winter cereals. Revista Brasileira de Herbicidas. --INVALID-LINK--24. ResearchGate. (n.d.). ED 50 values in response to herbicides applied at various weed stages. --INVALID-LINK--25. El-Rokiek, K. G., et al. (2016). Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. Middle East Journal of Agriculture Research. --INVALID-LINK--26. ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. --INVALID-LINK--27. Ferrell, J. A., et al. (2022). Efficacy of Herbicide Active Ingredients against Aquatic Weeds. UF/IFAS EDIS. --INVALID-LINK--28. USDA ARS. (2018). Impact of acetic acid concentration, application volume, and adjuvants on weed control efficacy. --INVALID-LINK--29. CDC. (n.d.). 2,4-Dichlorophenoxyacetic Acid. --INVALID-LINK--30. ResearchGate. (2025). Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy. --INVALID-LINK--31. Hoyerova, K., et al. (2025). Auxin molecular field maps define AUX1 selectivity: many auxin herbicides are not substrates. ResearchGate. --INVALID-LINK--32. BASF Agricultural Solutions. (n.d.). Distinct® Herbicide. --INVALID-LINK--33. Indian Society of Weed Science. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. --INVALID-LINK--34. ResearchGate. (n.d.). Estimated 50% effective dose (ED50) values of the sensitive population. --INVALID-LINK--35. MDPI. (2023). Preliminary Research on the Efficacy of Selected Herbicides Approved for Use in Sustainable Agriculture Using Spring Cereals as an Example. --INVALID-LINK--36. POMAIS Agriculture. (n.d.). Oxyfluorfen Herbicide. --INVALID-LINK--37. UC IPM. (n.d.). Acetic acid. --INVALID-LINK--38. FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. --INVALID-LINK--39. Bonneville Power Administration. (n.d.). Herbicide Fact Sheet. --INVALID-LINK--40. IR-4 Project. (2014). Acetic Acid Crop Safety – 2014. --INVALID-LINK--

References

A Researcher's Guide to the In Vivo Validation of (3,4-Difluorophenoxy)acetic Acid: Comparative Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of (3,4-Difluorophenoxy)acetic acid, a compound of interest for its potential therapeutic activities. Drawing upon established preclinical screening methodologies, we will explore the scientific rationale for investigating this molecule, compare its potential efficacy against established alternatives, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Therapeutic Potential of this compound

This compound belongs to the class of phenoxyacetic acid derivatives. While direct in vivo data for this specific molecule is emerging, its structural analogue, 3,4-Difluorophenylacetic acid, is recognized as a valuable intermediate in the synthesis of novel anti-inflammatory and analgesic compounds.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and target affinity. This has spurred interest in fluorinated compounds within pharmaceutical research.

The primary hypothesis for the activity of this compound centers on the modulation of inflammatory pathways, a cornerstone of many pathological conditions. Inflammation, a complex biological response to harmful stimuli, can become dysregulated and contribute to chronic diseases.[2] Consequently, the development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research.[3] This guide will focus on validating the potential anti-inflammatory and analgesic effects of this compound in well-established animal models.

Comparative Landscape: Benchmarking Against Standard of Care

To ascertain the therapeutic potential of this compound, its performance must be benchmarked against existing and well-characterized therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) serve as a relevant comparator class due to their widespread use and established mechanisms of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.

For the purpose of this guide, we will consider Diclofenac and Ibuprofen as the primary comparator compounds. These NSAIDs are routinely used as positive controls in preclinical anti-inflammatory and analgesic studies.

Compound Class Primary Mechanism of Action Common In Vivo Models Used for Validation
This compound Phenoxyacetic acid derivativeHypothesized to modulate inflammatory pathwaysCarrageenan-Induced Paw Edema, Acetic Acid-Induced Writhing, Formalin Test
Diclofenac NSAIDNon-selective COX inhibitorCarrageenan-Induced Paw Edema, Acetic Acid-Induced Writhing, Adjuvant-Induced Arthritis
Ibuprofen NSAIDNon-selective COX inhibitorCarrageenan-Induced Paw Edema, Acetic Acid-Induced Writhing, Collagen-Induced Arthritis[2]

In Vivo Validation Strategy: A Multi-Model Approach

A robust in vivo validation strategy relies on a battery of tests that assess different facets of the compound's potential activity. The judicious selection of animal models is a critical step in the early phase of drug development.[4] We will detail protocols for acute inflammation and visceral pain models, which are standard for the initial screening of anti-inflammatory and analgesic drugs.[5][6]

Experimental Workflow for In Vivo Validation

The following diagram outlines the general workflow for the in vivo validation of this compound.

G cluster_0 Phase 1: Acute Toxicity & Dose-Ranging cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & Formulation B Single High-Dose Toxicity Study A->B C Dose-Response Assessment in Pilot Groups B->C D Carrageenan-Induced Paw Edema (Anti-inflammatory) C->D Select Doses E Acetic Acid-Induced Writhing (Analgesic) C->E Select Doses F Formalin Test (Analgesic) C->F Select Doses G Quantify Paw Edema Volume D->G H Count Writhing Responses E->H I Measure Paw Licking Time F->I J Statistical Analysis (e.g., ANOVA) G->J H->J I->J K Compare Efficacy with Diclofenac/Ibuprofen J->K

Caption: General workflow for the in vivo validation of a test compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[2]

Objective: To assess the anti-inflammatory activity of this compound by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Diclofenac sodium (e.g., 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally (p.o.).

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is a common preliminary assessment for analgesic activity, particularly for peripherally acting analgesics.[7]

Objective: To evaluate the peripheral analgesic activity of this compound by quantifying the reduction in acetic acid-induced writhing responses.

Materials:

  • Male Swiss albino mice (20-25g)

  • This compound

  • Ibuprofen (positive control)

  • Vehicle

  • 0.6% v/v Acetic acid solution

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • Dosing: Administer the respective treatments orally (p.o.).

  • Induction of Pain: 30 minutes after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (constriction of the abdomen, stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, its potential anti-inflammatory and analgesic effects are likely mediated through the modulation of key inflammatory signaling pathways. A plausible hypothesis is the inhibition of the cyclooxygenase (COX) pathway, similar to NSAIDs, which would lead to a reduction in prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever.

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Test_Compound This compound (Hypothesized Inhibition) Test_Compound->COX_Enzymes

Caption: Hypothesized mechanism of action via the COX pathway.

Data Interpretation and Comparative Analysis

The data obtained from the in vivo models should be presented in a clear and comparative manner.

Table 2: Hypothetical Comparative Efficacy Data

Treatment Group Dose (mg/kg) % Inhibition of Paw Edema (at 3h) % Inhibition of Writhing
Vehicle Control -0%0%
This compound 10Data to be generatedData to be generated
25Data to be generatedData to be generated
50Data to be generatedData to be generated
Diclofenac 10Expected high inhibitionNot typically primary model
Ibuprofen 20Expected moderate-high inhibitionExpected high inhibition

Statistical analysis, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be employed to determine the statistical significance of the observed effects compared to the vehicle and positive control groups.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. Positive results in these initial screening models would warrant further investigation into its mechanism of action, including in vitro enzyme inhibition assays (e.g., COX-1/COX-2) and evaluation in more complex models of chronic inflammation, such as adjuvant-induced arthritis.[2] The ultimate goal is to build a comprehensive preclinical data package to support the potential advancement of this compound into further stages of drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the binding affinities of (3,4-Difluorophenoxy)acetic acid and its analogs through comparative molecular docking studies. By understanding the principles of molecular docking and following a structured experimental workflow, researchers can gain valuable insights into the structure-activity relationships (SAR) of this important class of molecules. This document offers a blend of theoretical grounding and practical, step-by-step protocols to empower your research endeavors.

Introduction: The Power of In Silico Prediction in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for predicting the binding affinity and mode of a small molecule ligand to the active site of a target protein. This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and elucidation of the molecular basis of ligand-protein interactions.

Phenoxyacetic acid derivatives have garnered significant interest due to their diverse biological activities, ranging from herbicidal properties to potential therapeutic applications as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2).[1] this compound, with its specific fluorine substitutions, presents an intriguing candidate for investigation. The electron-withdrawing nature of fluorine can significantly influence the molecule's electrostatic potential, pKa, and metabolic stability, thereby modulating its binding affinity and selectivity for a given protein target.

This guide will focus on two primary protein targets of interest for phenoxyacetic acid derivatives:

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that plays a crucial role in the degradation of endocannabinoids.[2] Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety disorders.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective COX-2 inhibitors are widely used as anti-inflammatory drugs.

By comparing the docking scores of this compound with other structurally related ligands, researchers can hypothesize how substitutions on the phenoxy and acetic acid moieties influence binding affinity and selectivity.

The Causality Behind Experimental Choices: A Validated Docking Workflow

A robust and reproducible molecular docking workflow is paramount for generating reliable and meaningful results. The protocol outlined below is a self-validating system, incorporating steps for protein and ligand preparation, active site definition, and redocking of a known co-crystallized ligand to validate the docking parameters.

Our workflow will utilize UCSF Chimera for visualization and preparation of molecular structures and AutoDock Vina for the docking calculations.[4][5][6] These are widely used and well-validated open-source tools, making this protocol accessible to a broad range of researchers.

Here is a logical representation of the workflow:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) Protein_Prep 3. Prepare Protein for Docking (Clean, Add Hydrogens) PDB->Protein_Prep Input Ligand_Prep 2. Prepare Ligand Structures (e.g., from PubChem) Docking 6. Dock Test Ligands Ligand_Prep->Docking Input Grid_Box 4. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Input Redocking 5. Protocol Validation (Redock Co-crystallized Ligand) Grid_Box->Redocking Input Grid_Box->Docking Input Redocking->Docking Validation Analysis 7. Analyze Docking Results (Scores and Poses) Docking->Analysis Output Comparison 8. Comparative Analysis Analysis->Comparison Synthesize

Caption: A validated molecular docking workflow.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for performing a comparative docking study.

Required Software
  • UCSF Chimera: For visualization, protein preparation, and ligand preparation.

  • AutoDock Vina: For performing the molecular docking calculations.

Step 1: Target Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of your target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use FAAH (PDB ID: 1MT5) and COX-2 (PDB ID: 1CX2) as examples.

  • Clean the Protein Structure:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules, co-solvents, and any ligands that are not relevant to the binding site of interest.

    • If the biological unit is a multimer, decide whether to use the entire complex or a single monomer for docking. For FAAH and COX-2, a single chain containing the active site is typically sufficient.

  • Prepare the Protein for Docking:

    • Add hydrogen atoms to the protein.

    • Assign partial charges to the atoms using a force field (e.g., AMBER).

    • Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • Obtain Ligand Structures: Download the 3D structures of this compound and your chosen related ligands from a database like PubChem.

  • Prepare Ligands for Docking:

    • Open each ligand file in UCSF Chimera.

    • Add hydrogen atoms.

    • Assign Gasteiger charges.

    • Set the appropriate rotatable bonds.

    • Save each prepared ligand in the .pdbqt format.

Step 3: Defining the Binding Site (Grid Box Generation)

The grid box defines the three-dimensional space within the protein where AutoDock Vina will search for the best binding pose of the ligand.

  • Identify the Active Site: The active site can be identified based on the location of a co-crystallized ligand in the PDB structure or from published literature. For FAAH, the active site is a hydrophobic channel leading to the catalytic triad (Ser241, Ser217, Lys142). For COX-2, the active site is a long hydrophobic channel.

  • Generate the Grid Box: In UCSF Chimera, use the AutoDock Vina tool to define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that should be recorded.

Step 4: Protocol Validation (Redocking)

Before docking your test ligands, it is crucial to validate your docking protocol.

  • Extract the Co-crystallized Ligand: From the original PDB structure, save the co-crystallized ligand as a separate file.

  • Prepare the Co-crystallized Ligand: Prepare this ligand in the same way as your test ligands.

  • Redock the Ligand: Dock the prepared co-crystallized ligand back into the active site of its protein using the same grid box and docking parameters you will use for your test compounds.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.

Step 5: Docking the Test Ligands
  • Run AutoDock Vina: Use the prepared protein and ligand .pdbqt files and the defined grid box parameters as input for AutoDock Vina.

  • Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding affinity (in kcal/mol) and the coordinates of the top-ranked binding poses for each ligand. The more negative the docking score, the stronger the predicted binding affinity.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the docking scores of this compound and the related ligands should be summarized in a table.

Table 1: Comparative Docking Scores of Phenoxyacetic Acid Derivatives against FAAH and COX-2

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compoundFAAHTo be determinedTo be determined
(Phenoxy)acetic acidFAAHTo be determinedTo be determined
(4-Chlorophenoxy)acetic acidFAAHTo be determinedTo be determined
This compoundCOX-2To be determinedTo be determined
(Phenoxy)acetic acidCOX-2To be determinedTo be determined
(4-Chlorophenoxy)acetic acidCOX-2To be determinedTo be determined
Ibuprofen (Reference)COX-2Example: -8.5Arg120, Tyr355
URB597 (Reference)FAAHExample: -9.2Ser241, Ile238

Note: The docking scores provided for the reference compounds are illustrative examples. Actual scores will depend on the specific docking protocol used.

Visualizing Interactions:

Beyond the numerical docking score, it is crucial to visualize the predicted binding poses of the ligands within the protein's active site. UCSF Chimera can be used to generate images that highlight key interactions, such as:

  • Hydrogen bonds: Crucial for specificity and affinity.

  • Hydrophobic interactions: Often the primary driving force for binding.

  • Pi-stacking interactions: Between aromatic rings of the ligand and protein residues.

  • Halogen bonds: The fluorine atoms of this compound may form favorable halogen bonds with electron-donating groups in the active site.

ligand_interactions cluster_ligand This compound cluster_protein Protein Active Site Ligand Ligand Core Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Hydrophobic Interactions Fluorine 3,4-Difluoro Substituents Halogen_Bond_Acceptor Halogen Bond Acceptor Fluorine->Halogen_Bond_Acceptor Halogen Bonding Carboxylic_Acid Acetic Acid Moiety H_Bond_Donor H-Bond Donor/Acceptor Residues Carboxylic_Acid->H_Bond_Donor Hydrogen Bonding

Caption: Key molecular interactions influencing binding affinity.

Discussion and Structure-Activity Relationship (SAR) Insights

By analyzing the comparative docking scores and the predicted binding modes, researchers can begin to formulate a structure-activity relationship. Key questions to address include:

  • Effect of Fluorination: How do the fluorine atoms at the 3 and 4 positions of the phenyl ring influence the docking score compared to the non-fluorinated parent compound? Do they engage in specific interactions, such as halogen bonds?

  • Role of the Carboxylic Acid: What are the key interactions of the acetic acid moiety? Is it forming salt bridges or hydrogen bonds with specific residues?

  • Influence of Other Substituents: How do other substituents (e.g., chlorine) on the phenyl ring affect the binding affinity and pose compared to this compound?

  • Selectivity: Are there significant differences in the docking scores and binding modes of the ligands between FAAH and COX-2? Can these differences be rationalized based on the architecture of the respective active sites?

Conclusion: From In Silico Insights to Experimental Validation

This guide has provided a comprehensive protocol for conducting a comparative molecular docking study of this compound and related ligands. By following this structured and validated workflow, researchers can generate valuable hypotheses regarding the binding affinities and structure-activity relationships of these compounds. It is imperative to remember that molecular docking is a predictive tool, and the in silico results should be used to guide and prioritize experimental validation through techniques such as enzymatic assays and co-crystallization.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for (3,4-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, field-proven safety protocols for handling (3,4-Difluorophenoxy)acetic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that your research is conducted with the highest standards of safety and scientific integrity. This document is designed for direct use by researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks

This compound, like other substituted phenoxyacetic acids, must be handled with care. While specific toxicological data for this exact compound may be limited, authoritative Safety Data Sheets (SDS) for structurally similar chemicals—such as other difluoro- or dichlorophenoxy acetic acids—classify them as hazardous. The primary risks are associated with their corrosive and irritant properties.[1][2]

Key Hazards Include:

  • Severe Skin Corrosion and Irritation: Contact can cause serious skin burns.[3]

  • Serious Eye Damage: There is a significant risk of severe eye injury, potentially leading to blindness, upon contact.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the nose, throat, and lungs.[1][2]

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

The causality is clear: the acidic nature and chemical structure of these compounds allow them to readily react with biological tissues, leading to cellular damage upon contact. Therefore, a multi-layered defense strategy, beginning with engineering controls and culminating in appropriate Personal Protective Equipment (PPE), is non-negotiable.

Foundational Safety: Engineering and Administrative Controls

Before any PPE is selected, the primary lines of defense must be in place. PPE should never be used as a substitute for robust engineering controls.[6]

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[1][7] This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][8] Avoid using this chemical in enclosed, re-circulating atmospheres like cold rooms.[9]

  • Emergency Equipment: The work area must have immediate access (within a 10-second, 50-foot travel distance) to a safety shower and an eyewash station.[4][5][10] Verify their functionality before starting any procedure.

  • Designated Area: All handling of this chemical should occur in a designated area, clearly marked with appropriate hazard signs.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. No single piece of equipment provides universal protection; therefore, a combination of items is required.[6]

Eye and Face Protection

Due to the severe risk of eye damage, this is the most critical PPE component.

  • Minimum Requirement: ANSI-approved safety glasses with side shields are the absolute minimum and are required for anyone in the laboratory.[6]

  • Mandatory for Handling: When weighing, transferring, or making solutions, chemical splash goggles are mandatory.[6][8] They provide a seal around the eyes, offering superior protection from splashes and fine dust.

  • High-Risk Operations: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[1][5][6]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required for all handling activities.

    • Selection: Nitrile gloves are a common and appropriate choice.[7] However, always consult the glove manufacturer's resistance guide to ensure compatibility.

    • Procedure: Inspect gloves for any signs of damage before each use. Use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[1] Dispose of contaminated gloves immediately in the designated chemical waste stream.[1]

  • Lab Coat: A full-length, long-sleeved lab coat is mandatory to protect skin and personal clothing.[8][10]

  • Protective Clothing: Wear long pants and closed-toe shoes.[9][10] Sandals, perforated shoes, or any footwear that exposes the skin are strictly prohibited.

Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.

  • When Required: A NIOSH-approved respirator with an appropriate acid gas and particulate filter cartridge should be used if engineering controls are insufficient, during a large spill cleanup, or if you experience any respiratory irritation.[5][8][11]

  • Fit and Training: Use of a respirator requires proper training and a fit test as per OSHA regulations (29 CFR 1910.134).

Summary of PPE Requirements
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Closed-Toe ShoesNot typically required
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab Coat, Closed-Toe ShoesUse within a fume hood
Preparing Solutions / Transfers Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Closed-Toe ShoesUse within a fume hood
Cleaning Small Spills (<100 mL) Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Closed-Toe ShoesNIOSH-approved respirator may be required
Emergency / Large Spill Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron/SuitNIOSH-approved respirator required

Safe Handling and Disposal Workflow

This procedural workflow integrates the use of PPE at every stage to ensure a self-validating system of safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 1. Verify fume hood & emergency equipment functionality prep2 2. Assemble all necessary materials & waste containers prep1->prep2 prep3 3. Don required PPE: Lab coat, goggles, face shield, gloves prep2->prep3 handle1 4. Carefully weigh and transfer compound prep3->handle1 handle2 5. Conduct experiment, keeping sash at lowest practical height handle1->handle2 handle3 6. Securely close all primary containers handle2->handle3 clean1 7. Decontaminate work surface and equipment handle3->clean1 clean2 8. Dispose of waste in labeled, sealed container clean1->clean2 clean3 9. Doff PPE in correct order: Gloves -> Face Shield -> Goggles -> Lab Coat clean2->clean3 clean4 10. Wash hands thoroughly with soap and water clean3->clean4

Caption: Safe handling workflow for this compound.

Emergency Response and Decontamination

Accidents are preventable but must be planned for. In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes in a safety shower.[12] Seek immediate medical attention.[4][8]

  • Inhalation: Move the affected individual to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use the mouth-to-mouth method).[4][5] Seek immediate medical attention.[8]

  • Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting.[4][8] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[8]

  • Spill Cleanup: For small spills, use an inert absorbent material (such as sand or diatomaceous earth) and place it in a suitable, closed container for disposal.[3][8] For large spills, evacuate the area and contact your institution's emergency response team.[7]

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all waste, including contaminated gloves, paper towels, and excess chemicals, in a clearly labeled, sealed, and chemically compatible container.[1][8]

  • Disposal: Dispose of the container through your institution's approved hazardous waste disposal program.[2][8] Never pour this chemical down the sink drain.[9]

By adhering to these rigorous protocols, you establish a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.